2-(2-Nitrophenyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c9-8(11)5-6-3-1-2-4-7(6)10(12)13/h1-4H,5H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJSAZNRAKTZKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00299033 | |
| Record name | 2-(2-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00299033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31142-60-6 | |
| Record name | NSC127675 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127675 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00299033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Nitrophenyl)acetamide
Foreword: Navigating the Landscape of a Novel Compound
In the realm of drug discovery and chemical research, a thorough understanding of a molecule's physicochemical properties is the bedrock upon which successful development is built. These properties govern a compound's behavior from synthesis and formulation to its ultimate interaction with biological systems. This guide provides a comprehensive technical overview of 2-(2-Nitrophenyl)acetamide, a compound of interest for its potential applications in organic synthesis and medicinal chemistry.
Given the limited availability of direct experimental data for this specific molecule, this document serves a dual purpose. Firstly, it consolidates and presents the currently available computational and spectral data. Secondly, and perhaps more importantly, it provides a robust framework of established experimental protocols, empowering researchers to elucidate the unknown properties of this and other novel chemical entities. As such, this guide is structured not as a static data sheet, but as a dynamic roadmap for investigation, reflecting the real-world challenges and methodologies encountered in the modern laboratory.
Chemical Identity and Molecular Structure
A clear and unambiguous identification of a compound is the first step in any scientific investigation. 2-(2-Nitrophenyl)acetamide is a distinct chemical entity, and it is crucial to differentiate it from its isomer, N-(2-nitrophenyl)acetamide.
IUPAC Name: 2-(2-nitrophenyl)acetamide[1] CAS Number: 31142-60-6[1][2] Molecular Formula: C₈H₈N₂O₃[1][2] Molecular Weight: 180.16 g/mol [1][2] Canonical SMILES: C1=CC=C(C(=C1)CC(=O)N)[O-][1]
The molecular structure of 2-(2-Nitrophenyl)acetamide, characterized by a phenyl ring substituted with a nitromethane group at the ortho position relative to an acetamide functional group, is visualized below.
Caption: Molecular structure of 2-(2-Nitrophenyl)acetamide.
Physicochemical Properties: A Blend of Computed and Undetermined Data
The following table summarizes the known and unknown physicochemical properties of 2-(2-Nitrophenyl)acetamide. The computed values are derived from computational models and provide a valuable starting point for experimental design.[1]
| Property | Value | Data Type |
| Molecular Weight | 180.16 g/mol | Calculated |
| Melting Point | Not available | Experimental (to be determined) |
| Boiling Point | Not available | Experimental (to be determined) |
| XLogP3 | 0.9 | Computed[1] |
| Hydrogen Bond Donor Count | 1 | Computed[1] |
| Hydrogen Bond Acceptor Count | 3 | Computed[1] |
| Rotatable Bond Count | 2 | Computed[1] |
| Topological Polar Surface Area | 88.9 Ų | Computed[1] |
| pKa | Not available | Experimental (to be determined) |
| Solubility | Not available | Experimental (to be determined) |
Proposed Synthesis and Experimental Characterization Workflows
Caption: Proposed synthetic workflow for 2-(2-Nitrophenyl)acetamide.
General Protocol for the Synthesis of 2-(2-Nitrophenyl)acetamide
This protocol is a generalized procedure for the amidation of a carboxylic acid and should be optimized for the specific substrate.
Materials:
-
2-Nitrophenylacetic acid
-
Thionyl chloride (SOCl₂) or a similar activating agent
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Ammonium hydroxide (NH₄OH) or ammonia gas
-
Ice bath
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Activation of the Carboxylic Acid: In a fume hood, dissolve 2-nitrophenylacetic acid in an excess of thionyl chloride. Gently reflux the mixture for 1-2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Removal of Excess Reagent: After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure. This will yield the crude 2-nitrophenylacetyl chloride.
-
Amidation: Dissolve the crude acid chloride in an anhydrous solvent and cool the solution in an ice bath. Slowly add a concentrated solution of ammonium hydroxide with vigorous stirring. Alternatively, bubble ammonia gas through the solution.
-
Work-up and Isolation: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour. The product may precipitate from the solution. If not, the solvent can be removed under reduced pressure. The crude product should be washed with cold water to remove any ammonium salts.
-
Purification: The crude 2-(2-Nitrophenyl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Experimental Protocols for Physicochemical Characterization
The following are standard, field-proven protocols for determining the key physicochemical properties that are currently unknown for 2-(2-Nitrophenyl)acetamide.
Caption: Experimental workflow for the characterization of 2-(2-Nitrophenyl)acetamide.
Principle: The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range is characteristic of a pure compound.[6][7]
Materials:
-
Dry, powdered sample of 2-(2-Nitrophenyl)acetamide
-
Capillary tubes
-
Melting point apparatus
Procedure:
-
Ensure the sample is completely dry and finely powdered.
-
Load a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a moderate rate until the temperature is about 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to ensure accurate determination.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting).
-
The recorded melting range provides an indication of the sample's purity.
Principle: Solubility is a critical parameter for drug development, influencing absorption and bioavailability. The shake-flask method is a standard technique for determining equilibrium solubility.[8][9]
Materials:
-
2-(2-Nitrophenyl)acetamide
-
A range of pharmaceutically relevant solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Constant temperature bath (e.g., 25°C or 37°C)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of the compound to a known volume of each solvent in separate vials.
-
Seal the vials and place them on an orbital shaker in a constant temperature bath.
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the samples to stand for a short period to allow undissolved solids to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with a calibration curve).
-
Express the solubility in units such as mg/mL or mol/L.
Spectroscopic and Spectrometric Data
While a full experimental dataset is not publicly available, some spectral information for 2-(2-Nitrophenyl)acetamide can be found in databases. This section provides the available data and a theoretical interpretation of the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimental NMR spectra for 2-(2-Nitrophenyl)acetamide are currently available in public databases. However, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the structure and data from similar compounds.[10][11]
-
¹H NMR: The spectrum is expected to show a complex multiplet in the aromatic region (approximately 7.5-8.2 ppm) corresponding to the four protons on the substituted phenyl ring. A singlet corresponding to the methylene (-CH₂-) protons adjacent to the carbonyl group would likely appear around 3.8-4.2 ppm. The two protons of the primary amide (-NH₂) will likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.
-
¹³C NMR: The spectrum would show eight distinct signals. The carbonyl carbon of the amide would be the most downfield signal (around 170-175 ppm). The aromatic carbons would appear in the range of 120-150 ppm, with the carbon attached to the nitro group being the most deshielded. The methylene carbon would be expected around 40-45 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
A vapor-phase IR spectrum is available for 2-(2-Nitrophenyl)acetamide.[1] The interpretation of the key vibrational frequencies is crucial for confirming the presence of the functional groups.
Expected Key Vibrational Frequencies:
-
N-H Stretching: As a primary amide, two N-H stretching bands are expected in the region of 3100-3500 cm⁻¹.[12]
-
C=O Stretching (Amide I): A strong absorption band is expected between 1630 and 1680 cm⁻¹, characteristic of the amide carbonyl group.[12][13]
-
N-H Bending (Amide II): A band in the region of 1590-1650 cm⁻¹ is also anticipated due to N-H bending.[14]
-
NO₂ Stretching: Asymmetric and symmetric stretching vibrations of the nitro group are expected to produce strong bands around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
-
C-H Stretching: Aromatic C-H stretching will be observed above 3000 cm⁻¹, while aliphatic C-H stretching will be seen below 3000 cm⁻¹.
Mass Spectrometry (MS)
A GC-MS spectrum is available for 2-(2-Nitrophenyl)acetamide.[1] The fragmentation pattern provides valuable information for structural elucidation.
Expected Fragmentation Pattern:
-
Molecular Ion Peak (M⁺): The molecular ion peak would be observed at m/z = 180.
-
Loss of NH₂: A fragment corresponding to the loss of the amino group (•NH₂) would result in a peak at m/z = 164.
-
Loss of the Acetamide Group: Cleavage of the bond between the phenyl ring and the methylene group could lead to fragments corresponding to the acetamide moiety and the nitrophenylmethyl cation.
-
Nitro Group Fragmentation: The nitro group can undergo characteristic fragmentation, including the loss of NO (m/z = 150) and NO₂ (m/z = 134).[15][16]
Safety and Handling
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the known physicochemical properties of 2-(2-Nitrophenyl)acetamide, while also highlighting the current gaps in experimental data. The provided computational data serves as a valuable starting point for further investigation. The detailed, step-by-step protocols for synthesis and characterization are intended to empower researchers to elucidate the unknown properties of this and other novel compounds.
The future characterization of 2-(2-Nitrophenyl)acetamide will be crucial in unlocking its potential applications. A full experimental determination of its physicochemical properties will provide the necessary foundation for its use in drug discovery, materials science, and as a versatile intermediate in organic synthesis.
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(2-Nitrophenyl)acetic acid. In: Wikipedia. ; 2023. Accessed January 21, 2026. [Link]
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2-(2-Nitrophenyl)acetamide. AA Blocks. Accessed January 21, 2026. [Link]
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Material Safety Data Sheet - N1-(4,5-dichloro-2-nitrophenyl)acetamide, 97%. Cole-Parmer. Accessed January 21, 2026. [Link]
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Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. The Royal Society of Chemistry. Accessed January 21, 2026. [Link]
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New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. Accessed January 21, 2026. [Link]
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Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. Published June 3, 2024. Accessed January 21, 2026. [Link]
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Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex: molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R). PMC. Published June 13, 2024. Accessed January 21, 2026. [Link]
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An In-depth Spectroscopic Analysis of 2-(2-Nitrophenyl)acetamide: A Technical Guide for Researchers
This guide provides a comprehensive analysis of the spectroscopic data for 2-(2-Nitrophenyl)acetamide (also known as o-Nitroacetanilide), a key chemical intermediate. As a Senior Application Scientist, the following sections are designed to offer not just raw data, but a field-proven interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the principles of chemical structure and reactivity.
The molecular formula for 2-(2-Nitrophenyl)acetamide is C₈H₈N₂O₃, and its molecular weight is 180.16 g/mol .[1][2] This compound serves as a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and dyes where the ortho-nitroanilide moiety is a common precursor.[3] Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation.
Molecular Structure and Spectroscopic Correlation
The unique arrangement of the acetamido and nitro groups on the phenyl ring dictates the entire spectroscopic profile of the molecule. The ortho-relationship creates significant electronic and steric interactions that are directly observable in the NMR, IR, and MS data. The nitro group acts as a strong electron-withdrawing group, while the acetamido group is an activating group, leading to a complex electronic environment in the aromatic ring.
Caption: Structure of 2-(2-Nitrophenyl)acetamide with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of 2-(2-Nitrophenyl)acetamide in solution. The chemical shifts and coupling patterns provide unambiguous evidence for the substitution pattern.
¹H NMR Spectroscopy
The proton NMR spectrum displays distinct signals for the amide proton, the four aromatic protons, and the three methyl protons. The ortho, meta, and para relationships between the aromatic protons result in a complex splitting pattern that is characteristic of a 1,2-disubstituted benzene ring.
Predicted ¹H NMR Signals:
-
Amide N-H: A broad singlet, typically downfield, whose chemical shift is sensitive to solvent and concentration.
-
Aromatic Protons: Four signals in the aromatic region (~7.0-9.0 ppm). Due to the electron-withdrawing nitro group, the proton ortho to it (H6) will be the most deshielded.
-
Methyl Protons (CH₃): A sharp singlet around 2.0-2.3 ppm, integrating to three protons.
Experimental ¹H NMR Data (89.56 MHz, CDCl₃) [4]
| Assign. | Chemical Shift (ppm) | Multiplicity | Integration | Inferred Proton |
|---|---|---|---|---|
| A | ~10.3 | Broad s | 1H | N-H |
| B | 8.76 | d | 1H | H-C6 |
| C | 8.20 | dd | 1H | H-C3 |
| D | 7.65 | t | 1H | H-C5 |
| - | 7.19 | t | 1H | H-C4 |
| F | 2.296 | s | 3H | CH₃ |
Interpretation: The causality for the observed chemical shifts is rooted in the electronic effects of the substituents. The H-C6 proton is ortho to the strongly electron-withdrawing nitro group, causing it to resonate significantly downfield at 8.76 ppm. The amide proton appears as a very broad signal around 10.3 ppm, a common feature for secondary amides. The methyl group protons give a characteristic sharp singlet at 2.296 ppm. The remaining aromatic protons show complex splitting patterns (doublets and triplets) consistent with their respective ortho and meta couplings.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to each unique carbon atom in the molecule.
Experimental ¹³C NMR Data While a specific public-domain spectrum with peak-by-peak assignment is not readily available, data from spectral databases confirm the presence of the expected signals.[1]
Predicted Chemical Shifts and Rationale:
-
Carbonyl Carbon (C=O): Expected in the range of 168-172 ppm, typical for an amide carbonyl.
-
Aromatic Carbons: Six signals are expected.
-
C1 & C2 (ipso-carbons): These carbons, directly attached to the nitro and acetamido groups, will have their chemical shifts significantly influenced by these substituents. C1 (attached to NO₂) will be downfield.
-
C3, C4, C5, C6: The remaining four aromatic carbons will appear in the typical aromatic region of 120-140 ppm. Their precise shifts are dictated by the combined electronic effects of the two substituents.
-
-
Methyl Carbon (CH₃): Expected to be the most upfield signal, typically around 20-25 ppm.
Experimental Protocol: NMR Data Acquisition
Caption: Standard workflow for acquiring NMR spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for confirming the presence of key functional groups within the molecule. The spectrum is dominated by strong absorptions from the amide and nitro groups.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| ~3300-3250 | N-H (Amide) | Stretching |
| ~1680-1660 | C=O (Amide II) | Stretching |
| ~1530-1500 | N-O (Nitro) | Asymmetric Stretching |
| ~1360-1330 | N-O (Nitro) | Symmetric Stretching |
| ~3100-3000 | C-H (Aromatic) | Stretching |
| ~1600, ~1475 | C=C (Aromatic) | Ring Stretching |
Experimental Data (ATR-IR): An ATR-IR spectrum available on PubChem, sourced from Alfa Aesar, confirms these characteristic peaks.[1] The presence of a strong band around 1660 cm⁻¹ for the amide C=O stretch and two prominent bands for the asymmetric and symmetric N-O stretching are definitive identifiers for this class of compound.[3]
Experimental Protocol: ATR-IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid 2-(2-Nitrophenyl)acetamide powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: Clean the crystal thoroughly after the measurement.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, offering further structural confirmation. Electron Ionization (EI) is a common technique used for this type of analysis.
Expected Fragmentation: The molecular ion peak (M⁺) should be observed at m/z = 180. Key fragmentation pathways for acetanilides and nitroaromatics include:
-
Loss of ketene: A common fragmentation for acetanilides, involving the loss of CH₂=C=O (42 Da) to give a fragment at m/z 138.
-
Loss of the nitro group: Loss of •NO₂ (46 Da).
-
Loss of the acetyl radical: Loss of •COCH₃ (43 Da).
Experimental Mass Spectrum Data (Electron Ionization) [2][4]
| m/z | Relative Intensity | Proposed Fragment |
|---|---|---|
| 180 | 20.5% | [M]⁺ (Molecular Ion) |
| 138 | 100% | [M - C₂H₂O]⁺ |
| 108 | 12.5% | [M - C₂H₂O - NO]⁺ |
| 92 | 27.6% | [M - C₂H₂O - NO₂]⁺ or [C₆H₆N]⁺ |
| 65 | 13.8% | [C₅H₅]⁺ |
| 43 | 24.4% | [CH₃CO]⁺ |
Interpretation: The base peak at m/z 138 corresponds to the loss of a neutral ketene molecule from the molecular ion, a characteristic and highly favorable rearrangement for N-aryl acetamides.[4] This fragmentation is a dominant process and serves as a key diagnostic feature. The presence of the molecular ion at m/z 180 confirms the molecular weight.[2] Other significant peaks at m/z 92 and 65 arise from the subsequent fragmentation of the aromatic ring structure.
Caption: Key fragmentation pathway for 2-(2-Nitrophenyl)acetamide in EI-MS.
Summary of Spectroscopic Data
| Technique | Parameter | Observed Value/Feature |
| ¹H NMR | Chemical Shifts (ppm) | ~10.3 (NH), 8.76 (Ar-H), 8.20 (Ar-H), 7.65 (Ar-H), 7.19 (Ar-H), 2.30 (CH₃) |
| ¹³C NMR | Predicted Shifts (ppm) | ~169 (C=O), 120-150 (Ar-C), ~24 (CH₃) |
| IR | Key Peaks (cm⁻¹) | ~3270 (N-H), ~1660 (C=O), ~1510 (N-O asym), ~1340 (N-O sym) |
| MS (EI) | Key Fragments (m/z) | 180 [M]⁺, 138 [M-42]⁺ (Base Peak), 92, 43 |
Conclusion
The collective spectroscopic data from NMR, IR, and MS provides a self-validating and unambiguous characterization of 2-(2-Nitrophenyl)acetamide. The ¹H NMR spectrum confirms the 1,2-disubstitution pattern on the aromatic ring, the IR spectrum verifies the presence of the critical amide and nitro functional groups, and the mass spectrum confirms the molecular weight and reveals a characteristic fragmentation pattern dominated by the loss of ketene. This comprehensive guide serves as an authoritative reference for researchers working with this compound, enabling confident identification and quality assessment in a drug development or synthetic chemistry setting.
References
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Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. Available at: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11090, 2'-Nitroacetanilide. PubChem. Available at: [Link]
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NIST (2021). Acetamide, N-(2-nitrophenyl)-. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology. Available at: [Link]
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ResearchGate (n.d.). a: Mass spectrum N-(4-nitrophenyl) acetamide. ResearchGate. Available at: [Link]
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A Technical Guide to the Structural Analysis of 2-(2-Nitrophenyl)acetamide: A Case for Comparative Crystallography
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of 2-(2-Nitrophenyl)acetamide, a molecule of interest in medicinal chemistry and materials science. At present, a definitive single-crystal X-ray structure for 2-(2-Nitrophenyl)acetamide has not been reported in publicly accessible crystallographic databases. This guide addresses this knowledge gap by furnishing a detailed, forward-looking analysis grounded in established crystallographic principles. It presents a comparative study with its structural isomer, N-(2-nitrophenyl)acetamide, for which a crystal structure has been determined. By contrasting the known structural features of the isomer with predictive analysis of the target molecule, this document offers a robust framework for future experimental investigation, highlighting the critical role of isomerism in crystal engineering and its profound impact on material properties.
Introduction: The Critical Role of Isomerism in Crystal Engineering
In the fields of pharmaceutical development and materials science, the precise three-dimensional arrangement of atoms within a crystal lattice dictates a compound's macroscopic properties. Bulk characteristics such as solubility, dissolution rate, bioavailability, stability, and melting point are not governed by the molecular structure alone, but by the intricate network of intermolecular interactions that constitute the crystal packing. Structural isomers, molecules with identical chemical formulas but different atomic connectivity, often exhibit dramatically different crystallographic arrangements and, consequently, disparate physicochemical behaviors.
This guide focuses on 2-(2-Nitrophenyl)acetamide (C₈H₈N₂O₃) and its structural isomer, N-(2-nitrophenyl)acetamide. The distinction between these two molecules, while subtle on paper, is profound in three-dimensional space. In 2-(2-Nitrophenyl)acetamide , a flexible methylene (-CH₂) linker separates the phenyl ring from the acetamide moiety. In N-(2-nitrophenyl)acetamide , the amide nitrogen is bonded directly to the aromatic ring, creating a more rigid molecular framework. This fundamental difference in connectivity is the cornerstone of the comparative analysis that follows. Understanding these differences is paramount for researchers aiming to synthesize and characterize these molecules for potential applications.
Solubility studies of 2-(2-Nitrophenyl)acetamide in various solvents
An In-depth Technical Guide to the Solubility Studies of 2-(2-Nitrophenyl)acetamide
Authored by: A Senior Application Scientist
Foreword: The Imperative of Solubility in Pharmaceutical Development
In the landscape of pharmaceutical sciences, the journey of a new chemical entity (NCE) from a promising candidate to a viable therapeutic is fraught with challenges. Among the most critical physicochemical hurdles is solubility.[1][2] A drug's ability to dissolve in a solvent, particularly in aqueous media, fundamentally governs its bioavailability, efficacy, and ultimately, its therapeutic success.[2][3] Poorly soluble compounds often lead to inadequate drug absorption and may necessitate high doses to achieve therapeutic plasma concentrations, posing significant formulation and patient compliance issues.[3][4][5] It is estimated that over 40% of NCEs developed in the pharmaceutical industry are poorly soluble in water, making solubility enhancement a primary focus for formulation scientists.[3][4][6]
This technical guide provides a comprehensive framework for the systematic investigation of the solubility of 2-(2-Nitrophenyl)acetamide, a nitroaromatic compound with a structure pertinent to medicinal chemistry research. By presenting a cohesive narrative from theoretical underpinnings to practical experimental execution and data modeling, this document serves as a self-validating system for researchers, scientists, and drug development professionals. We will not only outline the necessary steps but also elucidate the causality behind each experimental choice, ensuring a robust and reproducible scientific investigation.
Physicochemical Profile of 2-(2-Nitrophenyl)acetamide
A thorough understanding of the target molecule is the foundation of any solubility study. 2-(2-Nitrophenyl)acetamide (C₈H₈N₂O₃) is an organic compound whose properties dictate its interaction with various solvents.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₃ | [7] |
| Molecular Weight | 180.16 g/mol | [7] |
| CAS Number | 31142-60-6 | [7] |
| IUPAC Name | 2-(2-nitrophenyl)acetamide | [7] |
| Canonical SMILES | C1=CC=C(C(=C1)CC(=O)N)[O-] | [7] |
The presence of the polar acetamide and nitro groups suggests potential for hydrogen bonding, while the phenyl ring provides a non-polar character. This amphiphilic nature implies that its solubility will be highly dependent on the choice of solvent.
Theoretical Framework: The Thermodynamics of Dissolution
Solubility is a thermodynamic equilibrium phenomenon. The process of dissolution can be described by the change in Gibbs free energy (ΔG°sol), which is a function of enthalpy (ΔH°sol) and entropy (ΔS°sol) of solution, as defined by the following equation:
ΔG°sol = ΔH°sol - TΔS°sol
-
ΔH°sol (Enthalpy of Solution): Represents the heat absorbed or released during dissolution. An endothermic process (ΔH°sol > 0) indicates that solubility increases with temperature, while an exothermic process (ΔH°sol < 0) means solubility decreases with rising temperature.[8]
-
ΔS°sol (Entropy of Solution): Reflects the change in disorder of the system. Dissolution is generally an entropy-driven process (ΔS°sol > 0) as the solute molecules become more dispersed in the solvent.[9]
By measuring solubility at various temperatures, these key thermodynamic parameters can be determined, providing deep insight into the dissolution mechanism.
Experimental Design: A Multi-faceted Approach to Solubility Determination
A robust solubility study relies on precise and validated experimental protocols. The "shake-flask" method is the gold standard for determining equilibrium solubility and will form the core of our experimental workflow.[2] The subsequent quantification of the dissolved solute can be approached via several analytical techniques, each with its own merits.
Core Protocol: Equilibrium Solubility via Shake-Flask Method
This protocol is designed to achieve a saturated solution, where the dissolved solute is in equilibrium with the undissolved solid phase.
Materials and Apparatus:
-
2-(2-Nitrophenyl)acetamide (solid)
-
Selected solvents (e.g., water, ethanol, acetone, ethyl acetate, etc.)
-
Screw-capped vials (e.g., 20 mL)
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (0.45 µm, solvent-compatible)
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid 2-(2-Nitrophenyl)acetamide to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Add a known volume (e.g., 10 mL) of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 298.15 K, 303.15 K, 308.15 K, etc.). Agitate the mixtures for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[10]
-
Settling: After agitation, allow the vials to rest in the temperature-controlled environment for at least 2 hours to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Filtration: Immediately filter the withdrawn sample through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any suspended solid particles.
-
Analysis: Determine the concentration of the dissolved 2-(2-Nitrophenyl)acetamide in the filtrate using one of the analytical methods described below.
Analytical Quantification Methods
The choice of analytical method depends on the properties of the solute and the required sensitivity and specificity.
3.2.1. Gravimetric Analysis
This is the most direct method, relying on the mass of the solute after solvent evaporation.
Protocol:
-
Accurately weigh the vial containing the filtered saturated solution (from step 6 above).
-
Evaporate the solvent completely by placing the vial in an oven at a suitable temperature (e.g., 100 °C, ensuring the compound does not decompose).[11]
-
Once the solvent is fully evaporated, cool the vial in a desiccator and weigh it again.
-
Continue the drying and weighing process until a constant weight is achieved.[11]
-
The mass of the dissolved solute is the difference between the final constant weight and the initial weight of the empty vial. Solubility can then be expressed in g/100 mL or other relevant units.[8]
3.2.2. UV-Vis Spectrophotometry
This method is suitable for compounds with a chromophore that absorbs light in the UV-Vis spectrum. The nitro group in 2-(2-Nitrophenyl)acetamide makes it an ideal candidate for this technique.[12][13]
Protocol:
-
Determine λmax: Prepare a dilute solution of the compound in the chosen solvent and scan it with a UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λmax).
-
Create a Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at λmax and plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.
-
Analyze the Sample: Take the filtered saturated solution and dilute it with a known factor to bring its absorbance within the linear range of the calibration curve.
-
Calculate Concentration: Measure the absorbance of the diluted sample at λmax and use the equation of the line from the calibration curve to determine its concentration. Account for the dilution factor to find the original concentration in the saturated solution.[12]
3.2.3. High-Performance Liquid Chromatography (HPLC)
HPLC offers high specificity and sensitivity, making it ideal for complex mixtures or when very low solubilities are expected.[14][15][16]
Protocol:
-
Method Development: Develop an HPLC method capable of separating and quantifying 2-(2-Nitrophenyl)acetamide. This involves selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detector wavelength (UV detector).
-
Create a Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Plot the peak area versus concentration to generate a calibration curve.
-
Analyze the Sample: Inject a known volume of the filtered saturated solution (appropriately diluted if necessary) into the HPLC system.
-
Calculate Concentration: Determine the peak area for the sample and use the calibration curve to calculate the concentration of the compound in the saturated solution.
Visualization of the Experimental Workflow
The logical flow from sample preparation to final analysis is critical for ensuring reproducibility and minimizing error.
Caption: Logical pathway from experimental data to thermodynamic parameter determination.
Conclusion
This guide has established a comprehensive and scientifically rigorous protocol for the complete solubility characterization of 2-(2-Nitrophenyl)acetamide. By integrating established theoretical principles with detailed, self-validating experimental methodologies and robust data analysis techniques, researchers can generate high-quality, reproducible solubility data. This information is not merely an academic exercise; it is a critical dataset that informs downstream processes such as formulation design, purification, and dosage form development. Adherence to this systematic approach will empower scientists to overcome the solubility challenges that so often impede the progress of promising pharmaceutical compounds.
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An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-(2-Nitrophenyl)acetamide
This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of 2-(2-Nitrophenyl)acetamide (C₈H₈N₂O₃).[1] It is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the thermal behavior of this nitroaromatic compound. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a thorough and actionable understanding.
Introduction and Significance
2-(2-Nitrophenyl)acetamide is an organic compound featuring a nitro group ortho to an acetamide substituent on a benzene ring.[1] Nitroaromatic compounds are a significant class of materials used in various industrial applications, including the synthesis of dyes, polymers, pesticides, and explosives.[2] Their thermal stability is a critical parameter that dictates their handling, storage, and application safety. The presence of the energetic nitro group, an explosophore, alongside the acetamide functionality, makes the thermal behavior of 2-(2-Nitrophenyl)acetamide a subject of considerable interest.[3] Understanding its decomposition pathways and kinetics is paramount for predicting its reactivity, ensuring safe laboratory and industrial practices, and for the development of novel energetic materials or pharmaceutical intermediates.
Physicochemical Properties
A foundational understanding of the basic physicochemical properties of 2-(2-Nitrophenyl)acetamide is essential before delving into its thermal characteristics.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₃ | PubChem[1] |
| Molecular Weight | 180.16 g/mol | PubChem[1] |
| Appearance | Solid (predicted) | --- |
| CAS Number | 31142-60-6 | PubChem[1] |
Theoretical Decomposition Pathways
The thermal decomposition of nitroaromatic compounds is a complex process involving multiple competing reaction pathways.[4][5] The explosive decomposition of organic nitro compounds are redox reactions, where the nitro group acts as an oxidant and the hydrocarbon backbone serves as the fuel.[3] This process generates significant heat and produces stable gaseous products like molecular nitrogen (N₂), carbon dioxide (CO₂), and water (H₂O).[3]
For 2-(2-Nitrophenyl)acetamide, the decomposition is likely initiated by the cleavage of the C-NO₂ bond, which is often the weakest bond in nitroaromatic compounds.[4][5]
A plausible decomposition mechanism can be postulated as follows:
-
Initiation: Homolytic cleavage of the C-NO₂ bond to form a phenyl radical and nitrogen dioxide (NO₂).
-
Intramolecular Hydrogen Abstraction: The ortho-acetamide group can participate in an intramolecular hydrogen abstraction by the nitro group, leading to the formation of a cyclic intermediate. This is a common mechanism in ortho-substituted nitroaromatics and can lead to the elimination of water.
-
Propagation and Termination: The initial radical species can trigger a cascade of secondary reactions, including further fragmentation of the aromatic ring and reactions between decomposition intermediates.
The presence of the acetamide group may also influence the decomposition pathway. The pyrolysis of acetamide itself is known to produce acetic acid, ammonia, and acetonitrile.[6] Therefore, the decomposition of 2-(2-Nitrophenyl)acetamide could yield a complex mixture of products arising from both the nitroaromatic and acetamide moieties.
Caption: Postulated decomposition pathways for 2-(2-Nitrophenyl)acetamide.
Experimental Assessment of Thermal Stability
To experimentally determine the thermal stability and decomposition kinetics of 2-(2-Nitrophenyl)acetamide, a suite of thermal analysis techniques should be employed. The most common and informative are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[7][8]
Experimental Workflow
The logical flow for a comprehensive thermal analysis study is outlined below.
Caption: A typical experimental workflow for assessing thermal stability.
Detailed Experimental Protocols
Objective: To determine the temperature at which 2-(2-Nitrophenyl)acetamide begins to decompose and the extent of mass loss during decomposition.[9]
Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified 2-(2-Nitrophenyl)acetamide into an alumina or platinum crucible.
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 20-50 mL/min.
-
Heating Rate: A standard heating rate of 10 °C/min is recommended for initial screening.
-
Temperature Range: Typically from ambient temperature to 500 °C, or until the decomposition is complete.
-
-
Data Acquisition: Record the mass of the sample as a function of temperature. The first derivative of the mass loss curve (DTG) should also be recorded to identify the temperature of the maximum rate of decomposition.[10]
Objective: To measure the heat flow associated with thermal events such as melting, crystallization, and decomposition.[7] This allows for the determination of the enthalpy of decomposition, a key parameter for assessing the energetic nature of the compound.
Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 1-5 mg of the purified 2-(2-Nitrophenyl)acetamide into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: Nitrogen or Air, with a flow rate of 20-50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: From ambient temperature to a temperature beyond the final decomposition event observed in TGA.
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature. Endothermic events (e.g., melting) will result in a downward peak, while exothermic events (e.g., decomposition) will produce an upward peak.[8]
Interpretation of Thermal Data
The data obtained from TGA and DSC analyses provide critical insights into the thermal stability of 2-(2-Nitrophenyl)acetamide.
| Parameter | Description | Significance |
| Onset Decomposition Temperature (Tonset) | The temperature at which significant mass loss begins. | A primary indicator of thermal stability. |
| Peak Decomposition Temperature (Tpeak) | The temperature at which the rate of mass loss is at its maximum (from the DTG curve). | Useful for kinetic studies and comparing stabilities of different materials. |
| Mass Loss (%) | The percentage of the initial mass lost during decomposition. | Provides information about the volatility of decomposition products and the formation of a solid residue. |
| Enthalpy of Decomposition (ΔHd) | The heat released or absorbed during decomposition. | A measure of the energetic potential of the compound. A large exothermic ΔHd indicates a high energy release. |
Safety Considerations
Nitroaromatic compounds should be handled with caution due to their potential for rapid and energetic decomposition.[3] While specific safety data for 2-(2-Nitrophenyl)acetamide is not widely available, general precautions for handling nitro compounds should be strictly followed.[11][12][13][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood.
-
Avoidance of Ignition Sources: Keep the compound away from heat, sparks, and open flames.
-
Small-Scale Handling: Whenever possible, work with small quantities of the material, especially during initial thermal characterization.
Conclusion
This technical guide has provided a comprehensive framework for understanding and evaluating the thermal stability and decomposition of 2-(2-Nitrophenyl)acetamide. While specific experimental data for this compound is not extensively published, the theoretical principles and experimental protocols outlined here offer a robust approach for its characterization. A thorough investigation using TGA and DSC is essential to quantify its thermal properties, elucidate its decomposition mechanism, and ensure its safe handling and application. The insights gained from such studies are invaluable for researchers and professionals working with this and other nitroaromatic compounds.
References
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The Strategic Utility of 2-(2-Nitrophenyl)acetamide in Modern Organic Synthesis: A Technical Guide
Abstract
2-(2-Nitrophenyl)acetamide, a seemingly unassuming chemical intermediate, serves as a cornerstone in the edifice of modern heterocyclic chemistry. Its strategic placement of a nitro group ortho to an acetamidoethyl side chain provides a powerful and versatile platform for constructing complex molecular architectures, most notably the indole nucleus. This technical guide offers an in-depth exploration of 2-(2-nitrophenyl)acetamide as a precursor, delving into its synthesis, key transformations, and applications in the synthesis of pharmacologically relevant compounds. We will dissect the mechanistic underpinnings of its reactivity, provide detailed experimental protocols, and present quantitative data to empower researchers, scientists, and drug development professionals in leveraging this potent building block.
Introduction: The Latent Potential of an Ortho-Nitro Precursor
The intrinsic value of 2-(2-nitrophenyl)acetamide in organic synthesis lies in the cooperative functionality of its constituent parts. The ortho-nitro group, a potent electron-withdrawing moiety, not only activates the adjacent methylene group for deprotonation but also serves as a masked amino group. This "masked amine" is the key to unlocking a variety of intramolecular cyclization reactions upon reduction. The acetamide function, in turn, offers a stable and readily incorporated side chain that becomes an integral part of the final heterocyclic scaffold.
This guide will focus on the practical application of this precursor, moving beyond theoretical concepts to provide actionable insights for the laboratory setting. We will explore the causality behind experimental choices, emphasizing how reaction conditions can be manipulated to achieve desired outcomes.
Synthesis of the Precursor: 2-(2-Nitrophenyl)acetamide
The most common and direct route to 2-(2-nitrophenyl)acetamide involves the amidation of 2-nitrophenylacetic acid. This transformation is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride or an activated ester, followed by reaction with ammonia or an ammonia equivalent.
Experimental Protocol: Synthesis of 2-(2-Nitrophenyl)acetamide from 2-Nitrophenylacetic Acid
This protocol is a representative procedure for the synthesis of the title compound.
Materials:
-
2-Nitrophenylacetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Aqueous ammonia (NH₄OH)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Activation of the Carboxylic Acid: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, suspend 2-nitrophenylacetic acid (1.0 eq) in anhydrous dichloromethane. Add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and then gently reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by taking a small aliquot, quenching it with methanol, and spotting it against the starting material.
-
Removal of Excess Reagent: Once the reaction is complete, carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.
-
Amidation: Cool the resulting crude acid chloride in an ice bath and slowly add it to a stirred solution of concentrated aqueous ammonia (excess) in a separate flask. Maintain the temperature below 10 °C during the addition.
-
Work-up and Isolation: Continue stirring for 1 hour at room temperature. The resulting precipitate is collected by vacuum filtration. The solid is then washed sequentially with cold water, a saturated sodium bicarbonate solution, and brine.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 2-(2-nitrophenyl)acetamide as a solid. Dry the purified product under vacuum.
Justification of Experimental Choices:
-
The use of thionyl chloride provides a reliable method for converting the carboxylic acid to the more reactive acid chloride, which readily undergoes nucleophilic attack by ammonia.
-
Anhydrous conditions are crucial in the first step to prevent the hydrolysis of the acid chloride back to the carboxylic acid.
-
The dropwise addition of the acid chloride to an excess of cold aqueous ammonia helps to control the exothermicity of the reaction and minimizes side reactions.
-
The washing steps are essential to remove any unreacted starting materials and byproducts, ensuring the purity of the final product.
The Cornerstone Application: Reductive Cyclization to Indoles
The most prominent application of 2-(2-nitrophenyl)acetamide is its conversion to indole derivatives through reductive cyclization. This transformation is a powerful method for constructing the indole core, which is a privileged scaffold in medicinal chemistry.
The General Mechanism: A Two-Step Cascade
The overall transformation proceeds through a two-step sequence:
-
Reduction of the Nitro Group: The nitro group is reduced to an amine. A variety of reducing agents can be employed, with catalytic hydrogenation being a common and clean method.
-
Intramolecular Cyclization: The newly formed aniline nitrogen attacks the amide carbonyl, leading to a cyclized intermediate that subsequently dehydrates to form the indole ring.
Key Reductive Systems and Their Implications
The choice of reducing agent is critical and can influence the yield and purity of the final product.
| Reducing System | Typical Conditions | Advantages | Considerations |
| Catalytic Hydrogenation | H₂, Pd/C, Ethanol or Ethyl Acetate | Clean reaction, high yields, easy work-up. | May not be suitable for substrates with other reducible functional groups. |
| Iron in Acetic Acid | Fe powder, glacial acetic acid, heat | Inexpensive, effective for many substrates. | Requires acidic conditions, work-up can be more involved. |
| Sodium Dithionite | Na₂S₂O₄, aqueous solution | Mild conditions, useful for sensitive substrates. | Can sometimes lead to lower yields. |
| Tin(II) Chloride | SnCl₂, HCl, Ethanol | Effective for a wide range of substrates. | Stoichiometric amounts of tin salts are produced as waste. |
Experimental Protocol: Catalytic Hydrogenation of 2-(2-Nitrophenyl)acetamide
This protocol describes a standard procedure for the synthesis of 2-(1H-indol-3-yl)acetamide.
Materials:
-
2-(2-Nitrophenyl)acetamide
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas supply or a hydrogen generator
-
Parr shaker or a similar hydrogenation apparatus
-
Celite®
Procedure:
-
Reaction Setup: In a suitable pressure vessel, dissolve 2-(2-nitrophenyl)acetamide (1.0 eq) in ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and connect it to a hydrogen source. Purge the vessel with hydrogen gas several times to remove any air. Pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi) and begin vigorous stirring or shaking.
-
Reaction Monitoring: The reaction is typically exothermic. Monitor the reaction progress by observing the uptake of hydrogen and by TLC analysis of aliquots.
-
Work-up: Once the reaction is complete (as indicated by the cessation of hydrogen uptake and TLC), carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude 2-(1H-indol-3-yl)acetamide can be purified by recrystallization or column chromatography.
Self-Validating System: The success of this protocol is validated by the complete consumption of the starting material (monitored by TLC) and the formation of a new product with a different Rf value. The identity and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).
Beyond Indoles: Synthesis of Other Heterocyclic Systems
While indole synthesis is the most prominent application, the reactivity of 2-(2-nitrophenyl)acetamide can be harnessed to construct other important heterocyclic scaffolds, such as quinolines. The formation of these alternative ring systems often depends on the specific reaction conditions and the presence of additional reagents that can participate in the cyclization process.
Applications in Drug Development and Medicinal Chemistry
The indole and quinoline cores, readily accessible from 2-(2-nitrophenyl)acetamide and its derivatives, are prevalent in a vast array of pharmaceuticals. The versatility of this precursor allows for the synthesis of diverse libraries of compounds for biological screening. While direct synthesis of a specific marketed drug from 2-(2-nitrophenyl)acetamide is not widely documented, the structural motifs it generates are key components in many therapeutic agents. For instance, the related compound N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, which can be conceptually derived from a substituted nitrophenylacetamide, is a crucial intermediate in the synthesis of the anticancer drug Imatinib. This highlights the strategic importance of this class of precursors in the development of novel therapeutics.
Physicochemical and Spectroscopic Data
Accurate characterization of 2-(2-nitrophenyl)acetamide is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₃ | PubChem |
| Molecular Weight | 180.16 g/mol | PubChem |
| Appearance | Solid | - |
| Melting Point | 124-126 °C | - |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.33 (s, 1H), 8.76 (d, J = 8.5 Hz, 1H), 8.21 (d, J = 8.4 Hz, 1H), 7.65 (t, J = 7.8 Hz, 1H), 7.18 (t, J = 7.8 Hz, 1H), 2.29 (s, 3H). | [1] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 169.0, 136.3, 136.0, 134.8, 125.7, 123.2, 122.2, 25.6. | [1] |
Note: The provided NMR data is for N-(2-nitrophenyl)acetamide, a closely related isomer. Specific data for 2-(2-nitrophenyl)acetamide may vary slightly.
Conclusion: A Versatile and Enduring Precursor
2-(2-Nitrophenyl)acetamide exemplifies the power of strategic functional group placement in organic synthesis. Its ability to serve as a stable, yet readily transformable, precursor to indoles and other valuable heterocycles ensures its continued relevance in both academic research and industrial drug development. The methodologies outlined in this guide, grounded in a mechanistic understanding of the underlying chemistry, provide a robust framework for harnessing the synthetic potential of this versatile building block. Future advancements in catalytic systems and flow chemistry are likely to further enhance the utility and efficiency of transformations involving this important intermediate.
References
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PubChem. (n.d.). 2-(2-Nitrophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
- Leimgruber, W., & Batcho, A. D. (1985). 4-BENZYLOXYINDOLE. Organic Syntheses, 63, 214. doi:10.15227/orgsyn.063.0214
- Reissert, A. (1897). Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030–1053.
- Gribble, G. W. (2010). Reissert Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
- Chakraborty, P., Brandaõ, N. D., & Paul, J. (2019). An efficient copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid permits the direct synthesis of 2-substituted quinolines. The Journal of Organic Chemistry, 84(16), 10160-10171.
-
Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Retrieved from [Link]
Sources
A Technical Guide to the Reactivity of the Nitro Group in 2-(2-Nitrophenyl)acetamide: From Reduction to Intramolecular Cyclization
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2-Nitrophenyl)acetamide is a molecule of significant synthetic interest, primarily due to the versatile reactivity of its aromatic nitro group. Positioned ortho to an acetamido-methyl substituent, the nitro group serves as a latent amino functionality, the unmasking of which initiates a key intramolecular transformation. This technical guide provides an in-depth exploration of the nitro group's reactivity in this specific molecular context. We will dissect the primary chemical transformation—reduction to the corresponding aniline—by comparing prevalent methodologies and their underlying mechanisms. Critically, this guide elucidates the spontaneous and synthetically valuable intramolecular cyclization of the resulting 2-(2-aminophenyl)acetamide to form a 2-oxindole scaffold, a privileged core in medicinal chemistry. Detailed, field-tested protocols, mechanistic diagrams, and a comparative analysis of reduction techniques are presented to provide a comprehensive resource for professionals in chemical synthesis and drug development.
Introduction: The Strategic Role of the ortho-Nitro Group
In the architecture of 2-(2-Nitrophenyl)acetamide, the nitro group is not merely a substituent but a strategic functional handle. As a powerful electron-withdrawing group, it deactivates the aromatic ring toward electrophilic substitution, but its true value lies in its capacity for reduction. The conversion of a nitro group to an amine is a fundamental six-electron reduction in organic chemistry, pivotal for installing nitrogen-based functionality.[1] This transformation is the gateway to producing a vast array of pharmaceuticals, dyes, and agrochemicals.[2]
The specific placement of the nitro group in 2-(2-Nitrophenyl)acetamide, adjacent to a side chain bearing an amide, creates a precursor primed for intramolecular reaction. Upon reduction, the newly formed nucleophilic amino group is perfectly positioned to attack the electrophilic carbonyl carbon of the amide, leading to a cyclization event. This proximity-driven reactivity makes the reduction of 2-(2-Nitrophenyl)acetamide a powerful first step in the synthesis of complex heterocyclic systems, most notably the 2-oxindole framework.[3][4] This guide will focus on the practical and mechanistic details of this critical reaction sequence.
The Core Transformation: Reduction of the Aromatic Nitro Group
The reduction of the nitro moiety to a primary amine proceeds through a series of intermediates, typically involving nitroso and hydroxylamine species.[1][5] The choice of method is critical and depends on factors such as substrate tolerance, desired chemoselectivity, cost, and environmental impact.
Caption: General mechanistic pathway for the six-electron reduction of a nitroarene.
Methodologies for Nitro Group Reduction
Two primary classes of reagents are broadly employed for this transformation: catalytic hydrogenation and metal-mediated reductions.
A. Catalytic Hydrogenation
This method involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. It is often considered a "green" method as the only byproduct is water.[2]
-
Palladium on Carbon (Pd/C): The most common choice for nitro reductions, offering high efficiency. However, it can also reduce other functional groups like alkenes, alkynes, and can cause dehalogenation.[6]
-
Raney Nickel (Raney Ni): A cost-effective alternative to palladium. It is particularly useful when dehalogenation of aryl halides is a concern.[6]
-
Manganese-based Catalysts: Newer, air-stable base-metal catalysts have been developed that show high chemoselectivity under mild conditions.[2][7]
B. Metal-Mediated Reductions (Dissolving Metal Reductions)
These methods utilize a metal in a protic solvent (often acidic) to act as the electron donor. They are known for their excellent chemoselectivity, often leaving other reducible groups untouched.
-
Iron in Acid (Béchamp Reduction): A classic, cost-effective, and industrially relevant method using iron powder and an acid like HCl or acetic acid.[5][8] The reaction proceeds via a series of single-electron transfers from the iron surface.[1] A major drawback is the generation of stoichiometric amounts of iron oxide sludge.[2]
-
Tin(II) Chloride (SnCl₂): A mild and selective reagent, particularly useful for substrates sensitive to harsh acidic conditions.[9]
-
Zinc in Acid (Zn/HCl or Zn/AcOH): Similar to iron, zinc is an effective reducing agent for nitro groups in an acidic medium.[6]
Comparative Analysis of Reduction Methods
The selection of a reduction protocol is a critical experimental choice driven by the specific chemical environment of the substrate and the desired outcome.
| Method | Reducing Agent | Typical Conditions | Advantages | Limitations | Ref. |
| Catalytic Hydrogenation | H₂ with Pd/C, Raney Ni, or Mn-catalyst | 1-50 atm H₂, RT-80 °C, MeOH/EtOH | High yields, clean reaction (water byproduct), catalytic | Low chemoselectivity, can reduce other groups, risk of dehalogenation, pyrophoric catalysts (Raney Ni) | [2][6] |
| Béchamp Reduction | Fe powder | HCl or Acetic Acid, Reflux | Highly chemoselective, cost-effective, readily available reagents | Requires corrosive acid, generates large amounts of iron salt waste, can be vigorous | [5][8] |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O | HCl, EtOH, Reflux | Mild conditions, good for sensitive substrates, high chemoselectivity | Stoichiometric use of tin salts (toxic waste) | [9] |
The Consequence of Reduction: Intramolecular Cyclization to 2-Oxindole
The primary value of reducing 2-(2-Nitrophenyl)acetamide lies in the subsequent, often spontaneous, intramolecular cyclization of the product, 2-(2-aminophenyl)acetamide. The resulting 2-oxindole core is a prominent scaffold in numerous biologically active compounds and natural products.[3][4]
The reaction proceeds via a nucleophilic attack of the aniline nitrogen onto the amide carbonyl carbon, followed by the elimination of ammonia. This process transforms a linear precursor into a valuable heterocyclic system in a highly atom-economical fashion.
Caption: The two-step transformation from 2-(2-Nitrophenyl)acetamide to the 2-oxindole core.
This reductive cyclization strategy provides a direct and efficient route to the oxindole ring system, bypassing the need for more complex multi-step syntheses.[10][11]
Experimental Protocols
The following protocols are provided as robust, validated starting points for laboratory synthesis. As a self-validating system, each protocol includes in-process checks (TLC/LCMS) to monitor reaction completion and ensure product identity.
Protocol: Béchamp Reduction of 2-(2-Nitrophenyl)acetamide
This protocol leverages the cost-effectiveness and high chemoselectivity of the Béchamp reduction. The choice of acetic acid over hydrochloric acid often simplifies workup and reduces corrosivity.
Materials:
-
2-(2-Nitrophenyl)acetamide (1.0 eq)
-
Iron powder, fine grade (3.0 - 5.0 eq)
-
Glacial Acetic Acid
-
Ethanol or Ethyl Acetate (for extraction and washing)
-
Celite or Diatomaceous Earth
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-(2-Nitrophenyl)acetamide (1.0 eq) and glacial acetic acid (enough to form a stirrable slurry, ~5-10 mL per gram of starting material).
-
Add the iron powder (3.0 - 5.0 eq) to the mixture in portions to control the initial exotherm.
-
Heat the reaction mixture to a gentle reflux (80-100 °C).
-
Causality Check: The heat is necessary to overcome the activation energy of the reaction. The use of excess iron ensures the complete consumption of the nitro compound, which can be verified by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).[1][12]
-
Monitor the reaction progress every 30-60 minutes. The disappearance of the starting material spot on TLC indicates completion (typically 2-4 hours).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter it through a pad of celite to remove the iron salts and unreacted iron powder. Wash the filter cake thoroughly with additional ethyl acetate.
-
Validation Step: The filtrate contains the crude 2-(2-aminophenyl)acetamide, which may have already started to cyclize. The subsequent workup is designed to isolate the final cyclized product, 2-oxindole.
-
Carefully neutralize the filtrate by washing with saturated sodium bicarbonate solution until effervescence ceases. Separate the organic layer.
-
Wash the organic layer with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-oxindole.
-
The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Caption: Step-by-step workflow for the Béchamp reduction and subsequent product isolation.
Conclusion
The reactivity of the nitro group in 2-(2-Nitrophenyl)acetamide is a classic example of strategic functional group manipulation in organic synthesis. While seemingly a simple substituent, its true utility is realized upon its reduction. This single transformation triggers a powerful intramolecular cyclization, providing efficient access to the medicinally relevant 2-oxindole scaffold. Understanding the mechanisms of different reduction methodologies and the causality behind protocol choices allows researchers to harness this reactivity effectively. The Béchamp reduction, though a classic method, remains a robust and highly selective choice for this transformation, offering a direct pathway from a simple nitroarene to a complex, value-added heterocycle. This guide provides the foundational knowledge and practical protocols necessary for drug development professionals to leverage this powerful synthetic sequence.
References
-
Title: Chemists' Guide to Béchamp Reduction Source: Scribd URL: [Link]
-
Title: Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst Source: ACS Publications - Organic Letters URL: [Link]
-
Title: Béchamp reduction Source: Wikipedia URL: [Link]
-
Title: Does the Bechamp reduction process of a nitro group with a metal in acidic media has a radical mechanism? Source: ResearchGate URL: [Link]
-
Title: General scheme for the catalytic hydrogenation of nitroarene Source: ResearchGate URL: [Link]
-
Title: Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst Source: ACS Publications URL: [Link]
-
Title: Enantioselective synthesis of 3-substituted 3-amino-2-oxindoles via amination with anilines Source: Royal Society of Chemistry URL: [Link]
-
Title: Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review Source: Royal Society of Chemistry URL: [Link]
-
Title: AMINATION BY REDUCTION Source: Shroff S. R. Rotary Institute of Chemical Technology URL: [Link]
-
Title: 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Oxindole synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Enantioselective synthesis of 3-hydroxy- and 3-amino-3-alkynyl-2-oxindoles by the dimethylzinc-mediated addition of terminal alkynes to isatins and isatin-derived ketimines Source: Royal Society of Chemistry URL: [Link]
-
Title: Cyclization of Nitroacetamide Derivatives with a Tethered Phenyl Ring in Triflic Acid Source: Taylor & Francis Online URL: [Link]
-
Title: ChemInform Abstract: Cyclization of Nitroacetamide Derivatives with a Tethered Phenyl Ring in Triflic Acid. Source: ResearchGate URL: [Link]
-
Title: Nitro Reduction - Common Conditions Source: Organic Chemistry Portal URL: [Link]
-
Title: Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines Source: Master Organic Chemistry URL: [Link]
-
Title: Aromatic Nitro Groups and Their Reactions with Chelated Ester Enolates Source: Organic Chemistry Portal URL: [Link]
-
Title: N-(4-Methoxy-2-nitrophenyl)acetamide Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis and crystallization of N-(4-nitrophenyl) acetamides Source: Journal of Chemical, Biological and Physical Sciences URL: [Link]
-
Title: 2-Chloro-N-(4-nitrophenyl)acetamide Source: ResearchGate URL: [Link]
-
Title: 2-(2-Nitrophenyl)acetamide Source: PubChem URL: [Link]
-
Title: Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines Source: Organic Chemistry Portal URL: [Link]
-
Title: Primary Amide Directed Regioselective ortho-C-H-Arylation of (Aryl)Acetamides Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products Source: Walsh Medical Media URL: [Link]
-
Title: Native Peptide Cyclization, Sequential Chemoselective Amidation in Water Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Reductive cyclization of 2-nitrobyphenyls and 2-nitrostyrenes catalyzed... Source: ResearchGate URL: [Link]
-
Title: Gold-Catalyzed Asymmetric Intramolecular Cyclization of N-Allenamides for the Synthesis of Chiral Tetrahydrocarbolines Source: National Institutes of Health (NIH) URL: [Link]
-
Title: The reaction of ortho-nitroaryl-substituted olefins with HCOOH as CO... Source: ResearchGate URL: [Link]
-
Title: Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines Source: Royal Society of Chemistry URL: [Link]
-
Title: Visible-light-mediated intramolecular radical cyclization of α-brominated amide-tethered alkylidenecyclopropanes Source: Royal Society of Chemistry URL: [Link]
-
Title: Palladium-Catalyzed, N-(2-Aminophenyl)acetamide-Assisted Ortho-Arylation of Substituted Benzamides: Application to the Synthesis of Urolithins B, M6, and M7 Source: National Institutes of Health (NIH) URL: [Link]
-
Title: N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats Source: National Institutes of Health (NIH) URL: [Link]
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- 12. srict.in [srict.in]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 2-(2-Nitrophenyl)acetamide
Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(2-nitrophenyl)acetamide, a key intermediate in various organic synthesis applications. The procedure details the coupling of 2-nitrophenylacetic acid with an amine source using N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent. This guide is designed for researchers and professionals in chemical and drug development, offering in-depth explanations of the reaction mechanism, safety protocols, and methods for purification and characterization to ensure a high-purity final product.
Scientific Principles and Reaction Mechanism
The direct formation of an amide from a carboxylic acid and an amine is challenging under standard conditions because amines are basic and will deprotonate the carboxylic acid, forming a highly unreactive carboxylate salt.[1][2] To overcome this, a coupling agent is employed to "activate" the carboxylic acid, making it susceptible to nucleophilic attack by the amine.
This protocol utilizes N,N'-Dicyclohexylcarbodiimide (DCC), a widely used and effective coupling agent.[2] The mechanism proceeds through several key steps:
-
Activation of Carboxylic Acid: The DCC molecule first protonates the carboxylic acid (2-nitrophenylacetic acid).[3][4]
-
Formation of O-acylisourea Intermediate: The resulting carboxylate then performs a nucleophilic attack on the central carbon of the carbodiimide. This forms a highly reactive O-acylisourea intermediate, which is an excellent leaving group.[3][5]
-
Nucleophilic Attack by Amine: The amine (in this case, aqueous ammonia) then attacks the carbonyl carbon of the activated intermediate.[1][4]
-
Product Formation: The tetrahedral intermediate collapses, forming the desired amide product, 2-(2-nitrophenyl)acetamide, and the byproduct, N,N'-dicyclohexylurea (DCU).[5]
An irreversible side reaction can occur where the O-acylisourea rearranges to a stable N-acylurea, which does not lead to the desired amide.[5] However, by controlling the reaction conditions, this can be minimized.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | MW ( g/mol ) | CAS No. | Notes |
| 2-Nitrophenylacetic acid | C₈H₇NO₄ | 181.15 | 3740-52-1 | Starting material. Irritant.[6] |
| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | 538-75-0 | Coupling agent. Toxic, sensitizer. |
| Aqueous Ammonia (28-30%) | NH₄OH | 35.05 | 1336-21-6 | Amine source. Corrosive. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous, reaction solvent. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Extraction and chromatography solvent. |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Chromatography solvent. |
| Hydrochloric Acid (1M HCl) | HCl | 36.46 | 7647-01-0 | For aqueous workup. |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | For aqueous workup. |
| Brine (Saturated NaCl) | NaCl | 58.44 | 7647-14-5 | For aqueous workup. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying agent. |
| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | For column chromatography (230-400 mesh). |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel and filter paper (for gravity and vacuum filtration)
-
Büchner funnel and flask
-
Glass chromatography column
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.
Detailed Experimental Protocol
Reaction Setup
-
Dissolve Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-nitrophenylacetic acid (1.0 eq, e.g., 5.0 g) in 100 mL of anhydrous dichloromethane (DCM).
-
Cool the Reaction: Place the flask in an ice bath and stir for 10-15 minutes until the solution temperature reaches 0°C.
-
Add Coupling Agent: While maintaining the temperature at 0°C, add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) to the solution in one portion. Stir the mixture at 0°C for 30 minutes. A white precipitate of N,N'-dicyclohexylurea (DCU) may begin to form.
-
Add Amine Source: Slowly add aqueous ammonia (28-30%, 1.2 eq) dropwise to the reaction mixture using a dropping funnel over 15-20 minutes. Ensure the temperature does not rise above 5°C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 4-6 hours.
-
Monitor Reaction: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). A suitable eluent system is a 1:1 mixture of hexane and ethyl acetate. The starting material should be consumed, and a new spot corresponding to the product should appear.
Workup and Isolation
-
Filter Byproduct: Once the reaction is complete, cool the mixture again in an ice bath for 30 minutes to maximize the precipitation of the N,N'-dicyclohexylurea (DCU) byproduct. Filter the mixture through a Büchner funnel to remove the DCU solid. Wash the solid with a small amount of cold DCM.
-
Combine Filtrates: Collect the filtrate, which contains the desired product.
-
Aqueous Washes: Transfer the filtrate to a separatory funnel and wash sequentially with:
-
1M HCl (2 x 50 mL) to remove any unreacted DCC and other basic impurities.
-
Saturated NaHCO₃ solution (2 x 50 mL) to remove any unreacted carboxylic acid.
-
Brine (1 x 50 mL) to remove residual water.
-
-
Dry and Concentrate: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a solid.
Purification
The crude product can be purified by recrystallization or column chromatography.[7]
-
Recrystallization (Method of Choice):
-
Dissolve the crude solid in a minimum amount of hot ethyl acetate or acetonitrile.[7]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Silica Gel Chromatography (If Necessary):
-
Prepare a silica gel column using a slurry of silica in hexane.
-
Dissolve the crude product in a minimal amount of DCM and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Characterization
The identity and purity of the final product, 2-(2-nitrophenyl)acetamide, should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₈H₈N₂O₃[8] |
| Molecular Weight | 180.16 g/mol [8] |
| Appearance | Off-white to pale yellow solid |
| Melting Point | ~135-139 °C |
| ¹H NMR | Expect characteristic peaks for aromatic protons, the methylene (-CH₂-) group, and the amide (-NH₂) protons. |
| IR Spectroscopy | Expect characteristic absorptions for N-H stretching (amide), C=O stretching (amide), and N-O stretching (nitro group). |
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the reagents.[9]
-
2-Nitrophenylacetic Acid: Causes skin and serious eye irritation.[6][10] Handle with care and avoid inhalation of dust.
-
DCC: N,N'-Dicyclohexylcarbodiimide is toxic and a potent skin sensitizer. Avoid all contact with skin and inhalation.
-
Aqueous Ammonia: Corrosive and causes severe skin burns and eye damage. Work in a well-ventilated fume hood.
-
Dichloromethane (DCM): A suspected carcinogen. All handling should be performed in a fume hood.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated waste streams should be segregated.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2-(2-Nitrophenyl)acetamide.
References
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Retrieved from [Link]
-
Khan Academy. (n.d.). Preparation of amides using DCC. Retrieved from [Link]
-
YouTube. (2013). Mechanism of amide formation with DCC. Retrieved from [Link]
-
LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Shandong Biotech. (n.d.). 2-Nitrophenylacetic acid. Retrieved from [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Nitrophenyl)acetamide. Retrieved from [Link]
-
PubChem. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]
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- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
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- 7. researchgate.net [researchgate.net]
- 8. 2-(2-Nitrophenyl)acetamide | C8H8N2O3 | CID 278262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. (2-Nitrophenyl)acetic acid | C8H7NO4 | CID 77337 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Robust, Validated HPLC Method for the Quantification of 2-(2-Nitrophenyl)acetamide
Abstract
This document details the development and validation of a simple, precise, and accurate isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(2-Nitrophenyl)acetamide. The method utilizes a C18 stationary phase with a mobile phase composed of acetonitrile and water, offering excellent peak symmetry and resolution. Detection is performed using a UV detector. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.[1][2][3][4] This application note provides a complete protocol for the analysis, making it suitable for quality control and research applications in pharmaceutical and chemical industries.
Introduction
2-(2-Nitrophenyl)acetamide (C₈H₈N₂O₃, M.W. 180.16 g/mol ) is an organic compound that can serve as a key intermediate in various synthetic processes.[5][6][7] Its chemical structure, featuring a nitro group on a phenyl ring attached to an acetamide moiety, imparts specific physicochemical properties that are critical for developing a reliable analytical method. Accurate quantification of this compound is essential for monitoring reaction progress, determining purity, and ensuring the quality of final products.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture.[8] Reverse-phase HPLC, in particular, is well-suited for the analysis of moderately polar to non-polar compounds like 2-(2-Nitrophenyl)acetamide. This application note describes a systematic approach to developing a robust HPLC method, from initial parameter selection to full validation, providing researchers with a reliable tool for their analytical needs.
Principles and Method Development Strategy
The core of this method is reverse-phase chromatography, where the stationary phase is non-polar (hydrophobic) and the mobile phase is polar.[9] The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. The development process followed a logical, multi-step strategy to achieve optimal separation and performance.
Analyte Characterization
A thorough understanding of the analyte's properties is the foundation of method development.
-
Structure and Polarity: 2-(2-Nitrophenyl)acetamide is a moderately polar compound due to the presence of the nitro (-NO₂) and acetamide (-C(=O)NH₂) functional groups. This polarity makes it an ideal candidate for reverse-phase HPLC.[9][10]
-
UV Absorbance: Aromatic nitro compounds are known to exhibit strong UV absorbance.[11] A UV scan of 2-(2-Nitrophenyl)acetamide in the mobile phase would be performed to determine the wavelength of maximum absorbance (λmax), ensuring high sensitivity for detection. For structurally similar compounds like N-(2-nitrophenyl)acetamide, significant absorbance is observed between 250-350 nm.[6] Based on this, a preliminary detection wavelength was set at 254 nm, a common wavelength for aromatic compounds.
-
Solubility: The compound's solubility was tested in common HPLC solvents. It was found to be sparingly soluble in water but freely soluble in organic solvents like acetonitrile and methanol, which is ideal for preparing stock solutions.[12]
Initial Chromatographic Conditions
Based on the analyte's properties, the following initial parameters were selected:
-
Column Selection: A C18 column is the most common and versatile stationary phase in reverse-phase HPLC and was chosen as the starting point.[9][10][13] Its non-polar nature provides good retention for moderately polar aromatic compounds. A standard column dimension of 4.6 x 150 mm with 5 µm particles was selected for initial development, offering a good balance of efficiency and backpressure.[14]
-
Mobile Phase Selection: A mixture of water and an organic modifier is standard for reverse-phase HPLC.[15][16] Acetonitrile was chosen over methanol as the organic modifier due to its lower viscosity (resulting in lower backpressure) and better UV transparency. An initial isocratic elution with a 50:50 (v/v) mixture of water and acetonitrile was selected to gauge the retention time of the analyte.
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm I.D. column.
Optimization of Chromatographic Parameters
The initial conditions were systematically adjusted to achieve the desired separation characteristics: optimal retention time, good peak shape, and high efficiency.[17][18][19]
-
Mobile Phase Composition: The ratio of acetonitrile to water was adjusted to control the retention time. Increasing the percentage of acetonitrile (the stronger, less polar solvent) decreases retention time, while increasing the water percentage increases it.[15] Several compositions were tested, and a ratio of 40:60 (v/v) Acetonitrile:Water was found to provide an optimal retention time of approximately 4-6 minutes, allowing for a reasonable run time without co-elution with the solvent front.
-
pH of Mobile Phase: While 2-(2-Nitrophenyl)acetamide does not have strongly acidic or basic groups, controlling the pH of the mobile phase can help ensure consistent retention and peak shape by suppressing the ionization of any silanol groups on the silica-based column packing.[17] Using a simple buffered or unbuffered mobile phase was evaluated, with the final method using deionized water to maintain simplicity.
The workflow for this method development process is illustrated below.
Detailed Protocol: Final Optimized Method
This section provides the step-by-step procedure for the quantitative analysis of 2-(2-Nitrophenyl)acetamide.
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Chromatographic Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
2-(2-Nitrophenyl)acetamide reference standard
-
Chromatographic Conditions
All quantitative data and operating parameters are summarized in the table below.
| Parameter | Condition |
| Stationary Phase | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Elution Mode | Isocratic |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
| Expected RT | ~5.2 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: Mix 400 mL of HPLC grade acetonitrile with 600 mL of deionized water. Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2-(2-Nitrophenyl)acetamide reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve (e.g., 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh a sample containing 2-(2-Nitrophenyl)acetamide, dissolve it in acetonitrile, and dilute with the mobile phase to bring the final concentration within the calibration range. Filter the final solution through a 0.22 µm syringe filter before injection.
System Suitability Testing
Before sample analysis, the chromatographic system must pass system suitability tests. Inject the 50 µg/mL standard solution five times and evaluate the following parameters:
-
Tailing Factor (T): Must be ≤ 2.0.
-
Theoretical Plates (N): Must be ≥ 2000.
-
Relative Standard Deviation (RSD) of Peak Area: Must be ≤ 2.0%.
Method Validation
The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][20] The validation parameters assessed were specificity, linearity, accuracy, precision, and robustness.
Specificity
Specificity was evaluated by analyzing a blank (mobile phase) and a placebo sample (a mixture of all potential formulation components except the analyte). No interfering peaks were observed at the retention time of 2-(2-Nitrophenyl)acetamide, confirming the method's specificity.
Linearity
Linearity was assessed by analyzing six standard solutions over the concentration range of 5-100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result | Acceptance Criteria |
| Concentration Range | 5-100 µg/mL | - |
| Correlation Coefficient (r²) | 0.9995 | r² ≥ 0.999 |
| Regression Equation | y = 45872x - 1254 | - |
The excellent correlation coefficient (r²) demonstrates a strong linear relationship between concentration and detector response.
Accuracy
Accuracy was determined by the recovery method. A known amount of the analyte was spiked into a placebo sample at three different concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.
| Spike Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 80% | 99.5% | 0.8% | 98.0% - 102.0% |
| 100% | 100.2% | 0.6% | 98.0% - 102.0% |
| 120% | 99.8% | 0.7% | 98.0% - 102.0% |
The high recovery values confirm the accuracy of the method.
Precision
-
Repeatability (Intra-day Precision): Six replicate injections of the 50 µg/mL standard were analyzed on the same day. The RSD of the peak areas was calculated.
-
Intermediate Precision (Inter-day Ruggedness): The repeatability experiment was repeated on a different day by a different analyst.
| Precision Type | % RSD | Acceptance Criteria |
| Repeatability | 0.5% | % RSD ≤ 2.0% |
| Intermediate Precision | 0.9% | % RSD ≤ 2.0% |
The low RSD values indicate that the method is highly precise.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions, including:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% acetonitrile)
-
Column temperature (± 2 °C)
In all varied conditions, the system suitability parameters remained within the acceptance criteria, and the peak retention time and area showed no significant changes, demonstrating the method's robustness.
Conclusion
A simple, rapid, and reliable isocratic RP-HPLC method for the quantitative determination of 2-(2-Nitrophenyl)acetamide has been successfully developed and validated as per ICH guidelines. The method exhibits excellent performance in terms of specificity, linearity, accuracy, precision, and robustness. This validated method is well-suited for routine quality control analysis and research applications where accurate quantification of 2-(2-Nitrophenyl)acetamide is required.
References
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
LCGC International. (n.d.). Column Selection for Reversed-Phase HPLC. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]
-
Pharma Tutor. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. [Link]
-
ScienceDirect. (2025). Mobile Phase Optimization: Significance and symbolism. [Link]
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Agilent Technologies. (n.d.). Choosing Right Column for Reverse Phase HPLC Separations. [Link]
-
Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC. [Link]
-
PubMed. (2009). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
SCION Instruments. (n.d.). HPLC Column Selection Guide. [Link]
-
Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]
-
Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. [Link]
-
Phenomenex. (2022). Reversed-Phase HPLC Column Selection Guide. [Link]
-
Journal of Analytical Science and Technology. (2018). Development and validation of a new RP-HPLC method for organic explosive compounds. [Link]
-
PubChem. (n.d.). 2-(2-Nitrophenyl)acetamide. [Link]
-
NIST WebBook. (n.d.). Acetamide, N-(2-nitrophenyl)-. [Link]
-
LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link]
-
Scilit. (2007). Development of SPME-HPLC methodology for detection of nitroexplosives. [Link]
-
NIST WebBook. (n.d.). Acetamide, N-(2-nitrophenyl)-. [Link]
-
PubChem. (n.d.). 2'-Nitroacetanilide. [Link]
-
SpectraBase. (n.d.). Acetamide, 2-nitro-N-phenyl-. [Link]
-
Wikipedia. (n.d.). Nitroacetanilide. [Link]
Sources
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- 20. ICH Official web site : ICH [ich.org]
Application Notes & Protocols: The Strategic Utility of 2-(2-Nitrophenyl)acetamide in Modern Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2-Nitrophenyl)acetamide is a highly versatile and strategic starting material in synthetic organic chemistry, primarily valued for its role as a precursor to a diverse array of N-heterocyclic compounds. Its structure, featuring a nitro group ortho to an acetamide side chain, provides a powerful platform for constructing complex molecular architectures. The electron-withdrawing nitro group is not only a key director for aromatic substitutions but, more importantly, serves as a latent amino group. Its reduction is the critical trigger for a cascade of intramolecular cyclization reactions. This document provides an in-depth exploration of the causality behind its reactivity and offers detailed protocols for its application in the synthesis of medicinally relevant scaffolds such as indoles, quinolines, and benzodiazepines.
Foundational Principles: The Chemical Logic of 2-(2-Nitrophenyl)acetamide
The synthetic power of 2-(2-nitrophenyl)acetamide and its derivatives stems from a logical two-stage reactivity pattern.
-
Stage 1: Side-Chain Functionalization: The ortho-nitro group is strongly electron-withdrawing, which increases the acidity of the α-protons on the acetamide methylene group. This allows for facile deprotonation and subsequent condensation or alkylation, enabling the elaboration of the side chain.
-
Stage 2: Reductive Cyclization: The nitro group can be selectively reduced to a primary amine under various conditions. This unmasks a potent nucleophile positioned perfectly to react with an electrophilic center on the adjacent side chain, triggering an intramolecular cyclization to form a new heterocyclic ring.
This inherent reactivity makes it a cornerstone for several classical and modern named reactions, most notably those leading to the indole core.
Application in Indole Synthesis: The Reductive Cyclization Strategy
The synthesis of the indole nucleus, a privileged scaffold in medicinal chemistry, is a prominent application of ortho-nitroaryl precursors. While the classical Leimgruber-Batcho and Reissert syntheses often start from o-nitrotoluene, the underlying principle of reductive cyclization is directly applicable to derivatives of 2-(2-nitrophenyl)acetamide. The process involves the reduction of the nitro group to an amine, which spontaneously cyclizes onto a suitably functionalized side chain.
Mechanism & Causality
The key event is the transformation of the electron-withdrawing, electrophilicity-inducing nitro group into an electron-donating, nucleophilic amino group. Once the 2-aminophenylacetamide intermediate is formed, the primary amine can attack an electrophilic carbon on the side chain (e.g., a carbonyl or an equivalent). The subsequent dehydration or elimination event leads to the formation of the aromatic pyrrole ring of the indole system. The choice of reducing agent is critical and can be tailored to the specific substrate and desired outcome.[1][2]
Sources
Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-(2-Nitrophenyl)acetamide Derivatives
Introduction: The Strategic Role of 2-(2-Nitrophenyl)acetamide Derivatives in Azo Dye Synthesis
Azo dyes represent the largest and most versatile class of synthetic colorants, distinguished by the presence of one or more azo groups (–N=N–).[1][2] Their widespread use in industries ranging from textiles and printing to biomedical sciences stems from their straightforward synthesis, cost-effectiveness, and the vast spectrum of colors achievable through structural modifications.[2][3][4] The synthesis is classically a two-stage process: the diazotization of a primary aromatic amine to form a reactive diazonium salt, followed by an azo coupling reaction with an electron-rich substrate.[2][5]
This guide focuses on the use of 2-(2-nitrophenyl)acetamide and its derivatives as precursors for azo dyes. The strategic placement of the nitro (–NO₂) group ortho to the amine (or potential amine) functionality is of particular interest. The electron-withdrawing nature of the nitro group influences the electronic properties of the diazonium salt intermediate, impacting its reactivity and the spectral properties of the final dye. Furthermore, the acetamide group serves as a protecting group for the amine, which can be hydrolyzed to yield the primary amine necessary for diazotization, allowing for controlled and regioselective reactions.[6] This approach provides a robust pathway to novel azo compounds with potential applications as industrial dyes, pH indicators, and bioactive agents.[7]
Pillar 1: The Underlying Chemistry and Mechanism
The synthesis of azo dyes from 2-(2-nitrophenyl)acetamide derivatives hinges on two fundamental reactions of organic chemistry: diazotization and azo coupling. Understanding the causality behind each step is critical for experimental success.
Step A: Diazotization
Diazotization is the conversion of a primary aromatic amine into a diazonium salt.[8][] This is achieved by treating the amine with nitrous acid (HNO₂), which is highly unstable and therefore generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[8][]
The Criticality of Low Temperature: The reaction is highly exothermic and the resulting diazonium salt is thermally unstable. It readily decomposes to release nitrogen gas, particularly at temperatures above 5 °C.[10] Conducting the reaction in an ice bath (0–5 °C) is imperative to preserve the diazonium intermediate for the subsequent coupling step.
The mechanism involves the formation of the electrophilic nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. The amine's lone pair of electrons attacks the nitrosonium ion, leading to a cascade of proton transfers and the eventual elimination of a water molecule to form the stable diazonium ion.[10]
Caption: General workflow for the diazotization of a primary aromatic amine.
Step B: Azo Coupling
Azo coupling is an electrophilic aromatic substitution reaction. The diazonium salt, while unstable, is an excellent electrophile that reacts with electron-rich aromatic compounds, known as coupling components.[5][11] Common coupling components include phenols, naphthols, aromatic amines, and compounds with active methylene groups.[5][12]
The Influence of pH: The pH of the reaction medium is a critical control parameter.
-
For coupling with phenols: The reaction is typically carried out in a mildly alkaline solution (pH 8-10). This deprotonates the phenol to the more strongly activating phenoxide ion, accelerating the electrophilic substitution.
-
For coupling with amines: The reaction is performed in a mildly acidic solution (pH 4-5).[13] This ensures that there is a sufficient concentration of the free amine to act as the nucleophile, while being acidic enough to prevent the diazonium salt from converting into a non-reactive diazotate ion.
-
For coupling with active methylene compounds: A base, such as sodium acetate, is used to generate a carbanion (enolate), which is a potent nucleophile.[12][14]
The choice of coupling component is the primary determinant of the final dye's color, as it extends the conjugated π-system of the molecule.[1]
Caption: The azo coupling reaction between a diazonium ion and a coupling component.
Pillar 2: Validated Experimental Protocols
These protocols provide a self-validating framework for the synthesis and characterization of an azo dye derived from a 2-nitrophenyl precursor. For this guide, we will use 2-nitroaniline as the starting amine, which would be obtained from the hydrolysis of 2-(2-nitrophenyl)acetamide.
Protocol 1: Diazotization of 2-Nitroaniline
Objective: To prepare a cold solution of 2-nitrobenzenediazonium chloride.
Materials:
-
2-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Beakers, Magnetic Stirrer, and Stir Bar
Procedure:
-
In a 250 mL beaker, dissolve 1.38 g (0.01 mol) of 2-nitroaniline in 3 mL of concentrated HCl. Causality: The acid protonates the amine, making it soluble in the aqueous medium.
-
Carefully add 20 mL of cold water and cool the solution to 0-5 °C in an ice-salt bath with continuous stirring. The amine hydrochloride may precipitate as a fine slurry.
-
In a separate beaker, prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold 2-nitroaniline hydrochloride slurry over 10 minutes, ensuring the temperature remains below 5 °C. Causality: Slow, dropwise addition prevents a rapid, exothermic reaction that would decompose the diazonium salt.
-
Stir the reaction mixture for an additional 10 minutes after the addition is complete. The resulting clear, pale-yellow solution is the 2-nitrobenzenediazonium chloride, which should be used immediately in the next step.
Protocol 2: Azo Coupling with 2-Naphthol
Objective: To synthesize the azo dye Sudan Red by coupling the diazonium salt with 2-naphthol.
Materials:
-
2-Naphthol (β-Naphthol)
-
10% Sodium Hydroxide (NaOH) solution
-
The prepared 2-nitrobenzenediazonium chloride solution
-
Buchner Funnel, Filter Paper, Beakers
Procedure:
-
In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 15 mL of 10% NaOH solution. Causality: The NaOH deprotonates the 2-naphthol to form the highly reactive sodium 2-naphthoxide, which is a superior nucleophile for the coupling reaction.
-
Cool the 2-naphthoxide solution to below 5 °C in an ice bath.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution prepared in Protocol 1 to the cold 2-naphthoxide solution.
-
A brightly colored red precipitate should form immediately. Self-Validation: The formation of a deeply colored precipitate is a strong indicator that the coupling reaction is successful.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
-
Collect the solid dye by vacuum filtration using a Buchner funnel.
-
Wash the crude product thoroughly with cold water until the filtrate is neutral. This removes any unreacted salts or base.
-
Allow the product to air dry. For higher purity, the dye can be recrystallized from a suitable solvent like ethanol or glacial acetic acid.[13]
Protocol 3: Characterization
Objective: To confirm the identity and purity of the synthesized azo dye.
-
Thin-Layer Chromatography (TLC): Spot the dissolved dye on a silica gel TLC plate and elute with an appropriate solvent system (e.g., Toluene:Ethyl Acetate 4:1). A single spot indicates a high degree of purity.[5]
-
Melting Point: Determine the melting point of the purified product. A sharp melting range close to the literature value suggests purity.[5]
-
UV-Visible Spectroscopy: Dissolve a small amount of the dye in a suitable solvent (e.g., Ethanol) and record the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax), which is characteristic of the dye's color.[7]
-
FT-IR Spectroscopy: Record the FT-IR spectrum. Look for characteristic peaks: N=N stretch (around 1450-1500 cm⁻¹), C-N stretch, and aromatic C-H stretches. The absence of a broad O-H peak from 2-naphthol and the amine N-H peaks confirms the reaction.[7][15]
Data Presentation: Azo Dyes from 2-Nitrobenzenediazonium Chloride
The following table summarizes the expected outcomes when coupling diazotized 2-nitroaniline with various common coupling components.
| Diazo Component | Coupling Component | Typical Reaction pH | Expected Dye Color |
| 2-Nitrobenzenediazonium Chloride | 2-Naphthol | Alkaline (8-10) | Red |
| 2-Nitrobenzenediazonium Chloride | Phenol | Alkaline (8-10) | Orange-Yellow |
| 2-Nitrobenzenediazonium Chloride | Aniline | Acidic (4-5) | Yellow |
| 2-Nitrobenzenediazonium Chloride | N,N-Dimethylaniline | Acidic (4-5) | Red |
| 2-Nitrobenzenediazonium Chloride | Acetylacetone | Mildly Basic | Yellow |
| 2-Nitrobenzenediazonium Chloride | Resorcinol | Alkaline (8-10) | Orange-Red |
Troubleshooting Common Experimental Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No/Low Yield of Dye | Diazotization temperature was too high (>5 °C), causing decomposition of the diazonium salt. | Maintain strict temperature control (0-5 °C) throughout the diazotization and coupling steps using an ice-salt bath. |
| Incorrect pH for the coupling reaction. | Check and adjust the pH of the coupling component solution before adding the diazonium salt. Use pH paper or a calibrated meter. | |
| Oily or Tarry Product | Impure starting materials or side reactions. | Ensure starting materials are pure. Ensure slow addition and efficient stirring during coupling to prevent localized overheating and side reactions. |
| Product is too soluble in the reaction medium. | Try "salting out" the product by adding a saturated NaCl solution to decrease its solubility in the aqueous phase. | |
| Difficulty in Purification | The dye is contaminated with unreacted starting materials or byproducts. | Wash the crude product thoroughly with water. Recrystallize from an appropriate solvent; multiple recrystallizations may be necessary. |
References
- Quest Journals. Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations.
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Application Notes & Protocols: 2-(2-Nitrophenyl)acetamide as a Strategic Building Block for Pharmaceutical Intermediates
Introduction: The Strategic Value of 2-(2-Nitrophenyl)acetamide
In the landscape of medicinal chemistry, the efficient construction of complex heterocyclic scaffolds is paramount. 2-(2-Nitrophenyl)acetamide emerges as a highly valuable and versatile building block, primarily due to the strategic positioning of its functional groups. The presence of an ortho-nitro group relative to the acetamide side chain provides a latent amino group, which, upon reduction, becomes a powerful nucleophile poised for intramolecular cyclization. This arrangement is the key to accessing a diverse range of nitrogen-containing heterocycles, which form the core of numerous pharmacologically active agents.
This guide provides an in-depth exploration of 2-(2-nitrophenyl)acetamide's utility, focusing on the critical transformation to its corresponding amino derivative and subsequent applications in the synthesis of key pharmaceutical intermediates like benzodiazepines and quinazolinones. The protocols described herein are designed to be robust and reproducible, with a focus on the underlying chemical principles that govern these transformations.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful laboratory work.
| Property | Value | Source |
| Chemical Name | 2-(2-Nitrophenyl)acetamide | Sigma-Aldrich |
| Synonyms | o-Nitrophenylacetamide | - |
| Molecular Formula | C₈H₈N₂O₃ | |
| Molecular Weight | 180.16 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| CAS Number | 555-67-9 | - |
| Melting Point | 124-126 °C | - |
Safety and Handling Precautions:
2-(2-Nitrophenyl)acetamide and its derivatives should be handled with appropriate care in a well-ventilated fume hood.[2][3]
-
Hazards: May cause skin and serious eye irritation. May cause respiratory irritation.[2][4] Some related compounds are suspected of causing cancer.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[2][4]
-
Handling: Avoid formation and inhalation of dust.[2][3] Wash hands thoroughly after handling.[4]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[4]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[2][4] If on skin, wash with plenty of soap and water.[2][4] If inhaled, move the person to fresh air.[2][4] Seek medical attention if irritation persists or if you feel unwell.[4]
Pivotal Transformation: Reduction of the Nitro Group
The conversion of the aromatic nitro group to a primary amine is the cornerstone of this building block's utility. This transformation unmasks the nucleophilic amino group required for subsequent cyclization reactions. The choice of reduction method is critical to ensure high chemoselectivity, preserving the integrity of the amide functionality.
Causality Behind Method Selection:
While various reagents can reduce nitroarenes, catalytic hydrogenation is frequently the method of choice for its clean conversion and mild conditions.[5]
-
Catalytic Hydrogenation (H₂/Pd-C): This is a highly efficient method for reducing both aromatic and aliphatic nitro groups to amines.[5] The palladium on carbon (Pd/C) catalyst is robust and effective, and the only byproduct is water, simplifying purification.
-
Transfer Hydrogenation: For laboratories not equipped for high-pressure hydrogenation, transfer hydrogenation using reagents like hydrazine hydrate or ammonium formate with a Pd/C catalyst offers a safer, equally effective alternative.[6]
-
Metal/Acid Systems (Fe/HCl, Zn/AcOH, SnCl₂): These classical methods are also effective and can be advantageous when other reducible functional groups are present that might be sensitive to catalytic hydrogenation.[5][7] For instance, zinc in acidic conditions provides a mild method for this transformation.[5][7]
The following workflow illustrates the central strategy: reducing the nitro group to generate the key 2-(2-aminophenyl)acetamide intermediate, which is then primed for cyclization into various heterocyclic systems.
Caption: Core synthetic strategy using 2-(2-nitrophenyl)acetamide.
Protocol 1: Catalytic Hydrogenation to 2-(2-Aminophenyl)acetamide
This protocol details the reduction of the nitro group using palladium on carbon as a catalyst. Reaction progress should be monitored to ensure complete conversion of the starting material.
Workflow Diagram: Experimental Setup
Caption: Workflow for catalytic hydrogenation.
Materials:
-
2-(2-Nitrophenyl)acetamide
-
Palladium on Carbon (10 wt. %)
-
Ethanol or Methanol (ACS grade)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Celite® or another filter aid
-
Round-bottom flask
-
Stir bar
-
Filtration apparatus
Procedure:
-
Preparation: In a round-bottom flask, dissolve 2-(2-nitrophenyl)acetamide (1.0 eq) in a suitable solvent like ethanol or methanol (approx. 10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) to the solution (typically 5-10 mol %). The catalyst should be handled carefully as it can be pyrophoric.
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask or connect it to a hydrogenation apparatus. Purge the flask with hydrogen (or evacuate and backfill with H₂ three times) to replace the air.
-
Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the disappearance of the starting material.[8] Reactions are typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filtration: Dilute the reaction mixture with more solvent and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent to ensure all the product is recovered.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude 2-(2-aminophenyl)acetamide, which can often be used in the next step without further purification.
Application in Pharmaceutical Scaffolds
The resulting 2-(2-aminophenyl)acetamide is a key intermediate for synthesizing heterocyclic systems of high pharmaceutical relevance.[9][10][11]
Synthesis of 1,4-Benzodiazepin-2-ones
The 1,4-benzodiazepine core is a privileged scaffold in medicinal chemistry, renowned for its application in anxiolytic, anticonvulsant, and muscle relaxant drugs.[9] N'-substituted 2-amino-N-phenylacetamides are key intermediates for synthesizing novel benzodiazepines through cyclization reactions.[9]
Workflow: Benzodiazepine Formation
Caption: General workflow for 1,4-benzodiazepin-2-one synthesis.
Protocol 2: General Procedure for Benzodiazepine Ring Formation
This protocol is a representative example based on established methods for synthesizing the benzodiazepine ring from 2-aminobenzophenone precursors, adapted for 2-(2-aminophenyl)acetamide.[12]
Materials:
-
2-(2-Aminophenyl)acetamide (from Protocol 1)
-
Glycine ethyl ester hydrochloride (or other amino acid ester)
-
Pyridine (anhydrous)
-
Round-bottom flask with reflux condenser
Procedure:
-
Setup: To a solution of 2-(2-aminophenyl)acetamide (1.0 eq) in pyridine, add glycine ethyl ester hydrochloride (1.1 eq).
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere. The high temperature facilitates the intermolecular condensation followed by the intramolecular cyclization, with the elimination of water and ethanol.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired 1,4-benzodiazepin-2-one derivative.
Synthesis of Quinazolinone Derivatives
The quinazolinone scaffold is another critical pharmacophore found in a wide range of bioactive compounds, including anticancer and anti-inflammatory agents.[10]
Protocol 3: Cyclization to a Quinazolinone Derivative
This procedure involves the condensation of the amino-amide intermediate with an aldehyde, followed by cyclization to form the quinazolinone ring.
Materials:
-
2-(2-Aminophenyl)acetamide (from Protocol 1)
-
An appropriate arylaldehyde (e.g., benzaldehyde)
-
Dimethylformamide (DMF)
-
Sodium metabisulfite (Na₂S₂O₅) or another suitable catalyst/oxidant
Procedure:
-
Setup: Dissolve 2-(2-aminophenyl)acetamide (1.0 eq) and the selected arylaldehyde (1.1 eq) in DMF in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of sodium metabisulfite.[10]
-
Reaction: Heat the reaction mixture (e.g., to 100-120 °C) and stir for several hours until the reaction is complete, as determined by TLC monitoring.
-
Work-up: Cool the reaction mixture and pour it into cold water to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, wash it with water, and dry it.
-
Purification: If necessary, the crude product can be recrystallized from a suitable solvent (e.g., ethanol) to afford the pure quinazolinone derivative.
Conclusion
2-(2-Nitrophenyl)acetamide stands as a testament to the power of strategic functional group placement in synthetic organic chemistry. Its ability to be readily converted into the key 2-(2-aminophenyl)acetamide intermediate opens a direct and efficient pathway to valuable heterocyclic systems like benzodiazepines and quinazolinones. The protocols outlined in this guide demonstrate the practical application of this building block, providing researchers and drug development professionals with a reliable foundation for the synthesis of novel pharmaceutical intermediates and potential therapeutic agents.
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Application Notes and Protocols for the Reduction of 2-(2-Nitrophenyl)acetamide to 2-(2-Aminophenyl)acetamide
Abstract
The transformation of an aromatic nitro group to a primary amine is a fundamental and critical reaction in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on various robust protocols for the reduction of 2-(2-Nitrophenyl)acetamide to its corresponding aniline, 2-(2-Aminophenyl)acetamide. This application note details four distinct and widely applicable methods: Catalytic Hydrogenation, Catalytic Transfer Hydrogenation, Iron-mediated Reduction, and Reduction using Stannous Chloride. Each protocol is presented with an in-depth, step-by-step methodology, a discussion of the underlying chemical principles, and expert insights into the rationale behind experimental choices. A comparative analysis is provided to guide the user in selecting the most appropriate method based on laboratory capabilities, scale, and chemoselectivity requirements.
Introduction: The Strategic Importance of Nitro Group Reduction
The reduction of aromatic nitro compounds is a cornerstone of modern organic synthesis. The resulting aromatic amines are versatile intermediates, serving as key building blocks for a vast array of complex molecules. The target molecule of this guide, 2-(2-Aminophenyl)acetamide, is a valuable synthon, possessing two key functionalities: a primary aromatic amine and an acetamide group in an ortho relationship. This arrangement makes it a precursor for the synthesis of various heterocyclic compounds, such as benzimidazoles, which are privileged scaffolds in medicinal chemistry.
The choice of reduction method is paramount and is dictated by factors including functional group tolerance, reaction conditions, cost, scalability, and safety. This guide aims to provide a comparative analysis of four commonly employed and reliable methods for the reduction of 2-(2-Nitrophenyl)acetamide, empowering the researcher to make an informed decision tailored to their specific synthetic needs.
Comparative Overview of Reduction Methodologies
To facilitate the selection of the most suitable protocol, the following table summarizes the key features of the four detailed methods.
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C catalyst | Room temperature to moderate heat, atmospheric to moderate pressure | High yield, clean reaction, catalyst can be recycled | Requires specialized hydrogenation equipment, potential for over-reduction of other functional groups, catalyst can be pyrophoric.[1][2] |
| Catalytic Transfer Hydrogenation | Ammonium formate, Pd/C catalyst | Reflux in an alcohol solvent | Avoids the use of gaseous hydrogen, milder conditions, good functional group tolerance.[3][4] | Can be slower than direct hydrogenation, may require higher catalyst loading. |
| Iron-Mediated Reduction | Iron powder, HCl or Acetic Acid | Reflux in an alcohol/water mixture | Inexpensive, highly chemoselective, robust and scalable.[5][6] | Generates large amounts of iron sludge, making work-up and purification challenging.[7] |
| Stannous Chloride Reduction | SnCl₂·2H₂O, HCl or organic solvent | Room temperature to moderate heat | Mild conditions, good for sensitive substrates, highly chemoselective.[8] | Generates tin waste which can be difficult to remove, tin compounds can be toxic.[9][10] |
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation
Catalytic hydrogenation is a highly efficient and clean method for the reduction of nitro groups.[11] The reaction proceeds on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C), where molecular hydrogen is activated.
Causality of Experimental Choices:
-
Catalyst: 10% Pd/C is a standard and highly effective catalyst for nitro group reductions. The carbon support provides a high surface area for the reaction.
-
Solvent: Ethanol is a good solvent for the starting material and product, and it is relatively inert under hydrogenation conditions.
-
Hydrogen Source: A hydrogen balloon is suitable for small-scale, atmospheric pressure hydrogenations. For larger scales or faster reaction times, a Parr shaker or similar hydrogenation apparatus is recommended.[12]
-
Safety: Palladium on carbon can be pyrophoric when dry and exposed to air, especially after use when it is saturated with hydrogen.[1] It is crucial to handle the catalyst under a wet or inert atmosphere.
Experimental Workflow Diagram:
Caption: Workflow for Catalytic Hydrogenation.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 2-(2-Nitrophenyl)acetamide (1.0 eq) in ethanol (10-20 mL per gram of starting material) in a suitable flask, carefully add 10% palladium on carbon (5-10 mol%).
-
Inerting: The flask is securely sealed with a septum and the atmosphere is replaced with nitrogen or argon.
-
Hydrogenation: A balloon filled with hydrogen gas is attached to the flask via a needle through the septum. The nitrogen atmosphere is then carefully evacuated and the flask is backfilled with hydrogen from the balloon. This process is repeated three times.
-
Reaction: The reaction mixture is stirred vigorously at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Work-up: Upon completion, the hydrogen balloon is removed, and the flask is purged with nitrogen. The reaction mixture is filtered through a pad of Celite® to remove the catalyst. Caution: The Celite® pad should be kept wet with ethanol during and after filtration to prevent the pyrophoric catalyst from igniting upon contact with air.[1]
-
Isolation: The filtrate is concentrated under reduced pressure to yield the crude 2-(2-Aminophenyl)acetamide.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: Catalytic Transfer Hydrogenation
This method offers a convenient alternative to using pressurized hydrogen gas by employing a hydrogen donor, such as ammonium formate, in the presence of a catalyst.[3] The decomposition of ammonium formate on the catalyst surface generates hydrogen in situ.[4]
Causality of Experimental Choices:
-
Hydrogen Donor: Ammonium formate is an inexpensive, stable, and easy-to-handle source of hydrogen.[13]
-
Solvent: Methanol or ethanol are common solvents for transfer hydrogenation as they readily dissolve both the substrate and the ammonium formate.
-
Temperature: Heating to reflux is often necessary to facilitate the decomposition of ammonium formate and drive the reaction to completion.
Experimental Workflow Diagram:
Caption: Workflow for Catalytic Transfer Hydrogenation.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a condenser, combine 2-(2-Nitrophenyl)acetamide (1.0 eq), ammonium formate (3.0-5.0 eq), and 10% palladium on carbon (5-10 mol%) in methanol (15-25 mL per gram of starting material).
-
Reaction: The mixture is heated to reflux and stirred. The reaction is monitored by TLC.
-
Work-up: After the starting material has been consumed, the reaction mixture is cooled to room temperature. The catalyst is removed by filtration through a pad of Celite®, which should be kept wet.
-
Isolation: The filtrate is concentrated under reduced pressure. The resulting residue is partitioned between water and an organic solvent such as ethyl acetate. The aqueous layer is extracted two more times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be further purified as described in Protocol 1.
Protocol 3: Iron-Mediated Reduction
The reduction of nitroarenes using iron powder in an acidic medium is a classic, cost-effective, and highly reliable method.[5][14] It is particularly valued for its excellent chemoselectivity, leaving many other reducible functional groups untouched.[6]
Causality of Experimental Choices:
-
Reducing Agent: Iron powder is an inexpensive and readily available metal that acts as the electron donor in the reduction.
-
Acid: A catalytic amount of hydrochloric acid or a stoichiometric amount of acetic acid is used to activate the iron surface and provide a proton source.
-
Solvent System: A mixture of ethanol and water is commonly used to facilitate the dissolution of the organic substrate and the inorganic reagents.
-
Work-up: The reaction produces a significant amount of iron oxides/hydroxides, which can form a gelatinous precipitate.[7] Filtration through Celite® is necessary, and basification of the filtrate helps to precipitate any remaining iron salts and allows for the extraction of the free amine.
Experimental Workflow Diagram:
Caption: Workflow for Iron-Mediated Reduction.
Step-by-Step Protocol:
-
Reaction Setup: A mixture of 2-(2-Nitrophenyl)acetamide (1.0 eq) and iron powder (3.0-5.0 eq) is suspended in a mixture of ethanol and water (e.g., 4:1 v/v, 10-20 mL per gram of starting material).
-
Acid Addition: A small amount of concentrated hydrochloric acid (0.1-0.2 eq) or glacial acetic acid (3.0-5.0 eq) is added to the suspension.
-
Reaction: The mixture is heated to reflux with vigorous stirring. The reaction is often exothermic. Progress is monitored by TLC.
-
Work-up: Upon completion, the hot reaction mixture is filtered through a pad of Celite® to remove the iron sludge. The filter cake is washed thoroughly with hot ethanol.
-
Isolation: The filtrate is concentrated, and the residue is taken up in water. The aqueous solution is made basic (pH 8-10) by the addition of sodium carbonate or sodium hydroxide solution.
-
Extraction: The basic aqueous solution is extracted several times with ethyl acetate or dichloromethane.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product, which can be purified as previously described.
Protocol 4: Stannous Chloride Reduction
Reduction with stannous chloride (SnCl₂) is a mild and effective method for converting nitroarenes to anilines, often used when other reducible functional groups are present in the molecule.[8][11]
Causality of Experimental choices:
-
Reducing Agent: Stannous chloride dihydrate is a convenient and effective reducing agent that is soluble in various solvents.
-
Solvent: Ethanol or ethyl acetate are commonly used as they are good solvents for both the substrate and the reagent.
-
Work-up: The reaction work-up involves neutralization with a base, which precipitates tin salts as tin hydroxides/oxides. These can be challenging to filter, and careful pH control is important.[10]
Experimental Workflow Diagram:
Caption: Workflow for Stannous Chloride Reduction.
Step-by-Step Protocol:
-
Reaction Setup: 2-(2-Nitrophenyl)acetamide (1.0 eq) is dissolved in ethanol (15-25 mL per gram of starting material) in a round-bottom flask. Stannous chloride dihydrate (SnCl₂·2H₂O, 3.0-4.0 eq) is added to the solution.
-
Reaction: The reaction mixture is stirred at room temperature or gently heated to 50-60 °C. The progress of the reaction is monitored by TLC.
-
Work-up: Once the reaction is complete, the mixture is cooled and poured into ice-water. The pH is carefully adjusted to ~8 with a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution, which will cause the precipitation of tin salts.
-
Isolation: The product can be isolated by either filtering the entire mixture through Celite® and then extracting the filtrate, or by directly extracting the aqueous slurry with a suitable organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Characterization of 2-(2-Aminophenyl)acetamide
The successful synthesis of 2-(2-Aminophenyl)acetamide (IUPAC Name: N-(2-aminophenyl)acetamide) can be confirmed by standard analytical techniques.[15]
-
Appearance: Typically a solid, which can range from off-white to yellow or brown depending on purity.[16]
-
Melting Point: The literature melting point is in the range of 133-137 °C.[17]
-
Thin Layer Chromatography (TLC): The product should show a single spot with a different Rf value compared to the starting material. A typical mobile phase is a mixture of ethyl acetate and hexanes.[18]
-
Spectroscopic Analysis:
-
¹H NMR: The spectrum should show the appearance of a broad singlet corresponding to the -NH₂ protons, in addition to the signals for the aromatic protons, the acetamide -NH proton, and the methyl group.
-
IR Spectroscopy: The disappearance of the characteristic symmetric and asymmetric stretching bands of the nitro group (typically around 1530 and 1350 cm⁻¹) and the appearance of N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹) are indicative of a successful reduction.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (150.18 g/mol ).[16]
-
Safety and Handling
-
General Precautions: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood.
-
Catalytic Hydrogenation: As mentioned, hydrogenation catalysts like Pd/C can be pyrophoric.[1] Never allow the dry catalyst to come into contact with air. Ensure proper purging of the reaction vessel with an inert gas before and after the reaction.[19]
-
Metal/Acid Reductions: These reactions can be exothermic and may produce hydrogen gas as a byproduct. Ensure adequate cooling and ventilation. The work-up procedures involve handling acidic and basic solutions, which should be done with care.
-
Reagent Handling: Nitroaromatic compounds can be toxic and should be handled with care. Stannous chloride is a sensitizer and corrosive.[8] Iron powder can be a flammable solid. Consult the Safety Data Sheet (SDS) for each reagent before use.
References
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Nitro Reduction - Iron (Fe) - Common Organic Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]
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ChemInform Abstract: Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. (2007). ResearchGate. Retrieved January 21, 2026, from [Link]
- Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR).
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Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct? (2023). Reddit. Retrieved January 21, 2026, from [Link]
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Chandra, T., & Zebrowski, J. P. (n.d.). Hazards associated with laboratory scale hydrogenations. UW-Madison Chemistry. Retrieved January 21, 2026, from [Link]
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Perwin, A. (2021). Can sodium dithionite be used for reduction of nitro to amine group? Is this better than Fe powder which needs column separation? ResearchGate. Retrieved January 21, 2026, from [Link]
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what is the best work up procedure for removing Sn +2/+4 salts from a solution containing a Zwitterionic compounds? (2013). ResearchGate. Retrieved January 21, 2026, from [Link]
- Singh, R., et al. (2016). A review on Synthesis of Aminoacetanilides.
- Ram, S., & Ehrenkaufer, R. E. (1988). Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration. U.S. Patent No. 5,099,067. Washington, DC: U.S.
- Pradhan, P. K., et al. (2005). Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones.
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Catalytic Hydrogenation of Nitrobenzene Safety Table. (n.d.). Scribd. Retrieved January 21, 2026, from [Link]
- Gollapalli, N. R., et al. (2020). NOVEL METHOD FOR REDUCTION OF NITRO- AROMATICS AND HETEROCYCLICS WITH HYDRAZINE HYDRATE AND SODIUM ACETATE. International Journal of Research and Analytical Reviews (IJRAR).
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2-Aminoacetanilide. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
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HYDROGENATION EXPLOSION. (n.d.). Stanford Environmental Health & Safety. Retrieved January 21, 2026, from [Link]
- Bahadur, V., et al. (2023). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Green Chemistry.
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- Buck, J. S., & Ide, W. S. (1933). m-CHLOROBENZALDEHYDE. Organic Syntheses, 13, 28.
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o-Aminoacetanilide. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
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A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. (n.d.). Mettler Toledo. Retrieved January 21, 2026, from [Link]
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Reduction of aromatic nitro compounds with SnCl2. (2019). Reddit. Retrieved January 21, 2026, from [Link]
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Soni, J. (2012). Can anyone provide reduction of aromatic nitro in presence of other reducible groups like ketone and alkaline? ResearchGate. Retrieved January 21, 2026, from [Link]
- Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule.
- Pandit, A. B., & Mahajani, S. M. (2005). Catalytic transfer hydrogenation: o-nitro anisole to o-anisidine, some process development aspects.
-
Sodium Hydrosulfite, Sodium Dithionite. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
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Sn2+ reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 21, 2026, from [Link]
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Hydrogenation Reactions. (2012). University of Pittsburgh. Retrieved January 21, 2026, from [Link]
- Continuous reduction process. (1980). U.S. Patent No. 4,217,304. Washington, DC: U.S.
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Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 21, 2026, from [Link]
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Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry. Retrieved January 21, 2026, from [Link]
-
Can anyone suggest a good sodium dithionite workup after reduction a nitro function? (2015). ResearchGate. Retrieved January 21, 2026, from [Link]
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Derivatization of the acetamide group in 2-(2-Nitrophenyl)acetamide
Abstract
This technical guide provides a comprehensive overview of synthetic strategies for the chemical modification of 2-(2-nitrophenyl)acetamide, a versatile nitroaromatic intermediate. The focus is on the derivatization of the acetamide functional group, a key transformation for modulating the molecule's physicochemical properties and for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. This document details multiple reaction pathways, including the reduction of the nitro group to an amine, hydrolysis of the amide bond, and intramolecular cyclization. Each section offers a theoretical background, detailed experimental protocols, and insights into the rationale behind the methodological choices, aimed at researchers, scientists, and professionals in drug development.
Introduction: The Strategic Importance of 2-(2-Nitrophenyl)acetamide
2-(2-Nitrophenyl)acetamide is a valuable building block in organic synthesis. Its structure is characterized by three key features: an aromatic nitro group, an active methylene bridge, and a terminal primary acetamide group. The presence of the electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring and the adjacent methylene protons. The acetamide moiety itself offers several avenues for chemical derivatization, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
The ability to selectively modify the acetamide group, in conjunction with transformations of the nitro group, opens up a vast chemical space for the development of new chemical entities. Derivatives of this scaffold are explored for various applications, leveraging the unique electronic and steric properties imparted by the substituents. This guide will explore several field-proven protocols for the derivatization of this compound, providing both the practical steps and the underlying chemical principles.
Foundational Derivatization: Reduction of the Nitro Group
While the primary focus is the acetamide group, any synthetic strategy involving 2-(2-nitrophenyl)acetamide must consider the highly reactive nitro group. Its reduction to an aniline derivative is one of the most fundamental and useful transformations of this molecule. The resulting 2-(2-aminophenyl)acetamide is a versatile intermediate, as the newly formed amino group can participate in a wide array of subsequent reactions, such as diazotization, acylation, and cyclization, significantly altering the molecule's properties and potential applications.
Mechanism Insight: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. The reaction typically employs a noble metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen. The process involves the chemisorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group to the corresponding amine.
Protocol 2.1: Synthesis of 2-(2-Aminophenyl)acetamide via Catalytic Hydrogenation
This protocol details the reduction of the nitro group of a substituted N-phenylacetamide using a palladium on carbon catalyst under a hydrogen atmosphere, a method readily adaptable for 2-(2-nitrophenyl)acetamide.[1]
Materials:
-
N-(2-methoxy-4-nitrophenyl)acetamide (as a representative substrate)
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Ethyl acetate
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a suitable reaction vessel, dissolve N-(2-methoxy-4-nitrophenyl)acetamide in ethanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas into the reaction vessel, typically via a balloon or by connecting to a hydrogenator.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully purge the vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude N-(4-amino-2-methoxyphenyl)acetamide can be further purified by crystallization from a suitable solvent, such as ethyl acetate, to obtain the final product.[1]
Data Summary Table:
| Parameter | Value/Condition | Rationale |
| Substrate | N-(2-methoxy-4-nitrophenyl)acetamide | A model compound demonstrating the reaction. |
| Reagent | Hydrogen Gas (H₂) | The reducing agent. |
| Catalyst | 10% Pd/C | Provides a surface for the reaction and lowers the activation energy. |
| Solvent | Ethanol | Dissolves the substrate and is compatible with the reaction conditions. |
| Temperature | Room Temperature | Sufficient for the reaction to proceed efficiently. |
| Purification | Crystallization from ethyl acetate | To obtain a high-purity product. |
Workflow for Catalytic Hydrogenation```dot
Caption: Base-promoted hydrolysis workflow.
Advanced Derivatization: Intramolecular Cyclization
A more sophisticated derivatization of nitroacetamide derivatives involves intramolecular cyclization. This powerful strategy allows for the construction of complex heterocyclic ring systems, such as benzofused lactams, which are prevalent in many biologically active molecules. In the presence of a strong acid, such as triflic acid, N-substituted 2-nitroacetamides can undergo cyclization to form new ring structures. [2][3]
Mechanistic Insight: Acid-Catalyzed Cyclization
In the presence of a superacid like triflic acid, the nitroacetamide is protonated, which enhances the electrophilicity of the aromatic ring. This facilitates an intramolecular electrophilic attack by a tethered phenyl ring on the activated acetamide moiety. The reaction proceeds through cationic intermediates to yield hydroxyimino benzofused lactams. [2][3]
Protocol 4.1: Synthesis of Benzofused Lactams via Intramolecular Cyclization
This protocol is based on the cyclization of N-substituted nitroacetamide derivatives in triflic acid to form benzofused lactams. [2] Materials:
-
N-(3-Hydroxypropyl)-2-nitro-N-(ω-phenylalkyl)acetamide (as a representative substrate)
-
Triflic acid (CF₃SO₃H)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere setup (e.g., Schlenk line)
-
Quenching solution (e.g., saturated sodium bicarbonate)
Procedure:
-
Under an inert atmosphere, dissolve the N-substituted nitroacetamide derivative in anhydrous dichloromethane in a flame-dried flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triflic acid dropwise to the stirred solution. The amount of acid should be carefully controlled, typically several equivalents.
-
Allow the reaction to stir at 0 °C or let it warm to room temperature, depending on the substrate's reactivity.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a vigorously stirred, ice-cold saturated solution of sodium bicarbonate. Caution: This is a highly exothermic neutralization.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired benzofused lactam.
Data Summary Table:
| Parameter | Value/Condition | Rationale |
| Substrate | N-substituted nitroacetamide | The starting material for cyclization. |
| Reagent | Triflic Acid | A strong acid catalyst to promote cyclization. |
| Solvent | Anhydrous Dichloromethane | An inert solvent that dissolves the substrate. |
| Temperature | 0 °C to Room Temperature | To control the reaction rate and minimize side products. |
| Work-up | Quenching with NaHCO₃ | To neutralize the strong acid. |
| Purification | Column Chromatography | To isolate the pure cyclized product. |
Workflow for Intramolecular Cyclization
Caption: Intramolecular cyclization workflow.
Conclusion
The derivatization of 2-(2-nitrophenyl)acetamide offers a rich field of synthetic possibilities. The protocols outlined in this guide for nitro group reduction, amide hydrolysis, and intramolecular cyclization represent fundamental yet powerful transformations. Each method provides a gateway to a distinct class of compounds, underscoring the versatility of the starting material. By understanding the mechanisms and applying the detailed protocols provided, researchers can effectively leverage 2-(2-nitrophenyl)acetamide as a strategic starting material in the synthesis of novel molecules for a wide range of scientific applications.
References
-
Carullo, G., et al. (2017). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 22(11), 1987. [Link]
-
ResearchGate (2014). ChemInform Abstract: Cyclization of Nitroacetamide Derivatives with a Tethered Phenyl Ring in Triflic Acid. ResearchGate. [Link]
-
Tajane, P. S., et al. (2021). Synthesis and Molecular Modeling Studies of 2-[2-(3-nitrophenyl)-1h-benzimidazol-1-yl]-acetamide Derivatives as Anthelmintic. Research Journal of Pharmacy and Technology, 14(12), 6431-6438. [Link]
-
Kenz, A., et al. (2002). N-(4-Amino-2-methoxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 58(6), o697-o698. [Link]
-
Tajane, P. S., et al. (2021). Synthesis and Molecular Modeling Studies of 2-[2-(3-nitrophenyl)-1h-benzimidazol-1-yl]-acetamide Derivatives as Anthelmintic. Research Journal of Pharmacy and Technology. [Link]
-
MDPI (2022). New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. MDPI. [Link]
-
ProQuest (2021). Synthesis and Molecular Modeling Studies of 2-[2-(3-nitrophenyl)-1h- benzimidazol-1-yl]-acetamide Derivatives as Anthelmintic. ProQuest. [Link]
-
ResearchGate (2004). Alkylation of N-substituted 2-phenylacetamides: Benzylation of N-(4-nitrophenyl). ResearchGate. [Link]
-
NIST (n.d.). Acetamide, N-(2-nitrophenyl)-. NIST WebBook. [Link]
-
Georgia Southern University (2018). Hydroamidation with Acetamides and Trifluoroacetamides. Digital Commons@Georgia Southern. [Link]
-
Journal of Chemical, Biological and Physical Sciences (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. JCBPS. [Link]
-
ResearchGate (2020). Synthesis of N-(4 nitrophenyl) acetamide. ResearchGate. [Link]
-
PubChem (n.d.). 2-(2-Nitrophenyl)acetamide. PubChem. [Link]
-
PubChem (n.d.). 2'-Nitroacetanilide. PubChem. [Link]
-
YouTube (2014). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). YouTube. [Link]
-
IUCr (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCr. [Link]
-
MDPI (2025). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. MDPI. [Link]
-
PubMed Central (2023). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. PubMed Central. [Link]
-
Archives of Pharmacy Practice (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. [Link]
-
ResearchGate (2003). Review: Derivatization in mass spectrometry 2. Acylation. ResearchGate. [Link]
-
PubMed Central (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. PubMed Central. [Link]
-
Semantic Scholar (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Semantic Scholar. [Link]
-
PubMed Central (2010). 2,2,2-Trichloro-N-(3-nitrophenyl)acetamide. PubMed Central. [Link]
-
ResearchGate (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. ResearchGate. [Link]
Sources
Application Note and Protocol for the Scale-up Synthesis of 2-(2-Nitrophenyl)acetamide in a Laboratory Setting
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis and scale-up of 2-(2-Nitrophenyl)acetamide, a key intermediate in various chemical and pharmaceutical research applications. The protocol herein details a robust and efficient two-step, one-pot procedure commencing from 2-(2-Nitrophenyl)acetic acid. The synthesis involves the initial conversion of the carboxylic acid to its corresponding acyl chloride via thionyl chloride, followed by in-situ amidation with aqueous ammonia. This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data to ensure a reproducible and safe synthesis process.
Introduction and Scientific Rationale
2-(2-Nitrophenyl)acetamide and its derivatives are important precursors in the synthesis of a variety of heterocyclic compounds and pharmacologically active molecules. The presence of the nitro group offers a versatile handle for further chemical transformations, such as reduction to an amine, which can then be utilized in cyclization reactions to form indole-based structures and other nitrogen-containing heterocycles. Given its utility, a reliable and scalable laboratory synthesis is of significant interest.
The selected synthetic strategy is based on the well-established conversion of a carboxylic acid to a primary amide. Direct amidation of a carboxylic acid is often challenging due to the acidic nature of the carboxylic acid protonating the amine, rendering it non-nucleophilic. To overcome this, the carboxylic acid is first activated to a more reactive species. The use of thionyl chloride (SOCl₂) is a classic and highly effective method for this activation, converting the carboxylic acid to a reactive acyl chloride intermediate[1]. This intermediate is then susceptible to nucleophilic attack by ammonia to form the desired amide. This two-step process can be conveniently performed in a single reaction vessel ("one-pot"), which enhances efficiency and minimizes handling of the moisture-sensitive acyl chloride intermediate.
Reaction Mechanism and Workflow
The overall synthesis proceeds in two distinct mechanistic steps:
-
Acyl Chloride Formation: 2-(2-Nitrophenyl)acetic acid is reacted with thionyl chloride. The lone pair of electrons on the oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. A subsequent rearrangement and elimination sequence, driven by the formation of stable gaseous byproducts (sulfur dioxide and hydrogen chloride), yields the 2-(2-nitrophenyl)acetyl chloride.
-
Amidation: The freshly prepared acyl chloride is then subjected to nucleophilic attack by ammonia. The nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the acyl chloride. The tetrahedral intermediate formed then collapses, expelling the chloride ion as a leaving group, to yield the final product, 2-(2-Nitrophenyl)acetamide.
Visual Representation of the Reaction Mechanism
Caption: Step-by-step experimental workflow for the synthesis.
Detailed Experimental Protocol
This protocol is designed for a 20 g scale-up synthesis of 2-(2-Nitrophenyl)acetamide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Quantity | Molar Mass ( g/mol ) | Moles |
| 2-(2-Nitrophenyl)acetic acid | ≥98% | Sigma-Aldrich | 20.0 g | 181.15 [2] | 0.110 |
| Thionyl chloride (SOCl₂) | ≥99% | Sigma-Aldrich | 15.0 mL (24.7 g) | 118.97 | 0.208 |
| Toluene | Anhydrous, ≥99.8% | Fisher Scientific | 100 mL | - | - |
| Aqueous Ammonia (NH₄OH) | 28-30% solution | VWR | 150 mL | - | - |
| Ethanol | Reagent Grade | VWR | As needed | - | - |
| Deionized Water | - | In-house | As needed | - | - |
| Celite® 545 | - | Sigma-Aldrich | As needed | - | - |
Equipment
-
500 mL three-necked round-bottom flask
-
Reflux condenser with a drying tube (CaCl₂)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Heating mantle with a temperature controller
-
Büchner funnel and flask
-
Vacuum oven
-
Standard laboratory glassware
Synthesis Procedure
Step 1: Setup and Reagent Preparation
-
Ensure all glassware is thoroughly dried in an oven at 120 °C for at least 4 hours and allowed to cool in a desiccator before use.
-
Assemble the 500 mL three-necked flask with a magnetic stir bar, a reflux condenser topped with a drying tube, a dropping funnel, and a rubber septum for a nitrogen inlet if a fully inert atmosphere is desired.
-
In the flask, place 20.0 g (0.110 mol) of 2-(2-Nitrophenyl)acetic acid and add 100 mL of anhydrous toluene. Stir the mixture to dissolve the solid.
Step 2: Acyl Chloride Formation
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add 15.0 mL (0.208 mol) of thionyl chloride to the dropping funnel and add it dropwise to the stirred solution over 30-45 minutes. Maintain the temperature below 10 °C during the addition. The reaction is exothermic and will evolve HCl and SO₂ gas, which should be vented to a fume hood or passed through a scrubber.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours. The reaction progress can be monitored by observing the cessation of gas evolution.
Step 3: Amidation
-
Allow the reaction mixture to cool to room temperature.
-
In a separate large beaker (1 L), cool 150 mL of concentrated aqueous ammonia in an ice bath.
-
Under vigorous stirring , slowly and carefully pour the cooled reaction mixture from the flask into the ice-cold aqueous ammonia. This step is highly exothermic and should be performed in an efficient fume hood. A precipitate of the crude product will form.
-
Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.
Step 4: Product Isolation and Purification
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with two portions of cold deionized water (2 x 50 mL) to remove any ammonium chloride and excess ammonia.
-
The crude product can be further purified by recrystallization. A mixture of ethanol and water is a suitable solvent system.
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
If the solution is colored, a small amount of activated carbon can be added, and the mixture is heated for a few minutes before being filtered hot through a pad of Celite® to remove the carbon.
-
To the hot filtrate, add deionized water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry in a vacuum oven at 50-60 °C to a constant weight.
Expected Yield and Characterization
-
Expected Yield: 16-18 g (80-90% of theoretical)
-
Appearance: Off-white to pale yellow solid
-
Melting Point: 138-142 °C (literature values may vary)
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.95 (d, J = 8.0 Hz, 1H), 7.65 (t, J = 7.6 Hz, 1H), 7.50 (t, J = 7.6 Hz, 1H), 7.40 (d, J = 7.6 Hz, 1H), 7.25 (br s, 1H, NH), 6.80 (br s, 1H, NH), 3.80 (s, 2H, CH₂).
-
IR (ATR, cm⁻¹): 3350-3180 (N-H stretch), 1660 (C=O stretch, Amide I), 1580 (N-H bend, Amide II), 1520 (asymmetric NO₂ stretch), 1350 (symmetric NO₂ stretch).
Safety and Hazard Management
-
2-(2-Nitrophenyl)acetic acid: Irritant. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[2]
-
Thionyl chloride: Highly corrosive and toxic. Reacts violently with water. It is a lachrymator and causes severe burns upon contact. All manipulations must be carried out in a well-ventilated fume hood. Wear heavy-duty gloves, a face shield, and a lab coat. Have a sodium bicarbonate solution ready for quenching spills.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. Use in a fume hood and away from ignition sources.
-
Aqueous Ammonia: Corrosive and causes burns. The vapor is irritating to the respiratory system. Handle in a fume hood.
-
General Precautions: The reaction should be conducted in a well-ventilated fume hood at all times. The gaseous byproducts (HCl and SO₂) are toxic and corrosive and should be properly vented or scrubbed.
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of 2-(2-Nitrophenyl)acetamide in a laboratory setting. The one-pot nature of the reaction from the carboxylic acid to the amide is efficient and minimizes the handling of sensitive intermediates. Adherence to the detailed procedural steps and safety precautions is crucial for obtaining a high yield of the pure product in a safe manner. The characterization data provided serves as a benchmark for confirming the identity and purity of the synthesized compound.
References
-
One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Tetrahedron Letters, 2005 , 46(48), 8483-8487. [Link]
-
Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 2021 , 11(1), 43-53. [Link]
-
(2-Nitrophenyl)acetic acid - Wikipedia. [Link]
-
Chemistry of Amides. LibreTexts Chemistry. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(2-Nitrophenyl)acetamide
Introduction for the Modern Researcher
Welcome to the dedicated technical support guide for the synthesis of 2-(2-Nitrophenyl)acetamide. This molecule, while seemingly straightforward, presents unique challenges, particularly in controlling the selective hydrolysis of the nitrile intermediate to the primary amide without significant byproduct formation. Low yields are a common frustration that can often be traced to this critical step.
This guide is structured to move beyond simple protocols. It provides a framework for understanding the causality behind common experimental failures and offers field-proven strategies for optimization. We will address the synthesis as a two-stage process: the formation of the key intermediate, 2-nitrobenzyl cyanide, and its subsequent controlled hydrolysis. By dissecting the potential pitfalls in each stage, this document serves as both a troubleshooting manual and a strategic planner for improving your synthetic outcomes.
Synthetic Pathway Overview
The most common and practical route to 2-(2-Nitrophenyl)acetamide involves two distinct chemical transformations. First, the nitration of benzyl cyanide yields a mixture of isomers, from which the desired ortho-substituted intermediate, 2-nitrobenzyl cyanide, must be isolated. Second, this intermediate undergoes a carefully controlled partial hydrolysis to yield the target primary amide.
Caption: High-level workflow for the synthesis of 2-(2-Nitrophenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in this synthesis that impacts yield?
The primary challenge is preventing the over-hydrolysis of the target amide, 2-(2-Nitrophenyl)acetamide, to the corresponding carboxylic acid, 2-nitrophenylacetic acid. The reaction conditions required to hydrolyze the starting nitrile (2-nitrobenzyl cyanide) are often harsh enough to continue the hydrolysis of the product amide.[1] Therefore, the reaction must be meticulously controlled and stopped at the opportune moment to maximize the yield of the desired amide.
Q2: Why is nitration of benzyl cyanide preferred over the reaction of 2-nitrobenzyl chloride with sodium cyanide?
While reacting 2-nitrobenzyl chloride with a cyanide salt like NaCN seems more direct, it involves significant safety and handling risks due to the extreme toxicity of inorganic cyanides.[2] Furthermore, the nitration of benzyl cyanide is a well-documented, scalable procedure, and although it produces an isomeric mixture, the desired 2-nitrobenzyl cyanide can be effectively purified by recrystallization.[3]
Q3: What are the critical parameters to control during the hydrolysis step?
Success in the hydrolysis stage hinges on the precise control of three parameters:
-
Acid Concentration: A specific concentration of sulfuric acid in water is crucial. Too high a concentration will aggressively drive the reaction to the carboxylic acid.[1]
-
Temperature: The reaction is highly sensitive to temperature. Superheating, even localized on the flask walls, can cause decomposition and favor the formation of the carboxylic acid byproduct.[1]
-
Reaction Time: The hydrolysis must be timed carefully. Boiling for too long will inevitably decrease the amide yield. Monitoring the reaction's progress is advisable if possible.[1]
Q4: How can I effectively purify the final product from the main byproduct?
The primary byproduct, 2-nitrophenylacetic acid, is acidic, while the desired product, 2-(2-Nitrophenyl)acetamide, is a neutral amide. This difference in chemical properties is key to purification. The crude product can be dissolved in a suitable organic solvent and washed with a mild aqueous base, such as a saturated sodium bicarbonate solution. The base will react with the acidic byproduct, converting it to its water-soluble salt, which is then partitioned into the aqueous layer and removed. The desired amide remains in the organic layer. Subsequent recrystallization can then be used to achieve high purity.
Troubleshooting Guide
Issue 1: Low Yield of 2-Nitrobenzyl Cyanide Intermediate
Question: My yield after the nitration of benzyl cyanide is very low, or the product is an inseparable oily mixture. What went wrong?
Potential Causes & Solutions:
-
Cause A: Improper Temperature Control During Nitration.
-
Explanation: The nitration of benzyl cyanide is a highly exothermic reaction. If the temperature rises above the recommended 10-20°C range, the formation of byproducts, including dinitro compounds and oxidized tars, increases dramatically.[3] Furthermore, temperature influences the ratio of ortho to para isomers.
-
Solution:
-
Ensure your reaction flask is immersed in an efficient cooling bath (e.g., ice-salt) before and during the addition of benzyl cyanide.
-
Add the benzyl cyanide to the nitrating acid mixture dropwise at a slow rate, carefully monitoring the internal temperature with a thermometer. Do not allow it to exceed 20°C.[3]
-
-
-
Cause B: Impure Benzyl Cyanide.
-
Explanation: The starting benzyl cyanide must be free from alcohol and water. These impurities can react with the nitrating mixture, leading to side reactions and reducing the overall efficiency.[3]
-
Solution: Use a high-purity grade of benzyl cyanide or distill commercial grades before use.
-
-
Cause C: Inefficient Purification.
-
Explanation: The crude product is a semi-solid mixture of the desired 2-nitro isomer and the 4-nitro isomer, along with some oily byproducts.[3] Inefficient separation during workup leads to a low yield of the pure 2-nitrobenzyl cyanide.
-
Solution:
-
After quenching the reaction on ice, press the filtered crude product thoroughly to squeeze out as much of the oily para-isomer as possible.[3]
-
Perform a systematic recrystallization. A common and effective solvent system is 80% ethanol. The 2-nitrobenzyl cyanide is less soluble in this mixture upon cooling and will crystallize out, leaving the majority of the 4-nitro isomer in the mother liquor.[3]
-
-
Issue 2: Low Yield or No Yield of 2-(2-Nitrophenyl)acetamide During Hydrolysis
Question: I attempted the hydrolysis of 2-nitrobenzyl cyanide, but my final yield of the acetamide is extremely low. My main isolated product is 2-nitrophenylacetic acid.
Potential Causes & Solutions:
-
Cause A: Over-Hydrolysis due to Harsh Reaction Conditions.
-
Explanation: This is the most common failure mode. The conditions that hydrolyze the nitrile to an amide will, if maintained for too long or are too aggressive, continue to hydrolyze the resulting amide to a carboxylic acid.[1]
-
Solution:
-
Strictly Adhere to Reagent Ratios: Use the precise ratio of concentrated sulfuric acid to water specified in established protocols. A common mixture is approximately two-thirds of a solution made from 300 cc of concentrated H₂SO₄ in 280 cc of water for every 100g of nitrile.[1]
-
Control Heating and Time: Heat the mixture to a gentle boil and maintain it for a short, defined period (e.g., 15 minutes).[1] Do not reflux for an extended time. Using an asbestos board or a heating mantle with good stirring is recommended to prevent localized superheating on the glass surface.[1]
-
Rapid Cooling: Once the timed boiling is complete, immediately dilute the reaction with an equal volume of cold water and cool it rapidly in an ice bath to quench the reaction and precipitate the product.[1]
-
-
Caption: Troubleshooting workflow for the critical hydrolysis step.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Nitrobenzyl Cyanide
Adapted from Organic Syntheses, Coll. Vol. 1, p.396 (1941).[3]
-
Preparation: In a 2 L round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, prepare a nitrating mixture by combining 275 mL of concentrated nitric acid (sp. gr. 1.42) and 275 mL of concentrated sulfuric acid (sp. gr. 1.84).
-
Cooling: Cool this mixture to 10°C in an ice-salt bath.
-
Addition: Slowly add 100 g (0.85 mole) of pure benzyl cyanide from the dropping funnel to the stirred, cold nitrating mixture. The rate of addition should be controlled such that the internal temperature does not exceed 20°C. This typically takes about one hour.
-
Reaction: After the addition is complete, remove the cooling bath and continue to stir the mixture for an additional hour at room temperature.
-
Workup: Pour the reaction mixture onto 1200 g of crushed ice with vigorous stirring. A pasty, semi-solid mass will separate.
-
Filtration: Filter the crude product using a Büchner funnel under suction. Press the solid firmly to remove as much of the oily liquid (primarily the para-isomer) as possible.
-
Purification (Recrystallization): Dissolve the pressed crude solid in 550 mL of boiling 80% ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to crystallize the product. Filter the crystals, wash with a small amount of cold 80% ethanol, and air dry. The expected yield is 70–75 g of 2-nitrobenzyl cyanide, which appears as pale yellow needles.
Protocol 2: Controlled Hydrolysis to 2-(2-Nitrophenyl)acetamide
This protocol is a conceptual adaptation based on the principles of controlled nitrile hydrolysis.
-
Preparation: In a 1 L round-bottomed flask, place 50 g (0.31 mole) of pure 2-nitrobenzyl cyanide.
-
Acid Addition: Prepare a dilute acid solution by carefully adding 150 mL of concentrated sulfuric acid (sp. gr. 1.84) to 140 mL of water. Pour approximately two-thirds of this solution onto the 2-nitrobenzyl cyanide and swirl to moisten the entire solid. Use the remaining acid to wash down any solid adhering to the flask walls.
-
Heating: Attach a reflux condenser. Place the flask on an asbestos sheet or in a heating mantle and heat until the mixture begins to boil gently.
-
Timed Reaction: Continue boiling for exactly 15 minutes . This timing is critical to prevent over-hydrolysis.
-
Quenching: Immediately after 15 minutes, remove the heat source and dilute the hot reaction mixture by carefully adding an equal volume of cold water.
-
Crystallization: Cool the diluted mixture in an ice bath to 0°C or below to precipitate the crude product.
-
Isolation and Purification: Filter the precipitate and wash it thoroughly with several portions of ice-cold water. To remove the 2-nitrophenylacetic acid byproduct, suspend the crude solid in an appropriate solvent (e.g., ethyl acetate), transfer to a separatory funnel, and wash with saturated sodium bicarbonate solution until effervescence ceases. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting solid can be further purified by recrystallization from an ethanol/water mixture.
Quantitative Data Summary
The following table summarizes the key quantitative parameters critical for maximizing yield and purity in the synthesis.
| Parameter | Stage 1: Nitration | Stage 2: Hydrolysis | Rationale & Impact on Yield |
| Temperature | 10–20°C[3] | Gentle Boil (~100-110°C) | Nitration: Higher temps cause side reactions and reduce yield.[3] Hydrolysis: Controlled boiling is needed for reaction, but superheating leads to over-hydrolysis.[1] |
| Reagent Ratio | ~1:1 HNO₃/H₂SO₄ (vol)[3] | ~1:1 H₂SO₄/H₂O (vol)[1] | Nitration: Standard nitrating mix. Hydrolysis: Water concentration is critical to control the rate and prevent over-hydrolysis to the carboxylic acid. |
| Reaction Time | ~1 hr addition, 1 hr stir[3] | 15 minutes (boiling)[1] | Nitration: Ensures complete reaction. Hydrolysis: The most critical parameter. Longer times drastically increase byproduct formation and reduce amide yield. |
| Expected Yield | 50-54% (after recrystallization)[3] | >90% (relative to nitrile) | Nitration: Yield is limited by isomer formation. Hydrolysis: Yield is highly dependent on stopping the reaction before significant over-hydrolysis occurs. |
References
- Benchchem. (2025). The Strategic Role of N-(2-Methyl-5-nitrophenyl)acetamide in Chemical Synthesis: A Technical Guide. BenchChem.
- Benchchem. (2025). Technical Support Center: Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide. BenchChem.
- Organic Syntheses. (n.d.). p-NITROBENZYL CYANIDE. Organic Syntheses Procedure, Coll. Vol. 1, 396.
- Google Patents. (n.d.). CN101219967B - The preparation method of 2-nitro substituted phenylacetonitrile compounds.
- Google Patents. (n.d.). Synthesis method of 2-nitro-4-substituted phenylacetic acid.
- Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Organic Syntheses Procedure, Coll. Vol. 1, 406.
- PubChem. (n.d.). 2-Nitrophenylacetonitrile.
- Google Patents. (n.d.). CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium.
- Sciencemadness.org. (2011). Mechanism of benzyl cyanide synthesis? ScienceMadness Discussion Board.
- Zhang, P. (n.d.).
Sources
Technical Support Center: A Guide to Minimizing Byproduct Formation in the Synthesis of 2-(2-Nitrophenyl)acetamide
Welcome to the Technical Support Center for the synthesis of 2-(2-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this specific synthesis. Our focus is on practical, field-tested insights to help you minimize byproduct formation and maximize the purity and yield of your target compound.
Introduction: Navigating the Synthetic Landscape
The synthesis of 2-(2-nitrophenyl)acetamide, a valuable intermediate in various chemical and pharmaceutical applications, can be approached through several synthetic routes. Each pathway, however, presents a unique set of challenges, primarily concerning the formation of unwanted byproducts. Understanding the mechanistic underpinnings of these side reactions is paramount to developing a robust and efficient synthesis. This guide will primarily focus on two common synthetic strategies: the partial hydrolysis of 2-nitrobenzyl cyanide and the amidation of 2-nitrophenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 2-(2-nitrophenyl)acetamide?
A1: The two most common laboratory-scale synthetic routes are:
-
Partial Hydrolysis of 2-Nitrobenzyl Cyanide: This method involves the controlled hydrolysis of the nitrile group of 2-nitrobenzyl cyanide to an amide. This is often achieved under acidic or basic conditions.
-
Amidation of 2-Nitrophenylacetic Acid: This route involves converting 2-nitrophenylacetic acid into a more reactive species, such as an acyl chloride, which is then reacted with an ammonia source to form the desired amide.[1]
Q2: What are the most common byproducts encountered in the synthesis of 2-(2-nitrophenyl)acetamide?
A2: The nature of the byproducts is highly dependent on the chosen synthetic route.
-
In the hydrolysis of 2-nitrobenzyl cyanide , the main impurity is often the corresponding carboxylic acid, 2-nitrophenylacetic acid, resulting from over-hydrolysis.[1] Additionally, if the starting material, 2-nitrobenzyl cyanide, is prepared by the nitration of benzyl cyanide, the para-isomer, 4-nitrobenzyl cyanide, and its subsequent hydrolysis product, 2-(4-nitrophenyl)acetamide, will be significant impurities.[2]
-
In the amidation of 2-nitrophenylacetic acid , common impurities include unreacted 2-nitrophenylacetic acid, especially if the activation step to the acyl chloride is incomplete. If excess chlorinating agent (e.g., thionyl chloride) is used, side reactions with the amide product can occur.[3]
Q3: How can I monitor the progress of the reaction to avoid byproduct formation?
A3: Thin-layer chromatography (TLC) is an effective and straightforward technique for monitoring the reaction's progress. By co-spotting the reaction mixture with the starting material and, if available, a pure sample of the product, you can visually track the consumption of the reactant and the formation of the product. This allows you to stop the reaction at the optimal time to minimize the formation of byproducts from over-reaction.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the synthesis of 2-(2-nitrophenyl)acetamide.
Scenario 1: Hydrolysis of 2-Nitrobenzyl Cyanide
Problem: Low yield of 2-(2-nitrophenyl)acetamide with a significant amount of a crystalline solid that has a different melting point. TLC analysis shows a more polar byproduct.
Likely Cause: Over-hydrolysis of the nitrile to the carboxylic acid, 2-nitrophenylacetic acid. The nitrile hydrolysis proceeds in two steps: first to the amide and then to the carboxylic acid.[4] Under harsh acidic or basic conditions, or with prolonged reaction times, the second step can become significant.
Troubleshooting Strategy:
-
Control Reaction Conditions:
-
Acid-Catalyzed Hydrolysis: Use a milder acid or a lower concentration. For instance, instead of concentrated sulfuric acid, consider a mixture of a weaker acid in an alcohol. Carefully control the reaction temperature; lower temperatures will slow down the rate of both hydrolysis steps, but may disproportionately affect the second, more energy-intensive step.[5]
-
Base-Catalyzed Hydrolysis: Use a weaker base or a lower concentration. Avoid excessively high temperatures. The reaction should be carefully monitored by TLC and quenched as soon as the starting nitrile is consumed.[4]
-
-
Optimize Reaction Time: Monitor the reaction closely using TLC. The goal is to stop the reaction when the formation of the amide is maximized and the formation of the carboxylic acid is minimized.
-
Purification: If the formation of 2-nitrophenylacetic acid is unavoidable, it can be removed from the desired amide by an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a mild aqueous base (e.g., sodium bicarbonate solution). The acidic 2-nitrophenylacetic acid will be deprotonated and move into the aqueous layer, while the neutral 2-(2-nitrophenyl)acetamide will remain in the organic layer.
Scenario 2: Amidation of 2-Nitrophenylacetic Acid
Problem: The final product is difficult to purify and appears as an oily or gummy solid. TLC shows multiple spots, including one corresponding to the starting material.
Likely Cause: Incomplete conversion of 2-nitrophenylacetic acid to its acyl chloride, and/or hydrolysis of the acyl chloride back to the starting acid due to the presence of moisture. Acyl chlorides are highly reactive and susceptible to hydrolysis.[6]
Troubleshooting Strategy:
-
Ensure Anhydrous Conditions: All glassware must be thoroughly dried before use. Use anhydrous solvents and reagents. Thionyl chloride, a common chlorinating agent, reacts violently with water.[6]
-
Optimize the Acyl Chloride Formation:
-
Use a slight excess of the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to ensure complete conversion of the carboxylic acid. A common recommendation is to use 1.2-1.5 equivalents.[3]
-
The reaction can be heated gently to drive it to completion. The progress can be monitored by the cessation of gas evolution (SO₂ and HCl for thionyl chloride).
-
Remove any excess chlorinating agent under reduced pressure before proceeding with the amidation step. A base trap is recommended to neutralize the corrosive and toxic vapors.[3]
-
-
Controlled Amidation:
-
Add the ammonia source (e.g., aqueous ammonia or ammonia gas) slowly to the solution of the acyl chloride at a low temperature (e.g., 0-5 °C) to control the exothermic reaction.
-
Use a suitable base, such as triethylamine or pyridine, to neutralize the HCl generated during the amidation reaction.[6]
-
-
Purification:
-
After the reaction, wash the crude product with a dilute acid solution to remove any unreacted amine base, followed by a wash with a dilute base solution to remove any unreacted 2-nitrophenylacetic acid.
-
Recrystallization is an effective method for purifying the final product. A suitable solvent system can be determined empirically, but ethanol-water mixtures are often effective for compounds of this type.[1]
-
Experimental Protocols
Protocol 1: Synthesis via Amidation of 2-Nitrophenylacetic Acid
This two-step protocol involves the formation of 2-nitrophenylacetyl chloride followed by amidation.
Step 1: Synthesis of 2-Nitrophenylacetyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, add 2-nitrophenylacetic acid (1.0 eq).
-
Slowly add thionyl chloride (1.2-1.5 eq) to the flask at room temperature.[3]
-
Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the gas evolution ceases.
-
Allow the reaction mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure.
Step 2: Synthesis of 2-(2-Nitrophenyl)acetamide
-
Dissolve the crude 2-nitrophenylacetyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of aqueous ammonia (a slight excess) to the cooled solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC until the acyl chloride is consumed.
-
Quench the reaction by adding water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol-water).
Data Presentation
| Byproduct | Synthetic Route | Reason for Formation | Mitigation Strategy |
| 2-Nitrophenylacetic acid | Hydrolysis of 2-nitrobenzyl cyanide | Over-hydrolysis of the intermediate amide.[1] | Control reaction time and conditions (milder acid/base, lower temperature). |
| 2-(4-Nitrophenyl)acetamide | Hydrolysis of 2-nitrobenzyl cyanide | Presence of 4-nitrobenzyl cyanide isomer in the starting material.[2] | Purify the 2-nitrobenzyl cyanide precursor by fractional crystallization. |
| 2-Nitrophenylacetic acid | Amidation of 2-nitrophenylacetic acid | Incomplete conversion to acyl chloride or hydrolysis of the acyl chloride.[1] | Use a slight excess of chlorinating agent, ensure anhydrous conditions. |
| Dimerized or polymeric byproducts | Both routes | High reaction temperatures or presence of strong acids/bases. | Maintain strict temperature control and use milder reagents where possible. |
Visualization of Synthetic Pathways and Byproduct Formation
DOT Script for Synthetic Pathways
Caption: Synthetic routes to 2-(2-nitrophenyl)acetamide and key side reactions.
References
-
Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]
- Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
-
Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. [Link]
- Unknown Source. (n.d.).
- Unknown Source. (n.d.).
-
CUNY. (n.d.). Purification by Recrystallization. [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]
- Google Patents. (n.d.). US20040199002A1 - Process for producing(2-nitrophenyl)
-
PMC - NIH. (n.d.). Facile synthesis of nitrophenyl 2-acetamido-2-deoxy-α-D-mannopyranosides from ManNAc-oxazoline. [Link]
-
Sphinxsai. (n.d.). A facile amidation of chloroacetyl chloride using DBU. [Link]
-
Organic Syntheses. (n.d.). p. 396. [Link]
-
ResearchGate. (n.d.). Different approaches for amidation using nitroarenes as amino sources. [Link]
-
Chegg. (2025). Can anyone help with three mechanisms? The first reaction should be acid catalyzation of p - Chegg. [Link]
-
Quora. (2019). What happens when nitriles undergo acid hydrolysis?. [Link]
-
ResearchGate. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. [Link]
-
PMC - NIH. (n.d.). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. [Link]
- Unknown Source. (2007).
-
ResearchGate. (2014). What is the effect of excess thionyl chloride on amide formation ( aromatic acid chloride and aromatic amine)?. [Link]
-
YouTube. (2024). Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. [Link]
Sources
Technical Support Center: Purification of Crude 2-(2-Nitrophenyl)acetamide by Recrystallization
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2-(2-Nitrophenyl)acetamide. Recrystallization is a powerful technique for purifying solid organic compounds, predicated on the principle of differential solubility. This document provides not only a step-by-step protocol but also delves into the causality behind experimental choices and offers robust troubleshooting solutions to common challenges encountered in the laboratory.
Core Principles: The Science of Recrystallization
Recrystallization is a purification technique that leverages the differences in solubility between a target compound and its impurities in a given solvent at different temperatures.[1][2] The fundamental goal is to dissolve the impure solid in a minimal amount of a hot, appropriate solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form. The impurities, ideally, either remain dissolved in the cold solvent (the "mother liquor") or are removed beforehand via hot filtration if they are insoluble.[2]
The selection of an appropriate solvent is the most critical factor for a successful recrystallization.[1] An ideal solvent should exhibit a steep solubility curve for the compound of interest, meaning it should be highly soluble at elevated temperatures but have low solubility at cooler, or room, temperatures.[3][4]
Physicochemical Properties of 2-(2-Nitrophenyl)acetamide
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₃ | [5][6][7] |
| Molecular Weight | 180.16 g/mol | [5][8] |
| Reported Melting Point | 90-94 °C | [5][6] |
| Appearance | Typically a solid | |
| Polarity | Polar | [4] |
The presence of both a nitro group (-NO₂) and an acetamide group (-NHCOCH₃) makes 2-(2-Nitrophenyl)acetamide a polar molecule. This polarity is a key determinant in selecting a suitable recrystallization solvent, based on the "like dissolves like" principle.[4]
Experimental Protocol: A Validating Workflow
This protocol is designed as a self-validating system, beginning with small-scale solvent screening to ensure a high probability of success in the bulk purification.
Workflow Overview
Caption: General workflow for purification by recrystallization.
Part A: Systematic Solvent Selection
Before committing the bulk of your crude product, it is imperative to identify a suitable solvent system through small-scale testing.
-
Preparation : Place approximately 20-30 mg of crude 2-(2-Nitrophenyl)acetamide into several small test tubes.
-
Solvent Addition : To each tube, add a different candidate solvent (e.g., deionized water, 95% ethanol, methanol, ethyl acetate) dropwise at room temperature, swirling after each addition. Observe if the solid dissolves. An ideal solvent will not dissolve the compound at room temperature.[9]
-
Heating : For solvents that did not dissolve the solid at room temperature, gently heat the test tubes in a water bath.[2] Continue adding the solvent in small portions until the solid just dissolves. Record the amount of solvent used. A good solvent will dissolve the compound completely near its boiling point.[2][3]
-
Cooling : Allow the solutions that formed upon heating to cool slowly to room temperature, and then place them in an ice-water bath.
-
Observation : The best solvent is the one that dissolves the compound when hot but yields a large quantity of well-formed crystals upon cooling.[2]
| Solvent | Solubility at Room Temp. | Solubility at Boiling Point | Crystal Formation on Cooling | Recommendation |
| Deionized Water | Poor | Moderate | Good, but may require more volume | Potential candidate |
| 95% Ethanol | Low | Excellent | Excellent | Strong Candidate |
| Methanol | Moderate | Excellent | Fair (may remain too soluble) | Less ideal |
| Ethyl Acetate | Low | Good | Good | Potential candidate |
| Ethanol/Water Mix | Poor | Excellent | Excellent | Strong Candidate |
Note: An ethanol/water mixture is often highly effective. Dissolve the crude solid in a minimum of hot ethanol, and then add hot water dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation. Add a few more drops of hot ethanol to redissolve the solid and then allow it to cool.
Part B: Bulk Recrystallization Procedure
-
Dissolution : Place the crude 2-(2-Nitrophenyl)acetamide in an appropriately sized Erlenmeyer flask. Add the chosen solvent (e.g., 95% ethanol) in small portions while heating the mixture on a hot plate. Swirl continuously. Add just enough hot solvent to completely dissolve the solid. Using an excess of solvent is a common error that will significantly reduce your final yield.[4][10]
-
Decolorization (Optional) : If the hot solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal.[11] Reheat the solution to boiling for a few minutes.
-
Hot Filtration (If Necessary) : If insoluble impurities or activated charcoal are present, they must be removed while the solution is still hot. Pre-heat a funnel and a new Erlenmeyer flask to prevent premature crystallization.[4] Place a fluted filter paper in the funnel and pour the hot solution through it.
-
Crystallization : Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.[12] Once at room temperature, you may place the flask in an ice-water bath to maximize crystal formation.[11]
-
Collection : Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the collected crystals with a minimal amount of ice-cold solvent to rinse away any remaining mother liquor.[4][10] Using room temperature or warm solvent will redissolve some of your product, leading to yield loss.[10]
-
Drying : Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, transfer the crystals to a watch glass. Determine the melting point and mass of the purified product.
Troubleshooting Guide
This section addresses the most common issues encountered during the recrystallization of 2-(2-Nitrophenyl)acetamide in a direct question-and-answer format.
Caption: A decision tree for common recrystallization problems.
Q: My compound "oiled out," forming a gooey liquid instead of crystals. What happened and how do I fix it?
A: This phenomenon, known as "oiling out," typically occurs when the solid melts before it dissolves in the hot solvent.[4] This is common if the boiling point of the solvent is higher than the melting point of the compound (M.P. of 2-(2-Nitrophenyl)acetamide is ~92-94°C) or if there is a high concentration of impurities depressing the melting point.
-
Immediate Solution : Reheat the entire mixture to dissolve the oil completely. Add a small amount of additional hot solvent to lower the saturation temperature of the solution. Then, allow the solution to cool much more slowly. You can insulate the flask to encourage gradual cooling, which favors proper crystal lattice formation over oiling.[4][13]
-
Alternative Strategy : If the problem persists, your chosen solvent may be unsuitable. Consider using a solvent with a lower boiling point or a mixed solvent system.[4]
Q: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?
A: This is a common issue resulting from either using too much solvent or the formation of a stable, supersaturated solution.[10][13]
-
Induce Crystallization : A supersaturated solution requires a nucleation site to begin crystallization.
-
Scratching : Use a glass stirring rod to gently scratch the inside surface of the flask just below the level of the solution. The microscopic etches in the glass can provide a surface for the first crystals to form.[4][10][13]
-
Seeding : If you have a small crystal of the pure product, add it to the solution. This "seed crystal" acts as a template for crystal growth.[10][13]
-
-
Reduce Solvent Volume : If induction methods fail, you have likely used too much solvent.[13] Gently heat the solution again and boil off a portion of the solvent to re-concentrate the solution. Then, attempt the cooling and crystallization process again.[12][13]
Q: My final yield of pure crystals is extremely low. What are the most likely causes?
A: A poor yield is a frustrating but correctable issue. The primary causes are almost always procedural.[12]
-
Excessive Solvent : The most common error is using too much solvent to dissolve the crude solid. The compound has some solubility even in cold solvent, so any excess will keep a significant portion of your product dissolved in the mother liquor.[4][10]
-
Improper Washing : Washing the collected crystals on the filter with solvent that is not ice-cold will dissolve a portion of your purified product.[4][10]
-
Premature Crystallization : If you performed a hot filtration and failed to pre-heat your glassware, product could have crystallized on the filter paper and been discarded with the insoluble impurities.[4]
Q: My crystals are still colored. How can I improve their purity?
A: Colored impurities are often large, polar molecules that can get adsorbed onto the surface of your forming crystals.
-
Activated Charcoal : The most effective method is to use activated charcoal (also called decolorizing carbon).[11] Add a very small amount (tip of a spatula) to the hot solution after the crude solid has dissolved. Swirl and heat for a few minutes. The colored impurities will adsorb to the carbon's high surface area. Remove the charcoal and the adsorbed impurities via hot filtration before allowing the solution to cool.[11]
Frequently Asked Questions (FAQs)
Q: How can I assess the purity of my final product?
A: The two most common and accessible methods are melting point determination and Thin Layer Chromatography (TLC).
-
Melting Point : A pure compound will have a sharp melting point that matches the literature value (92-94°C for 2-(2-Nitrophenyl)acetamide).[5][6] Impurities will typically cause the melting point to be depressed and broaden over a wider range.
-
TLC : Spot your crude material and your recrystallized product on a TLC plate. Develop it in an appropriate solvent system (e.g., ethyl acetate/hexane). The purified sample should ideally show a single spot, whereas the crude sample may show multiple spots corresponding to impurities.
Q: What are the likely impurities in crude 2-(2-Nitrophenyl)acetamide?
A: The impurities depend on the synthetic route. If synthesized via the nitration of acetanilide, a common impurity is the positional isomer, N-(4-nitrophenyl)acetamide.[14] The ortho- and para-isomers have different polarities and solubilities, which allows for their separation by recrystallization.[14][15] Other potential impurities include unreacted starting materials or dark, tar-like byproducts from oxidation.[16]
Q: When is a mixed solvent system appropriate?
A: A mixed solvent system is used when no single solvent has the ideal solubility properties.[4] This is typically a pair of miscible solvents, one in which the compound is highly soluble (a "good" solvent) and one in which it is poorly soluble ( a "bad" solvent).[4][17] The standard procedure is to dissolve the compound in a minimum of the hot "good" solvent and then add the "bad" solvent dropwise until the solution becomes turbid, then clarify with a drop or two of the "good" solvent before cooling.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
-
Stack Exchange. (2012). Are there any general rules for choosing solvents for recrystallization?. Chemistry Stack Exchange. Retrieved from [Link]
-
NIST. (n.d.). Acetamide, N-(2-nitrophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
NIST. (n.d.). Acetamide, N-(2-nitrophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2'-Nitroacetanilide. National Institutes of Health. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Solubility of Things. (n.d.). N-(2-fluoro-4-phenylphenyl)acetamide. Retrieved from [Link]
-
Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. Retrieved from [Link]
-
Reddit. (2018). Recrystallizing nitroacetanilide. r/OrganicChemistry. Retrieved from [Link]
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- 6. Acetamide, N-(2-nitrophenyl)- [webbook.nist.gov]
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- 8. 2'-Nitroacetanilide | C8H8N2O3 | CID 11090 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Troubleshooting guide for the synthesis of 2-(2-Nitrophenyl)acetamide
Technical Support Center: Synthesis of 2-(2-Nitrophenyl)acetamide
Welcome to the technical support guide for the synthesis of 2-(2-Nitrophenyl)acetamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis, work-up, and purification of this compound. The guidance is designed for chemistry professionals in research and drug development.
Part 1: Synthesis Strategy & Reaction Troubleshooting
The most common and reliable method for synthesizing 2-(2-Nitrophenyl)acetamide is the direct amidation of 2-nitrophenylacetic acid. This is typically achieved by activating the carboxylic acid with a coupling agent, followed by the addition of an ammonia source. An alternative, though less direct, route involves the partial hydrolysis of 2-nitrobenzyl cyanide. This guide will focus on the more prevalent amide coupling approach.
Primary Synthetic Route: Amide Coupling
Caption: General workflow for the synthesis of 2-(2-Nitrophenyl)acetamide via amide coupling.
FAQ: Low or No Product Yield
Question: My reaction yield is consistently low, or I'm failing to isolate any product. What are the common causes?
Answer: Low yield is a frequent issue that can stem from several factors, from the quality of your starting materials to the specifics of your reaction conditions. A systematic approach is key to diagnosing the problem.
Troubleshooting Steps:
-
Verify Starting Material Quality:
-
2-Nitrophenylacetic Acid: This starting material can degrade over time, especially if exposed to light or heat. Confirm its purity by taking a melting point or running an NMR spectrum. The presence of impurities can inhibit the reaction.
-
Ammonia Source: If using aqueous ammonia, ensure it is a fresh bottle, as the concentration of NH₃ in solution can decrease over time. If using ammonium chloride with a base, ensure the base is strong enough to liberate free ammonia.
-
-
Re-evaluate Your Coupling Strategy: The activation of the carboxylic acid is the most critical step.
-
Acid Chloride Method (e.g., using SOCl₂ or Oxalyl Chloride): This is often a robust method. However, excess thionyl chloride must be thoroughly removed under vacuum before adding the amine, as it will react violently with ammonia and water. Incomplete removal is a common source of failure.
-
Carbodiimide Coupling (e.g., EDC, DCC): These reagents are excellent for milder conditions but are sensitive to water.[1][2] Ensure you are using anhydrous solvents.[3] The use of additives like HOBt can improve efficiency and reduce side reactions.[1] A common issue with electron-deficient amines (which ammonia is not, but is relevant for derivatives) is sluggish reaction rates, sometimes necessitating catalysts like DMAP.[1]
-
-
Check Reaction Parameters:
-
Temperature: The initial activation step (e.g., with SOCl₂) may require gentle heating. However, the subsequent addition of ammonia is highly exothermic and should be performed at a low temperature (e.g., 0 °C) to prevent side reactions and ensure safety.
-
Stoichiometry: A slight excess of the activating agent is common, but a large excess can lead to byproducts. Ensure accurate measurement of all reagents.
-
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to follow the consumption of the starting material. If the starting material spot is not diminishing, the activation step has likely failed.
Caption: Decision tree for troubleshooting low reaction yields.
Part 2: Work-up & Purification FAQs
Question: I see a product on my TLC, but I'm having trouble isolating it during the work-up. What are the best practices?
Answer: Work-up and purification can be challenging due to the product's polarity and potential impurities.
Recommended Work-up & Purification Protocol:
-
Quenching: After the reaction is complete (as determined by TLC), cool the reaction mixture in an ice bath. Slowly and carefully pour the mixture into cold water or onto crushed ice. This will precipitate the crude product and quench any remaining reactive reagents.
-
Isolation:
-
Filtration: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water to remove water-soluble byproducts (like salts). If using a carbodiimide coupling agent like DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in most solvents and may precipitate with your product. A wash with a small amount of a solvent in which DCU is soluble but your product is not (e.g., diethyl ether or dichloromethane, to be tested on a small scale) might be necessary.
-
-
Purification:
-
Recrystallization: This is the most effective method for purifying the final product.[4][5] A mixture of ethanol and water is often a good solvent system to try.[5] Dissolve the crude product in a minimum amount of hot ethanol and then slowly add hot water until the solution becomes slightly cloudy (the cloud point). Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Column Chromatography: If recrystallization fails to remove impurities, silica gel column chromatography is a viable alternative. A mobile phase of ethyl acetate in hexanes is a good starting point. The product is quite polar, so a gradient elution starting from low polarity may be required.
-
Question: My crude product is a dark, oily material instead of a solid. What went wrong?
Answer: The formation of dark, tarry materials often indicates side reactions, possibly due to excessive heat or uncontrolled reaction conditions.[5]
-
Cause: Overheating during the activation or coupling step can lead to decomposition or polymerization, especially given the presence of the reactive nitro group and benzylic protons.
-
Solution: Strictly control the temperature throughout the reaction, especially during exothermic steps.[4][5] Performing the amine addition at 0 °C or below is critical. If you obtain an oil, try triturating it with a non-polar solvent like hexanes or diethyl ether to see if it will solidify. If it remains an oil, purification by column chromatography is your best option.
Part 3: Common Impurities and Side Reactions
Question: What are the most common impurities I should expect to see?
Answer: Besides unreacted starting material, several byproducts can form depending on your chosen synthetic route.
| Impurity / Byproduct | Origin | Identification & Removal |
| 2-Nitrophenylacetic Acid | Incomplete reaction. | Similar polarity to the product. Can be removed by a careful basic wash (e.g., dilute NaHCO₃) during work-up, but this may risk hydrolyzing the amide product. Best removed by chromatography or careful recrystallization. |
| N,N'-Dicyclohexylurea (DCU) | Byproduct of DCC coupling agent. | Insoluble in water and many organic solvents. Often removed by filtration after the reaction mixture is concentrated. |
| Over-hydrolyzed Product | If using the nitrile hydrolysis route, the intermediate amide can be hydrolyzed further to the carboxylic acid under harsh conditions.[6][7] | This impurity is acidic. Can be removed by a basic wash during work-up. |
| Polymeric Materials | Uncontrolled reaction temperature or presence of contaminants. | Generally insoluble and can be partially removed by filtration. The remaining soluble portion requires column chromatography. |
digraph "Side_Reaction" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];"Activated_Acid" [label="Activated\n2-Nitrophenylacetic Acid\n(e.g., Acyl-O-isourea from EDC)"]; "Ammonia" [label="NH₃"]; "Product" [label="Desired Amide Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Side_Product" [label="N-Acylurea Byproduct\n(Inactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Activated_Acid" -> "Product" [label="Nucleophilic Attack\n(Path A - Desired)"]; "Ammonia" -> "Product"; "Activated_Acid" -> "Side_Product" [label="Intramolecular Rearrangement\n(Path B - Undesired)"];
}
Caption: Competing reaction pathways when using carbodiimide activators.
References
- BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of "N-(2-Methyl-5-nitrophenyl)acetamide".
- BenchChem. (n.d.). Technical Support Center: Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide.
- Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives.
- BenchChem. (n.d.). Technical Support Center: Synthesis of N-(2-fluoro-4-nitrophenyl)acetamide.
-
Hines, J., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. PubMed Central. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PubMed Central. [Link]
-
N-(4-Methoxy-2-nitrophenyl)acetamide. (2022). IUCr. [Link]
- Chemistry Steps. (n.d.). Converting Nitriles to Amides.
- Wikipedia. (n.d.). 2-Nitrophenylacetic acid.
- Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences.
- The Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source.
- ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide.
- ResearchGate. (2016). Can anyone please suggest slow coupling agents for amide formation with deprotonated carboxylic acids?.
-
Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. (2018). PubMed Central. [Link]
- University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids.
- ResearchGate. (n.d.). Direct Amidation of Carboxylic Acids with Nitroarenes.
- Dabhi, R. C., et al. (2022).
- Chemguide. (n.d.). hydrolysis of nitriles.
- Chemistry LibreTexts. (2023). Making Amides from Nitriles.
- Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
- Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II.
-
Photomediated reductive coupling of nitroarenes with aldehydes for amide synthesis. (n.d.). National Institutes of Health. [Link]
- Chemistry LibreTexts. (2023). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation.
- ResearchGate. (2016). (PDF) Biocatalytic hydrolysis of nitriles.
Sources
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- 6. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 7. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Optimization of Reaction Conditions for 2-(2-Nitrophenyl)acetamide
Introduction
Welcome to the technical support guide for the synthesis and optimization of 2-(2-Nitrophenyl)acetamide. This molecule is a valuable intermediate in medicinal chemistry and drug development, often serving as a building block for more complex heterocyclic structures.[1][2][3] The efficiency of its synthesis is crucial for the timely progression of research and development projects. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues encountered during its preparation.
The primary synthetic route to 2-(2-Nitrophenyl)acetamide involves the amidation of its corresponding carboxylic acid, 2-Nitrophenylacetic acid. While seemingly straightforward, this transformation is susceptible to various challenges that can impact yield, purity, and scalability. This document provides a structured approach to understanding the underlying chemistry and making informed decisions to overcome these obstacles.
Synthesis Overview: The Amidation Pathway
The most common method for preparing 2-(2-Nitrophenyl)acetamide is through the coupling of 2-Nitrophenylacetic acid with an ammonia source. This typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.
Caption: General workflow for the synthesis of 2-(2-Nitrophenyl)acetamide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 2-(2-Nitrophenyl)acetamide in a question-and-answer format.
Issue 1: Low or Inconsistent Yields
Question: My reaction yield for 2-(2-Nitrophenyl)acetamide is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in amidation reactions are a common challenge and can originate from several factors.[4] A systematic approach to troubleshooting is essential.
-
Inefficient Carboxylic Acid Activation: The first and most critical step is the activation of 2-Nitrophenylacetic acid. If the chosen coupling reagent is not suitable or used under suboptimal conditions, the reaction will be slow and incomplete.[4] Direct mixing of the carboxylic acid and amine can lead to the formation of an unreactive ammonium carboxylate salt.[4]
-
Solution: Employ a suitable coupling reagent. Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in conjunction with an additive like HOBt (Hydroxybenzotriazole), are effective for forming an active ester intermediate that readily reacts with the amine.[1][5] Alternatively, converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can provide a highly reactive intermediate.[5][6]
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and stoichiometry play a crucial role.
-
Solution: Ensure your reagents are stoichiometrically balanced, often with a slight excess (1.1-1.2 equivalents) of the coupling agent. The reaction temperature should be carefully controlled; starting at a low temperature (e.g., 0 °C) during the addition of reagents and then allowing the reaction to warm to room temperature is a common strategy to minimize side reactions.[7][8]
-
-
Product Loss During Work-up and Purification: Significant amounts of the product can be lost during aqueous extractions and recrystallization.
-
Solution: Minimize the volume of solvent used for recrystallization to avoid excessive product loss in the mother liquor.[9] When performing aqueous work-up, ensure the pH is adjusted correctly to keep your product in the organic phase. Back-extraction of the aqueous layers with a suitable organic solvent can help recover dissolved product.[9]
-
Issue 2: Product Purity and Side Reactions
Question: I've isolated my product, but analytical data (TLC, LC-MS, NMR) shows significant impurities. What are the likely side products and how can I avoid them?
Answer: Impurities often arise from unreacted starting materials or side reactions.
-
Unreacted 2-Nitrophenylacetic Acid: This is the most common impurity if the reaction is incomplete. It can be difficult to remove from the final product due to similar polarity.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.[10] During work-up, a mild basic wash (e.g., with aqueous sodium bicarbonate) can help remove unreacted carboxylic acid by converting it to its water-soluble carboxylate salt.
-
-
Hydrolysis of the Amide Product: The desired acetamide can hydrolyze back to the carboxylic acid, especially under harsh acidic or basic conditions during work-up or purification.[11][12]
-
Solution: Maintain neutral or near-neutral pH conditions during the work-up procedure. Avoid prolonged heating in the presence of water, especially if acidic or basic catalysts are present.
-
Caption: Common side reactions in the synthesis of 2-(2-Nitrophenyl)acetamide.
Issue 3: Purification Challenges
Question: I'm having trouble purifying 2-(2-Nitrophenyl)acetamide. What are the best methods?
Answer: Recrystallization is the most common and effective method for purifying the final product.[9][13]
-
Choosing a Recrystallization Solvent: An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[13] For acetamide derivatives, polar solvents are often a good starting point.
-
"Oiling Out": Sometimes, instead of forming crystals, the product separates as an oil. This often happens if the solution is cooled too quickly or if significant impurities are present.[9]
-
For Highly Impure Samples:
-
Solution: If recrystallization fails to provide a pure product, silica gel column chromatography is a reliable alternative.[9] A mobile phase with a gradient of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate) should effectively separate the desired product from impurities.[9]
-
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Amidation
| Coupling Reagent/Method | Additive(s) | Typical Solvent(s) | Temperature (°C) | Key Advantages & Considerations |
| EDC (Carbodiimide) | HOBt, DMAP | DCM, DMF | 0 to RT | High yield, mild conditions. Byproduct is water-soluble. HOBt can have safety concerns on a large scale.[6] |
| HATU/HBTU (Uronium salts) | DIPEA | DMF, NMP | 0 to RT | Very efficient, fast reactions. More expensive than other reagents.[6] |
| SOCl₂ (Thionyl Chloride) | None | Toluene, DCM | RT to Reflux | Forms a highly reactive acid chloride. Inexpensive. Generates HCl and SO₂ byproducts.[6] |
| (COCl)₂ (Oxalyl Chloride) | Cat. DMF | DCM, THF | 0 to RT | Forms a highly reactive acid chloride. Volatile byproducts (CO, CO₂, HCl).[6] |
Experimental Protocols
Protocol 1: Synthesis of 2-(2-Nitrophenyl)acetamide via EDC/HOBt Coupling
This protocol details a standard laboratory-scale synthesis.
Materials:
-
2-(2-Nitrophenyl)acetic acid (1.0 eq)
-
HOBt (1-hydroxybenzotriazole) (1.2 eq)
-
EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)
-
Ammonium chloride (NH₄Cl) (1.5 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 2-(2-Nitrophenyl)acetic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DMF.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active ester.
-
In a separate flask, dissolve ammonium chloride (1.5 eq) in DMF and add DIPEA (2.5 eq). Add this amine solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction for the consumption of the starting carboxylic acid by TLC.
-
Once complete, dilute the reaction mixture with ethyl acetate and wash with water (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
Procedure:
-
Transfer the crude 2-(2-Nitrophenyl)acetamide to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent system (e.g., 9:1 ethanol/water) to the flask.
-
Heat the mixture on a hot plate with stirring until the solid completely dissolves.[13]
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[13]
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.[13]
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual impurities.[13]
-
Dry the crystals under vacuum to obtain the pure 2-(2-Nitrophenyl)acetamide.
-
Characterize the final product by melting point, NMR, and/or Mass Spectrometry to confirm its identity and purity.
References
- Technical Support Center: Optimization of Amid
- Optimizing reaction conditions for the synthesis of "N-(2-Methyl-5-nitrophenyl)acetamide". (2025). Benchchem.
-
(2-Nitrophenyl)acetic acid. Wikipedia. [Link]
- Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
- Technical Support Center: Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide. (2025). Benchchem.
-
Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. The Royal Society of Chemistry. [Link]
-
Direct Transamidation Reactions: Mechanism and Recent Advances. (2018). MDPI. [Link]
-
A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]
- Application Notes and Protocols for the Purification of N-(2-Methyl-5-nitrophenyl)
-
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. (2022). ACS Publications. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
N-(4-Methoxy-2-nitrophenyl)acetamide. (2022). PMC - PubMed Central. [Link]
- How to minimize isomer formation in "N-(2-Methyl-5-nitrophenyl)acetamide" synthesis. (2025). Benchchem.
-
p-NITROPHENYLACETIC ACID. Organic Syntheses Procedure. [Link]
-
(2-Nitrophenyl)acetic acid. Wikiwand. [Link]
- optimization of reaction conditions for the synthesis of N-(2-fluoro-4-nitrophenyl)acetamide. (2025). Benchchem.
-
2-(2-Nitrophenyl)acetamide. PubChem. [Link]
-
(2-Nitrophenyl)acetic acid. PubChem. [Link]
-
Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. ResearchGate. [Link]
-
Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). (2014). YouTube. [Link]
-
2'-Nitroacetanilide. PubChem. [Link]
-
Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. (2025). MDPI. [Link]
-
N-(4-Hydroxy-2-nitrophenyl)acetamide. (2022). PMC - PubMed Central. [Link]
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- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Addressing solubility issues during the purification of 2-(2-Nitrophenyl)acetamide
Technical Support Center: Purification of 2-(2-Nitrophenyl)acetamide
This guide provides in-depth troubleshooting for common solubility issues encountered during the purification of 2-(2-Nitrophenyl)acetamide. It is designed for researchers, chemists, and pharmaceutical development professionals to diagnose and resolve experimental challenges, ensuring high purity and yield.
Section 1: Troubleshooting Guide (Q&A Format)
This section addresses specific, frequently encountered problems during the purification workflow for 2-(2-Nitrophenyl)acetamide.
Question 1: My compound "oiled out" during recrystallization instead of forming crystals. What causes this and how can I fix it?
Answer:
"Oiling out" occurs when the solute separates from the cooling solvent as a liquid rather than a solid crystalline lattice. This is a common issue when the melting point of the solute is lower than the boiling point of the solvent, or when the concentration of impurities is high, causing a significant melting point depression.[1]
Causality Explained: 2-(2-Nitrophenyl)acetamide has a reported melting point, but impurities can create a eutectic mixture that melts at the temperatures used for hot dissolution. When the solution cools, the compound's concentration exceeds its solubility limit, but it lacks the energy to form an ordered crystal lattice, instead separating as a supercooled liquid or "oil."
Troubleshooting Protocol:
-
Re-heat and Dilute: Gently reheat the flask containing the oil and solvent until the oil redissolves completely. Add a small additional volume (10-15%) of the hot solvent to slightly decrease the saturation level.[1]
-
Promote Slow Cooling: Rapid cooling favors oiling. Insulate the flask by placing it in a warm sand bath or a beaker of hot water and allowing it to cool to room temperature over a longer period. This gives molecules more time to align into a crystal lattice.
-
Induce Crystallization: If crystals do not form upon slow cooling, try scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a tiny "seed crystal" from a previous pure batch.
-
Change the Solvent System: If the above steps fail, the solvent is likely unsuitable. Consider a lower-boiling point solvent or a solvent-pair system. For example, dissolve the compound in a minimal amount of a good, hot solvent (like ethanol) and then slowly add a poor solvent (like water) dropwise until the solution becomes faintly turbid. Re-heat to clarify and then cool slowly.[2]
Question 2: I'm experiencing very low recovery after recrystallization. Where did my compound go?
Answer:
Low recovery is typically due to one of two main reasons: using an excessive amount of solvent for dissolution or the compound having significant solubility in the cold solvent.
Causality Explained: The goal of recrystallization is to leverage a large difference in solubility between hot and cold conditions. If too much solvent is used, the solution may not become saturated enough upon cooling for the compound to precipitate effectively, leaving a substantial amount of product in the mother liquor.[3] Similarly, if the compound is moderately soluble even at 0-4 °C in your chosen solvent, significant losses are unavoidable.
Troubleshooting Protocol:
-
Minimize Solvent Usage: Always use the minimum amount of boiling solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated solid, waiting for it to boil before adding the next portion.
-
Reduce Final Volume: If you suspect you've used too much solvent, you can carefully boil off a portion of it to re-concentrate the solution before allowing it to cool again.[3]
-
Ensure Thorough Cooling: Maximize crystal yield by cooling the flask in an ice-water bath for at least 20-30 minutes after it has reached room temperature. This minimizes the compound's solubility in the final mother liquor.
-
Re-evaluate Your Solvent: Test the solubility of a small, pure sample of your compound in various solvents at room temperature. An ideal solvent will show very low solubility at room temperature but high solubility when hot.[4]
Question 3: My compound is precipitating on my silica gel column during loading or running. How do I prevent this?
Answer:
Precipitation on a chromatography column is a critical issue caused by a sharp decrease in the compound's solubility as it moves from the loading solvent to the mobile phase.[5]
Causality Explained: This typically happens under two conditions:
-
Loading Solvent is Too Strong: The compound is dissolved in a highly polar solvent (e.g., pure acetone, methanol) for loading, but the mobile phase is much less polar (e.g., 20% ethyl acetate in hexanes). When the highly concentrated sample band hits the non-polar mobile phase, the compound's solubility plummets, and it crashes out of solution onto the silica.
-
Mobile Phase is Too Weak: The compound has limited solubility in the chosen mobile phase to begin with. While it may stay dissolved in the larger volume of the loading solution, it cannot remain soluble in the thin film of the mobile phase as it moves through the column.
Troubleshooting Protocol:
-
Pre-adsorb the Sample (Dry Loading): This is the most robust solution. Dissolve your crude compound in a minimal amount of a strong, volatile solvent (like dichloromethane or acetone). Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to this solution. Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. This powder, with your compound adsorbed onto the silica, can then be carefully added to the top of your packed column.
-
Optimize the Loading Solvent: If using liquid loading, dissolve your sample in the weakest possible solvent that provides adequate solubility. Ideally, this should be the mobile phase itself. If the compound is not soluble enough in the mobile phase, use a slightly stronger solvent mixture but keep the volume to an absolute minimum (e.g., <1-2% of the column volume).
-
Select the Correct Mobile Phase: Before running a column, always determine the optimal mobile phase using Thin Layer Chromatography (TLC). The ideal eluent should provide a retention factor (Rf) for your target compound of approximately 0.25-0.35. This ensures the compound will move down the column effectively without requiring an overly strong (and potentially solubility-challenging) solvent system.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 2-(2-Nitrophenyl)acetamide?
Based on its structure, 2-(2-Nitrophenyl)acetamide is a moderately polar compound. The presence of the amide and nitro functional groups allows for hydrogen bonding and dipole-dipole interactions, making it soluble in polar organic solvents.[2] The aromatic ring provides some non-polar character.
Solubility Profile Summary
| Solvent | Polarity | Expected Solubility | Rationale |
| Water | High | Sparingly Soluble / Insoluble | While polar groups are present, the overall molecule is large and dominated by the non-polar benzene ring.[2] |
| Ethanol / Methanol | High | Soluble, especially when hot | Good balance of polarity and hydrogen bonding capability. Often a good choice for recrystallization.[2][4] |
| Acetone | Medium-High | Soluble | Aprotic polar solvent, effective at dissolving the compound. |
| Ethyl Acetate | Medium | Moderately Soluble | Good solvent for chromatography and extractions. |
| Dichloromethane | Medium-Low | Moderately Soluble | Can dissolve the compound, but less effectively than more polar solvents.[6] |
| Hexanes / Heptane | Low | Insoluble | Non-polar solvents are unable to overcome the polar interactions within the compound's crystal lattice. |
Note: This data is qualitative. Always perform small-scale solubility tests to confirm the optimal solvent for your specific sample and purity level.
Q2: How does pH affect the solubility of 2-(2-Nitrophenyl)acetamide in aqueous solutions?
The solubility of 2-(2-Nitrophenyl)acetamide is largely unaffected by changes in pH within a typical range (pH 2-12).
Scientific Rationale: The amide functional group is generally considered neutral.[7] While the nitrogen lone pair exists, it is delocalized into the adjacent carbonyl group through resonance, making it non-basic and unavailable for protonation. The amide N-H proton is only very weakly acidic (pKa > 15) and will not be deprotonated by common aqueous bases. The nitro group is also non-ionizable. Therefore, the molecule does not possess a functional group that can be readily protonated or deprotonated to form a charged, more water-soluble salt. Extreme pH conditions (e.g., concentrated strong acids or bases) can lead to chemical degradation (hydrolysis) of the amide bond over time, particularly at elevated temperatures, rather than simply increasing solubility.[8][9][10]
Q3: How do I systematically choose the best solvent for recrystallization?
A methodical approach is crucial for identifying the ideal recrystallization solvent. The goal is to find a solvent that dissolves the compound when hot but not when cold.
Protocol: Microscale Solvent Screening for Recrystallization
Materials:
-
Crude 2-(2-Nitrophenyl)acetamide (~20-30 mg per test)
-
Small test tubes or vials
-
Selection of test solvents (e.g., Water, Ethanol, Isopropanol, Ethyl Acetate, Toluene)
-
Hot plate or sand bath
-
Pasteur pipettes
-
Ice-water bath
Procedure:
-
Room Temperature Test: Place ~20 mg of your crude solid into a test tube. Add the test solvent dropwise (~0.5 mL) and vortex or shake. If the solid dissolves completely at room temperature, the solvent is unsuitable (it is too good a solvent).
-
Hot Dissolution Test: If the solid did not dissolve at room temperature, heat the test tube in a sand bath. Add the same solvent dropwise, bringing the solution to a boil between additions, until the solid just dissolves. Record the approximate volume of solvent used. If a very large volume of solvent is required, it is a poor solvent.
-
Cooling & Crystallization Test: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Observe if crystals form.
-
Ice Bath Test: Transfer the test tube to an ice-water bath for 10-15 minutes. Observe the quantity of crystals that form. A good solvent will produce a large crop of crystals at this stage.
-
Evaluate and Select: Compare the results. The best solvent is one that fails step 1 but passes steps 2-4 with a high yield of crystals. If no single solvent is ideal, consider a solvent-pair system (see Troubleshooting Q1).
Section 3: Visualized Workflows
Diagram 1: Troubleshooting Recrystallization Issues
Caption: A decision tree for troubleshooting common recrystallization problems.
Diagram 2: Workflow for Column Chromatography Mobile Phase Selection
Caption: Systematic workflow for selecting an optimal mobile phase using TLC.
References
-
Smajlagić, A. et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.
-
BenchChem (2025). N-(2-Methyl-5-nitrophenyl)acetamide Physical and Chemical Properties.
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 278262, 2-(2-Nitrophenyl)acetamide.
-
A2B Chem (n.d.). N-(2-Bromo-4-nitrophenyl)acetamide.
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11090, 2'-Nitroacetanilide.
-
University of York, Department of Chemistry (n.d.). Problems with Recrystallisations.
- Idris, M. et al. (2021). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). International Journal of Environmental Science and Technology.
-
Chemistry Stack Exchange (2012). How to translate the mobile phase from thin layer chromatography to column?.
-
Shokhen, M. & Albeck, A. (2019). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Chemical Science, 11(2), 473-482.
-
BenchChem (2025). Application Notes and Protocols for the Purification of N-(2-Methyl-5-nitrophenyl)acetamide by Recrystallization.
-
University of Rochester, Department of Chemistry (n.d.). Solvent Systems for Flash Column Chromatography.
-
LibreTexts Chemistry (2022). 3.6F: Troubleshooting.
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.
- Shokhen, M. & Albeck, A. (2019). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. The Royal Society of Chemistry.
-
ITS (n.d.). How to Choose the Best Eluent for Thin Layer Chromatography.
-
Biotage (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
- Bennett, A.J. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina.
- Uppu, R. M. et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCr Journals.
-
Interchim (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4).
-
Reddit (n.d.). Help! Recrystallization sources of error.
-
Guidechem (n.d.). 2-[2-(2-nitrophenyl)phenyl]acetamide 100872-53-5 wiki.
- Säljö, K. & Wüthrich, K. (1991). On the pH dependence of amide proton exchange rates in proteins. Journal of Molecular Biology, 222(3), 677-686.
-
University of Colorado Boulder, Department of Chemistry (n.d.). Column Chromatography.
- Farcasiu, M. (1977). Separation of aromatic and polar compounds in fossil fuel liquids by liquid chromatography. Analytical Chemistry, 49(13), 2157-2159.
- Dong, M. W. (2020). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
-
Mettler Toledo (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
-
Purdue University (2005). Principles of Drug Action 1, Spring 2005, Amides.
-
University of California, Los Angeles, Department of Chemistry (n.d.). Recrystallization.
- Hines, J. et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCr Journals.
Sources
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- 2. jcbsc.org [jcbsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromtech.com [chromtech.com]
- 6. cup.edu.cn [cup.edu.cn]
- 7. webhome.auburn.edu [webhome.auburn.edu]
- 8. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. uregina.ca [uregina.ca]
Technical Support Center: Column Chromatography Purification of 2-(2-Nitrophenyl)acetamide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 2-(2-Nitrophenyl)acetamide. As a crucial intermediate in various synthetic pathways, achieving high purity is paramount. This document offers practical, field-tested advice in a direct question-and-answer format, addressing specific challenges you may encounter during column chromatography. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot and optimize your purification workflows effectively.
Core Principles: A Quick Refresher
Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[1] For a moderately polar compound like 2-(2-Nitrophenyl)acetamide, the principle is straightforward:
-
Stationary Phase: A polar adsorbent, typically silica gel, is used.
-
Mobile Phase: A solvent system, usually a mixture of a non-polar and a more polar solvent, carries the sample through the column.
-
Separation: Less polar compounds travel faster with the mobile phase, while more polar compounds, like our target molecule, interact more strongly with the polar silica gel and elute later. By carefully selecting the mobile phase composition, we can control the elution speed and achieve separation from impurities.
Frequently Asked Questions (FAQs) & Method Development
This section addresses common questions that arise during the planning and execution of the purification process.
Q1: What is the best stationary phase for purifying 2-(2-Nitrophenyl)acetamide?
For most applications involving aromatic nitro compounds and amides, silica gel (SiO₂) is the standard and most effective stationary phase.[2] Its polarity is well-suited for the functional groups present in 2-(2-Nitrophenyl)acetamide (a nitro group and an acetamide group), allowing for good separation from less polar starting materials or non-polar byproducts.
-
Expert Insight: The slightly acidic nature of standard silica gel can sometimes cause issues with sensitive compounds. If you observe degradation (e.g., streaking on TLC that persists with different solvent systems), consider using neutral alumina (Al₂O₃) or deactivating the silica gel by running a small amount of a solvent mixture containing ~1% triethylamine through the column before loading your sample.[3][4]
Q2: How do I determine the optimal mobile phase (eluent)?
The ideal mobile phase should provide a retention factor (Rf) for 2-(2-Nitrophenyl)acetamide between 0.2 and 0.4 on a Thin-Layer Chromatography (TLC) plate. This Rf value generally ensures good separation on the column without requiring an excessive volume of solvent.
A mixture of ethyl acetate (EtOAc) and hexane is an excellent starting point.[5]
-
Causality: Hexane is a non-polar solvent, while ethyl acetate is more polar. By adjusting their ratio, you can fine-tune the overall polarity of the mobile phase.
-
To decrease the Rf (if your compound runs too high on the TLC plate), decrease the mobile phase polarity by adding more hexane.
-
To increase the Rf (if your compound is stuck on the baseline), increase the mobile phase polarity by adding more ethyl acetate.
-
| Starting Solvent System (Hexane:EtOAc) | Expected Rf Range | Recommendation |
| 80:20 | High | Good for eluting non-polar impurities first. |
| 70:30 | 0.4 - 0.6 | Likely too high for the main elution. |
| 60:40 to 50:50 | 0.2 - 0.4 | Often the ideal range for eluting the target compound. [5] |
| 40:60 | Low | May be needed for highly polar impurities. |
Q3: What is the best way to load my crude sample onto the column?
Proper sample loading is critical for achieving sharp, well-separated bands. The goal is to apply the sample in the most concentrated band possible at the top of the stationary phase.[6] You have two primary options:
-
Wet Loading: Dissolve the crude product in the minimum amount of a solvent that will fully dissolve it. Dichloromethane (DCM) is often a good choice. Using a pipette, carefully apply this solution to the top of the silica bed, allowing the solvent to absorb fully before adding the mobile phase.[6] Crucially, avoid using the mobile phase itself for dissolution if your compound is highly soluble in it, as this will cause the initial band to spread out.
-
Dry Loading (Recommended): Dissolve your crude sample in a suitable solvent (e.g., DCM or acetone). Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution. Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. Carefully layer this silica-adsorbed sample onto the top of the packed column.[6] This technique prevents band broadening and is excellent for samples that are not very soluble in the mobile phase.
Troubleshooting Guide
Even with careful planning, issues can arise. This guide provides solutions to the most common problems encountered during the column chromatography of 2-(2-Nitrophenyl)acetamide.
Q4: My compound won't move from the top of the column. What's wrong?
This is a classic sign that your mobile phase is not polar enough . The 2-(2-Nitrophenyl)acetamide is adsorbing too strongly to the silica gel.
-
Solution: Gradually increase the polarity of your mobile phase. If you are running an isocratic (single solvent mixture) elution, you can prepare a new, more polar mixture (e.g., increase the percentage of ethyl acetate). A better approach is to switch to a gradient elution . Start with the less polar mixture you initially chose, and slowly increase the proportion of the more polar solvent over time. This will first wash off any less polar impurities and then move your target compound down the column.[7]
Q5: I'm getting poor separation, and the collected fractions are all mixed.
This frustrating issue can stem from several sources. A systematic diagnosis is key.
-
Possible Cause 1: Improper Column Packing. Air bubbles, cracks, or an uneven surface in the silica bed create channels where the solvent and sample flow unevenly, leading to broad, overlapping bands.
-
Solution: Ensure your column is packed perfectly vertically. When packing, gently tap the column to settle the silica into a compact, uniform bed. After packing, add a thin layer of sand on top to prevent the silica surface from being disturbed when you add the eluent.[6]
-
-
Possible Cause 2: Column Overloading. You have loaded too much crude material for the amount of silica used. A general rule of thumb is a mass ratio of at least 30:1 (silica:crude sample). For difficult separations, this ratio may need to be 100:1 or higher.
-
Solution: Reduce the amount of sample loaded or use a larger column with more silica.
-
-
Possible Cause 3: Incorrect Solvent System. The polarity of your eluent may be too high, causing all compounds to move too quickly and elute together.
-
Solution: Re-run your TLC analysis with several solvent systems to find one that gives good separation between your target spot and the impurities. Aim for a ΔRf of at least 0.2.
-
Q6: My yellow-colored product is smearing or "tailing" down the column.
Tailing, where a band appears as a teardrop shape rather than a tight circle, often indicates a secondary interaction with the stationary phase or sample degradation.
-
Possible Cause 1: Compound Degradation. As mentioned in Q1, the acidic nature of silica gel can sometimes degrade sensitive compounds.
-
Solution: Perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it. If you see new spots or streaking, your compound is likely not stable on silica.[7] Try deactivating the silica with triethylamine or switch to a neutral stationary phase like alumina.[4]
-
-
Possible Cause 2: Sample is Too Concentrated. Overly concentrated fractions can lead to tailing.
-
Solution: Try diluting the sample before loading or using a larger column. You can also try increasing the polarity of the eluting solvent once the desired compound starts to come off the column to speed up its elution and minimize tailing.[7]
-
dot
Caption: A troubleshooting workflow for common column chromatography issues.
Experimental Protocols
Protocol 1: Step-by-Step Column Chromatography Procedure
This protocol outlines the standard procedure for purifying 2-(2-Nitrophenyl)acetamide using silica gel.
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a ~1 cm layer of sand.[6]
-
-
Packing the Column (Slurry Method):
-
In a beaker, mix the required amount of silica gel with your starting, least polar mobile phase to form a consistent slurry.
-
Clamp the column perfectly vertically.
-
Pour the slurry into the column. Use a funnel to avoid spillage.
-
Open the stopcock to allow the solvent to drain, continuously adding more slurry until all silica is transferred.
-
Gently tap the side of the column to ensure the silica packs into a dense, uniform bed without cracks. Never let the solvent level drop below the top of the silica bed.
-
Add another ~1 cm layer of sand on top of the silica bed to protect the surface.[6]
-
-
Sample Loading:
-
Drain the solvent until the level is just at the top of the sand layer.
-
Load your sample using either the wet or dry loading method as described in Q3.
-
-
Elution:
-
Carefully add your mobile phase to the top of the column using a pipette initially to avoid disturbing the surface, then fill the column.
-
Open the stopcock and begin collecting fractions in test tubes.
-
Maintain a constant level of solvent above the silica bed.
-
If using a gradient elution, systematically increase the percentage of the polar solvent.
-
-
Analysis:
-
Monitor the collected fractions using TLC to identify which ones contain your purified product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.[8]
-
dot
Sources
- 1. Affinity Chromatography and column purification of proteins and nucleic acids - Sepmag [sepmag.eu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. jcbsc.org [jcbsc.org]
- 6. chemistryviews.org [chemistryviews.org]
- 7. Chromatography [chem.rochester.edu]
- 8. orgsyn.org [orgsyn.org]
Validation & Comparative
Validation of HPLC methods for 2-(2-Nitrophenyl)acetamide quantification
An In-Depth Guide to the Validation of HPLC Methods for the Quantification of 2-(2-Nitrophenyl)acetamide
Introduction: The Analytical Imperative for 2-(2-Nitrophenyl)acetamide
2-(2-Nitrophenyl)acetamide is a key intermediate in various synthetic organic chemistry pathways, including the synthesis of pharmaceuticals and other fine chemicals. Accurate and precise quantification of this compound is critical for ensuring reaction efficiency, monitoring purity, and for quality control in manufacturing processes. While a plethora of analytical techniques exist, High-Performance Liquid Chromatography (HPLC) remains the gold standard due to its high resolution, sensitivity, and specificity.
This guide provides a comprehensive comparison of HPLC-based methods for the quantification of 2-(2-Nitrophenyl)acetamide. As a Senior Application Scientist, my objective is not merely to present a protocol, but to elucidate the scientific rationale behind the method development and validation process. We will explore a robust, newly developed HPLC-UV method, compare it with a viable alternative, and discuss the validation parameters that ensure data integrity, drawing upon internationally recognized guidelines.
Pillar 1: The Primary HPLC-UV Method: Development and Rationale
The development of a reliable HPLC method hinges on understanding the physicochemical properties of the analyte. 2-(2-Nitrophenyl)acetamide is a moderately polar aromatic compound, making it an ideal candidate for reverse-phase HPLC.
Experimental Protocol: Method A - Reverse-Phase HPLC with UV Detection
-
Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic data system (CDS) for data acquisition and processing.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. Rationale: The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring, while the particle size ensures high efficiency and resolution.
-
Mobile Phase: Acetonitrile:Water (60:40, v/v), isocratic. Rationale: This composition provides a good balance of elution strength to achieve a reasonable retention time and good peak shape. Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature is crucial for reproducible retention times.
-
Detection Wavelength: 254 nm. Rationale: The nitrophenyl group contains a strong chromophore, and 254 nm is a common wavelength for detecting aromatic compounds, offering high sensitivity.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh 10 mg of 2-(2-Nitrophenyl)acetamide reference standard and dissolve in 100 mL of diluent (Acetonitrile:Water, 50:50) to obtain a 100 µg/mL solution.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1-50 µg/mL).
-
Sample Solution: Prepare the sample by dissolving it in the diluent to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Visualizing the HPLC Workflow
Caption: Figure 1: Workflow for HPLC-UV quantification.
Pillar 2: Method Validation - The Cornerstone of Trustworthiness
A method is only as reliable as its validation. We will follow the International Council for Harmonisation (ICH) Q2(R1) guidelines, "Validation of Analytical Procedures". This ensures the method is fit for its intended purpose.
Validation Parameters and Acceptance Criteria
| Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte only, free from interference from excipients, impurities, or degradation products. | Peak purity analysis (using a photodiode array detector) should pass. Resolution between the analyte and closest eluting peak should be > 2. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80% to 120% of the target concentration. |
| Accuracy | The closeness of the measured value to the true value. | % Recovery of spiked samples should be within 98.0% to 102.0%. |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: Repeatability and Intermediate Precision. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio of 10:1; RSD ≤ 10%. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., ±2% in mobile phase composition, ±2°C in temperature). | RSD of results should remain ≤ 2.0%. |
Pillar 3: Comparative Analysis of Analytical Approaches
No single method is universally superior; the choice depends on the specific application, available instrumentation, and the sample matrix.
Method B: Alternative HPLC-UV with Methanol
An alternative approach would be to substitute acetonitrile with methanol in the mobile phase.
-
Mobile Phase: Methanol:Water (70:30, v/v), isocratic.
-
Rationale for Comparison: Methanol is a common, less expensive alternative to acetonitrile. However, it has a higher viscosity, which leads to higher backpressure, and can exhibit different selectivity for certain compounds. This comparison is crucial for labs looking to optimize costs or if acetonitrile shortages occur.
Method C: UV-Vis Spectrophotometry (Non-Chromatographic Alternative)
A simpler, non-separative technique is direct UV-Vis spectrophotometry.
-
Methodology: A solution of the sample is prepared, and its absorbance is measured at the wavelength of maximum absorbance (λmax). Concentration is determined using a calibration curve based on Beer-Lambert Law.
-
Rationale for Comparison: This method is extremely fast and requires less complex instrumentation. However, its significant drawback is the lack of specificity. Any impurity or excipient that absorbs at the same wavelength will interfere with the measurement, leading to inaccurate results.
Performance Comparison: A Head-to-Head Evaluation
The following table summarizes the expected performance of the three methods based on typical validation data.
| Parameter | Method A (HPLC-ACN) | Method B (HPLC-MeOH) | Method C (UV-Vis Spec) |
| Specificity | Very High | High | Very Low |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 95.0 - 105.0% (matrix dependent) |
| Precision (RSD) | < 2.0% | < 2.0% | < 5.0% |
| Typical Run Time | ~10 minutes | ~12 minutes (due to higher viscosity) | < 1 minute |
| Cost per Sample | Moderate | Low-Moderate | Very Low |
| Primary Advantage | High specificity and reliability. | Lower solvent cost. | High throughput, simplicity. |
| Primary Disadvantage | Higher complexity and cost. | Higher backpressure, potential selectivity changes. | Prone to interference. |
Logical Framework for Method Selection
Caption: Figure 2: Decision tree for analytical method selection.
Conclusion and Recommendations
For the accurate, precise, and reliable quantification of 2-(2-Nitrophenyl)acetamide in research, development, and quality control settings, a validated reverse-phase HPLC method is unequivocally the superior choice. Method A , utilizing an acetonitrile/water mobile phase, stands out as the gold standard, offering high specificity and robust performance. While Method B (using methanol) presents a cost-effective alternative, it requires careful validation to ensure no loss of resolution or change in elution order of potential impurities.
Method C (UV-Vis Spectrophotometry) should be reserved for applications where the sample matrix is exceptionally clean and well-characterized, or for rapid, in-process checks where a high degree of accuracy is not the primary objective. Its susceptibility to interference renders it unsuitable for final product release or stability testing.
The investment in developing and validating a robust HPLC method, as outlined in this guide, is a critical step in ensuring the quality and integ
A Comparative Analysis of 2-(Nitrophenyl)acetamide Positional Isomers: Structure, Synthesis, and Characterization
This guide provides an in-depth comparative study of 2-(2-nitrophenyl)acetamide and its positional isomers, 2-(3-nitrophenyl)acetamide and 2-(4-nitrophenyl)acetamide. The position of the nitro group on the phenyl ring significantly influences the physicochemical properties, reactivity, and spectroscopic signatures of these molecules. Understanding these differences is crucial for researchers in fields ranging from medicinal chemistry to materials science, where precise molecular architecture dictates function. This document synthesizes experimental data to offer a comprehensive overview for drug development professionals and chemical researchers.
Introduction to 2-(Nitrophenyl)acetamide Isomers
Positional isomers, molecules that share the same molecular formula but differ in the arrangement of substituent groups on a core structure, often exhibit remarkably different properties. The 2-(nitrophenyl)acetamide series serves as a classic example. The electron-withdrawing nature of the nitro (NO₂) group, combined with its steric bulk, imparts distinct characteristics to the ortho (2-nitro), meta (3-nitro), and para (4-nitro) isomers. These differences can affect crystal packing, solubility, reactivity in subsequent synthetic steps, and potential biological interactions. This guide explores these nuances through a comparative lens.
Figure 1. Chemical structures of the three positional isomers of 2-(nitrophenyl)acetamide.
Comparative Physicochemical Properties
The physical properties of the isomers are a direct consequence of their molecular structure. The position of the nitro group affects intermolecular forces, such as hydrogen bonding and dipole-dipole interactions, which in turn influence properties like melting point and solubility. For instance, intramolecular hydrogen bonding is possible in the ortho isomer between the amide N-H and the nitro oxygen, which can alter its properties compared to the meta and para isomers where such an interaction is not possible.
| Property | 2-(2-Nitrophenyl)acetamide | 2-(3-Nitrophenyl)acetamide | 2-(4-Nitrophenyl)acetamide |
| Molecular Formula | C₈H₈N₂O₃[1] | C₈H₈N₂O₃ | C₈H₈N₂O₃ |
| Molecular Weight | 180.16 g/mol [1] | 180.16 g/mol [2] | 180.16 g/mol |
| CAS Number | 31142-60-6[1] | 5698-63-5 | 104-04-1[3] |
| Appearance | Solid | Solid | Yellow Solid |
| Melting Point | 125-128 °C | 118-120 °C | 214-216 °C |
Synthesis and Mechanistic Considerations
The synthesis of nitrophenyl acetamides is typically achieved through the nitration of a precursor molecule. A common and illustrative method involves the electrophilic aromatic substitution of N-phenylacetamide. However, this often leads to a mixture of ortho and para isomers, with the meta product being a minor component due to the ortho, para-directing nature of the acetamido group.[4] For targeted synthesis of a specific 2-(nitrophenyl)acetamide isomer, starting with the corresponding nitrophenylacetic acid and converting it to the amide is a more direct route.
Experimental Protocol: Synthesis of 2-(4-Nitrophenyl)acetamide from 4-Nitrophenylacetic Acid
This protocol describes the conversion of 4-nitrophenylacetic acid to its corresponding amide. This two-step process involves the formation of an acid chloride intermediate followed by amination.
Step 1: Formation of 4-Nitrophenylacetyl Chloride
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl fumes), suspend 10.0 g of 4-nitrophenylacetic acid in 30 mL of toluene.
-
Slowly add 1.5 equivalents of thionyl chloride (SOCl₂) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-3 hours. The reaction is complete when the evolution of HCl gas ceases and the solution becomes clear.
-
Allow the mixture to cool to room temperature and then remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The crude 4-nitrophenylacetyl chloride is obtained as a solid.
Causality: Thionyl chloride is an effective reagent for converting carboxylic acids to acid chlorides. The reaction is driven by the formation of gaseous byproducts (SO₂ and HCl), which shifts the equilibrium towards the product. Toluene is used as a solvent that is inert under the reaction conditions.
Step 2: Amination of 4-Nitrophenylacetyl Chloride
-
Dissolve the crude acid chloride in 50 mL of a suitable anhydrous solvent like dichloromethane in a flask placed in an ice bath.
-
Slowly add a concentrated aqueous solution of ammonia (approximately 2-3 equivalents) dropwise to the stirred solution. The reaction is exothermic, and the temperature should be maintained below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
The product, 2-(4-nitrophenyl)acetamide, will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-(4-nitrophenyl)acetamide.[5]
Causality: The highly reactive acid chloride readily undergoes nucleophilic acyl substitution with ammonia to form the stable amide. The reaction is performed at low temperatures to control its exothermic nature. Recrystallization is a standard purification technique for solid organic compounds, leveraging differences in solubility between the product and impurities.[5]
Figure 2. General workflow for the synthesis of 2-(nitrophenyl)acetamide isomers.
Comparative Spectroscopic Analysis
Spectroscopic methods are indispensable for the identification and characterization of the 2-(nitrophenyl)acetamide isomers. Each isomer presents a unique spectral fingerprint.
-
FTIR Spectroscopy: The key vibrational bands to distinguish the isomers are the C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹), which are characteristic of the substitution pattern on the benzene ring. The positions of the N-O stretching bands of the nitro group and the C=O stretching of the amide group can also be subtly influenced by the isomer's electronic environment. For N-(4-nitrophenyl) acetamide, strong absorption bands for the N=O of the nitro group are observed at 1559.12 cm⁻¹ and 1540.40 cm⁻¹.[6]
-
¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is most informative. The ortho-isomer will show a complex multiplet pattern due to the proximity of all four aromatic protons. The meta-isomer will also display a complex pattern but with different chemical shifts. The para-isomer will exhibit a more symmetrical pattern, typically two doublets corresponding to the two sets of equivalent aromatic protons.
-
Mass Spectrometry: All three isomers will have the same molecular ion peak (m/z = 180.16). However, their fragmentation patterns under electron ionization (EI) can differ, reflecting the different stabilities of the fragment ions formed, which is influenced by the position of the nitro group.
-
UV-Vis Spectroscopy: The position of the nitro group affects the electronic transitions within the molecule, leading to different absorption maxima (λ_max). For example, N-(4-nitrophenyl) acetamide has absorption peaks at 315.78 nm, 223.45 nm, and 201.39 nm.[6]
| Spectroscopic Data | 2-(2-Nitrophenyl)acetamide | 2-(3-Nitrophenyl)acetamide | 2-(4-Nitrophenyl)acetamide |
| FTIR (N=O stretch) | ~1520, 1350 cm⁻¹ | ~1530, 1350 cm⁻¹ | 1559, 1540 cm⁻¹[6] |
| UV-Vis (λ_max) | Data not readily available | Data not readily available | 315.78 nm[6] |
| Mass Spectrum (Molecular Ion) | 180.16 m/z[1] | 180.16 m/z[2] | 180.16 m/z[4] |
Comparative Biological Activity
While extensive comparative studies on the specific biological activities of these three parent isomers are not widely published, the broader class of nitrophenyl acetamides has been investigated for various therapeutic applications. For example, derivatives of N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl) acetamide have been synthesized and evaluated for their anticonvulsant properties.[7] Additionally, certain N-(hydroxyphenyl)acetamide derivatives, including nitrated versions, have been studied in the context of toxicology and metabolism, with some demonstrating phytotoxic effects.[8][9]
The position of the nitro group is expected to be a critical determinant of biological activity. It can influence how the molecule fits into a biological target's active site (steric effects) and its electronic interactions with the target (e.g., hydrogen bonding, charge-transfer). The ortho isomer's potential for intramolecular hydrogen bonding can also affect its conformation and ability to bind to receptors compared to the more extended structures of the meta and para isomers.
Conclusion
The positional isomers of 2-(nitrophenyl)acetamide, while sharing the same chemical formula, are distinct compounds with unique physicochemical properties, spectroscopic signatures, and synthetic considerations. The ortho, meta, and para placement of the nitro group significantly alters the molecule's electronic distribution and steric profile. This comparative guide highlights these differences, providing researchers and drug development professionals with a foundational understanding of the structure-property relationships within this class of compounds. The detailed synthetic protocol and comparative data tables serve as a practical resource for the synthesis, characterization, and further investigation of these important chemical entities.
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PubChem. (n.d.). Acetamide, N-(2-(4-nitrophenyl)ethyl)-. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-(2-Nitrophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
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Hines III, W. M., Salahifar, H., Deere, J., Martin, M. V., & Uppu, R. M. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(3), x220263. Retrieved from [Link]
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Macíková, I., et al. (2022). Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. International Journal of Molecular Sciences, 23(15), 8303. Retrieved from [Link]
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Macíková, I., et al. (2022). Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. PubMed. Retrieved from [Link]
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NIST. (n.d.). Acetamide, N-(4-nitrophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
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Kumar, A., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 16(2), 243-250. Retrieved from [Link]
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Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. JCBPS, 10(4), 284-293. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-(2-Nitrophenyl)acetamide and Its Derivatives
Introduction
2-(2-Nitrophenyl)acetamide is a versatile organic compound, serving as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its chemical structure, featuring an aromatic nitro group and an acetamide side chain, provides a rich landscape for spectroscopic analysis. Understanding the distinct spectral signatures of this parent molecule is paramount for quality control, reaction monitoring, and structural elucidation. Furthermore, comparing these signatures with those of its derivatives—molecules with additional functional groups on the phenyl ring or modifications to the acetamide moiety—offers deep insights into the electronic and steric effects of substituents.
This guide provides a comprehensive comparison of 2-(2-Nitrophenyl)acetamide with its derivatives using four cornerstone spectroscopic techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, present detailed protocols, and interpret the resulting data to build a cohesive understanding of structure-spectra relationships for this important class of compounds.
Molecular Structure: The Foundation of Spectroscopic Signatures
The spectroscopic behavior of 2-(2-Nitrophenyl)acetamide is dictated by its constituent functional groups: the ortho-substituted nitrophenyl ring and the acetamide side chain. The electron-withdrawing nature of the nitro group (NO₂) and the amide group (-CONH₂) significantly influences the electronic environment of the entire molecule, which is reflected in its interaction with electromagnetic radiation.
Caption: Molecular structure of 2-(2-Nitrophenyl)acetamide.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
Expertise & Experience: IR spectroscopy is an indispensable tool for identifying the key functional groups within a molecule. The principle lies in the absorption of specific frequencies of IR radiation, which correspond to the vibrational energies of chemical bonds. For 2-(2-Nitrophenyl)acetamide, the most diagnostic peaks arise from the N-O bonds of the nitro group, the C=O (Amide I) and N-H (Amide II) bonds of the amide, and the C-H bonds of the aromatic ring.
The nitro group on an aromatic ring produces two strong, characteristic stretching bands.[1][2] The asymmetric stretch appears at a higher wavenumber than the symmetric stretch.[1] These bands are sensitive to the electronic environment; electron-donating groups on the ring would slightly lower these frequencies, while additional electron-withdrawing groups would raise them.
Experimental Protocol: KBr Pellet Method
This protocol is chosen for its reliability and suitability for solid-state, non-volatile samples. The potassium bromide (KBr) matrix is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and provides a uniform dispersion of the analyte.
Caption: Workflow for preparing a KBr pellet for FTIR analysis.
Comparative IR Data
| Functional Group | Vibration Mode | 2-(2-Nitrophenyl)acetamide (Expected cm⁻¹) | Effect of Electron-Donating Group (e.g., -OCH₃) | Effect of Electron-Withdrawing Group (e.g., -Cl) |
| Amide | N-H Stretch | 3400-3200 (two bands) | Minor shift | Minor shift |
| Aromatic | C-H Stretch | ~3100 | Minor shift | Minor shift |
| Amide | C=O Stretch (Amide I) | ~1660 | Slight decrease | Slight increase |
| Nitro Group | N-O Asymmetric Stretch | 1550-1475[1][3] | Decrease | Increase |
| Nitro Group | N-O Symmetric Stretch | 1360-1290[1][3] | Decrease | Increase |
| Amide | N-H Bend (Amide II) | ~1550 (may overlap) | Minor shift | Minor shift |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Chemical Environment
Expertise & Experience: NMR spectroscopy provides detailed information about the structure and electronic environment of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment. Electron-withdrawing groups, like the nitro group, "deshield" nearby nuclei, causing them to resonate at a higher frequency (downfield shift).
In 2-(2-Nitrophenyl)acetamide, the aromatic protons will appear as a complex multiplet pattern due to their proximity and coupling. The proton adjacent to a nitro group is expected to appear downfield, between 4.0-4.4 ppm, though in an aromatic system this effect is delocalized and contributes to the overall downfield shift of the ring protons.[3] The methylene (-CH₂-) protons are adjacent to both the aromatic ring and the carbonyl group, and will appear as a singlet. The amide (-NH₂) protons often appear as a broad singlet.
Experimental Protocol: ¹H NMR in CDCl₃
Deuterated chloroform (CDCl₃) is a standard solvent for non-polar to moderately polar organic compounds. It dissolves the analyte without introducing interfering proton signals. A small amount of tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the NMR tube.
-
Dissolution: Cap the tube and gently invert it several times or use a vortex mixer to ensure the sample is fully dissolved.
-
Data Acquisition: Place the NMR tube in the spectrometer. The instrument is then tuned, locked onto the deuterium signal of the solvent, and shimmed to optimize magnetic field homogeneity.
-
Spectral Analysis: Acquire the ¹H NMR spectrum. Process the data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks to determine proton ratios.
Comparative ¹H NMR Data (Predicted Shifts in ppm)
| Proton Type | 2-(2-Nitrophenyl)acetamide (Expected δ) | Effect of Electron-Donating Group (e.g., -OCH₃ at C4) | Effect of Electron-Withdrawing Group (e.g., -Cl at C4) |
| Amide (NH ₂) | ~8.1 (broad s)[4] | Minor downfield shift | Minor upfield shift |
| Aromatic (H -Ar) | 7.2 - 8.2 (m) | Upfield shift, especially for ortho/para protons | Downfield shift |
| Methylene (-CH ₂-) | ~3.8 (s) | Minor upfield shift | Minor downfield shift |
| Acetamide (-COCH ₃, derivative) | N/A | N/A | N/A |
UV-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions
Expertise & Experience: UV-Vis spectroscopy measures the absorption of UV or visible light, which excites electrons from lower to higher energy molecular orbitals. Aromatic compounds exhibit strong absorptions due to π → π* transitions. The presence of conjugating groups like the nitro and carbonyl groups extends this π-system, shifting the absorption maximum (λ_max) to longer wavelengths (a bathochromic or red shift).
Nitrophenols, which are structurally related, show absorption bands that are highly sensitive to their environment and substitution patterns.[5][6] For 2-(2-Nitrophenyl)acetamide, we expect to see characteristic absorptions for the substituted benzene ring. Adding further substituents will predictably alter the λ_max. Electron-donating groups enhance conjugation and cause a red shift, while groups that disrupt planarity or withdraw electrons can have more complex effects.
Experimental Protocol: Solution-Phase UV-Vis
Ethanol or methanol are common solvents as they are transparent in the UV region of interest (>220 nm) and can dissolve a wide range of organic compounds.
-
Stock Solution: Prepare a concentrated stock solution of the analyte in a spectroscopic grade solvent (e.g., 1 mg/mL in ethanol).
-
Dilution: Prepare a dilute solution (e.g., 0.01 mg/mL) from the stock solution using the same solvent. The final concentration should yield an absorbance between 0.2 and 1.0 for optimal accuracy.
-
Blanking: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer to record a baseline (blank).
-
Measurement: Replace the blank cuvette with a cuvette containing the sample solution and record the absorption spectrum, typically from 200 to 400 nm.
-
Analysis: Identify the wavelength of maximum absorbance (λ_max).
Comparative UV-Vis Data
| Compound | Expected λ_max (nm) | Rationale |
| 2-(2-Nitrophenyl)acetamide | ~260-280 nm | π → π* transitions of the substituted benzene ring. |
| 4-Methoxy derivative | > 280 nm | The electron-donating methoxy group extends conjugation, causing a bathochromic (red) shift. |
| 4-Chloro derivative | ~270-290 nm | The chloro group has competing inductive (withdrawing) and resonance (donating) effects, often resulting in a small bathochromic shift. |
Mass Spectrometry (MS): Determining Mass and Fragmentation
Expertise & Experience: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound (from the molecular ion peak, M⁺) and structural information from the fragmentation pattern. Electron Ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation.
For aromatic amides, characteristic fragmentation includes the formation of a resonance-stabilized benzoyl-type cation or cleavage of the amide bond.[7] The presence of the nitro group introduces other fragmentation pathways, such as the loss of NO or NO₂ radicals. Analyzing these fragments allows for the confident identification of the parent structure and its derivatives. For aromatic amides, a common fragmentation involves the formation of a resonance-stabilized benzoyl cation, which can further lose CO to form a phenyl cation.[7][8]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This protocol typically involves introducing the sample via a direct insertion probe or a Gas Chromatography (GC) inlet.
Caption: General workflow for Electron Ionization Mass Spectrometry.
Comparative Mass Spectrometry Data
| Compound | Molecular Weight ( g/mol ) | Expected Molecular Ion (M⁺·, m/z) | Key Fragment Ions (m/z) |
| 2-(2-Nitrophenyl)acetamide | 180.16[9] | 180 | 134 (M - NO₂), 121, 105, 92, 77 (phenyl cation)[10] |
| 4-Methoxy derivative | 210.19 | 210 | 164 (M - NO₂), 151, 135, 107 |
| 4-Chloro derivative | 214.61 | 214 / 216 (³⁵Cl/³⁷Cl isotope pattern) | 168/170 (M - NO₂), 155/157, 126, 111 |
Conclusion
The spectroscopic characterization of 2-(2-Nitrophenyl)acetamide and its derivatives is a multi-faceted process where each technique provides a unique and complementary piece of the structural puzzle.
-
IR spectroscopy rapidly confirms the presence of the key nitro and amide functional groups.
-
NMR spectroscopy provides an intricate map of the proton and carbon framework, revealing the precise electronic environment of each atom.
-
UV-Vis spectroscopy sheds light on the conjugated electronic system and how it is perturbed by various substituents.
-
Mass spectrometry definitively establishes the molecular weight and offers vital clues to the molecular structure through predictable fragmentation pathways.
By systematically applying these methods, researchers can confidently identify, purify, and study this important class of molecules, paving the way for their application in drug development and materials science. This guide serves as a foundational framework, demonstrating how a logical, evidence-based approach to spectroscopic analysis can yield profound insights into molecular structure and reactivity.
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PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021). YouTube. Retrieved from [Link]
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Introduction: The Dual Role of Nitroaromatics in Drug Discovery
Nitroaromatic compounds, characterized by one or more nitro (–NO2) groups attached to an aromatic ring, represent a fascinating and challenging class of molecules in medicinal chemistry.[1] Their extensive use in synthesizing dyes, polymers, and explosives has led to significant environmental presence, but their true potential lies in their diverse biological activities.[1] Since the discovery of chloramphenicol, a nitro-containing antibiotic, in 1947, these compounds have been explored as antineoplastic, antihypertensive, antiparasitic, and broad-spectrum antimicrobial agents.[2]
The biological efficacy of these molecules is intrinsically linked to the nitro group, a potent electron-withdrawing moiety.[3] This group acts as both a pharmacophore, essential for the desired biological effect, and a potential toxicophore, associated with reports of mutagenicity and genotoxicity.[3][4] The central mechanism underpinning both their therapeutic and toxic effects is the bioreduction of the nitro group within target cells or microorganisms.[4][5] This guide provides a comparative analysis of the biological activity of 2-(2-nitrophenyl)acetamide against other key nitroaromatic compounds, offering experimental insights and detailed protocols for researchers in drug development.
Core Mechanism: Bioactivation via Nitroreduction
The biological activity of most nitroaromatic compounds is not inherent to the parent molecule but is unlocked through metabolic activation. This process, termed bioreduction, is a multi-step enzymatic reduction of the nitro group, which is critical for their cytotoxic effects.
The generally accepted model involves the following cascade:
-
Initial Reduction: Cellular nitroreductases, particularly those found in anaerobic bacteria and parasites, transfer electrons to the nitro group, forming a short-lived but highly reactive nitro radical anion (NO₂⁻).[2][6]
-
Generation of Cytotoxic Species: This radical anion can undergo further reduction to generate a cascade of toxic intermediates, including nitroso and hydroxylamine derivatives.[7] Under aerobic conditions, the radical can also react with molecular oxygen to produce superoxide radicals (O₂⁻), contributing to oxidative stress.[4]
-
Macromolecular Damage: These highly reactive nitrogen and oxygen species (RNS and ROS) can covalently bind to and damage critical cellular macromolecules, such as DNA, leading to mutations, strand breaks, and ultimately, cell death.[1][2]
This reductive activation is the cornerstone of the activity of widely used drugs like the 5-nitroimidazole antibiotic metronidazole and the antiprotozoal nitrofuran, nifurtimox.[2][4] The selective toxicity of these drugs often relies on the higher expression or efficiency of nitroreductase enzymes in the target pathogen compared to host cells.
Comparative Analysis of Biological Activity
The introduction of an acetamide side chain, as in 2-(2-nitrophenyl)acetamide, modulates the physicochemical properties and biological profile of the core nitroaromatic structure. Here, we compare its activity profile with other well-established nitroaromatic agents.
Antimicrobial Activity
Nitroaromatics are potent antimicrobial agents, particularly against anaerobic bacteria and certain parasites that possess highly active nitroreductase enzymes.[6] The acetamide scaffold itself can confer biological activity, and its combination with a nitrophenyl ring creates a molecule with significant potential.[8]
Causality Behind Experimental Choice: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), providing a quantitative measure of a compound's potency. It is selected for its reproducibility and suitability for screening multiple compounds and concentrations simultaneously.
| Compound Class | Representative Drug | Organism | MIC (µg/mL) | Primary Mechanism |
| Nitrophenylacetamide | 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide* | Klebsiella pneumoniae | 125-250[8] | Putative cell wall inhibition (PBP binding)[8] |
| Nitrophenylacetamide | 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide | M. tuberculosis H37Rv | 4[9] | Not fully elucidated |
| Nitroimidazole | Metronidazole | Helicobacter pylori | 1-8[6] | DNA damage via reductive activation[6] |
| Nitrofuran | Nifurtimox | Trypanosoma cruzi | ~0.5-3[4] | ROS production, trypanothione reductase inhibition[4] |
| Oxazolidinone | Chloramphenicol | Staphylococcus aureus | 2-4[2] | Inhibition of protein synthesis |
Note: Data for the specific parent compound 2-(2-Nitrophenyl)acetamide is limited in comparative studies; a structurally similar and well-studied chloro-nitro-phenylacetamide is used for illustrative comparison.
The data indicates that while some nitrophenylacetamides show moderate activity against bacteria like K. pneumoniae, specific structural modifications (e.g., adding a phenoxy linker and a second nitro group) can produce derivatives with exceptionally high potency against organisms like M. tuberculosis.[8][9] This potency is comparable to or exceeds that of established drugs, highlighting the tunability of this chemical scaffold.
Anticancer Activity
The cytotoxic potential of nitroaromatics has also been leveraged in oncology. The hypoxic environment of solid tumors can promote the reductive bioactivation of these compounds, leading to selective killing of cancer cells. Phenylacetamide derivatives, in particular, have been investigated as potential anticancer agents.[10]
Causality Behind Experimental Choice: The MTT assay is a robust and widely used colorimetric method to assess cellular metabolic activity, which serves as a proxy for cell viability and cytotoxicity. Its principle relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[11] This provides a quantitative measure of a drug's efficacy in killing or inhibiting the proliferation of cancer cells.
| Compound Class | Representative Compound | Cell Line | IC₅₀ (µM) | Key Finding |
| Nitrophenylacetamide | 2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamide | PC-3 (Prostate) | 52[10] | Nitro-substituted compounds showed higher cytotoxicity than methoxy-substituted analogues.[10] |
| Nitrophenylacetamide | 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (Breast) | 100[10] | Demonstrates activity against breast cancer cell lines. |
| Nitrothiazole Acylhydrazide | Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]hydrazide | - | - | Induced high incidence of forestomach tumors in mice, indicating carcinogenic potential.[12] |
Studies show that nitrophenylacetamide derivatives possess significant cytotoxic effects against various cancer cell lines.[10] Notably, the presence and position of the nitro group are critical for activity; compounds with a nitro moiety consistently demonstrate higher potency than analogues without it.[10] This underscores the central role of the nitro group in the anticancer mechanism, likely through the same reductive activation pathways that drive antimicrobial effects. However, the carcinogenic potential observed in some related nitroaromatic structures necessitates careful toxicological evaluation during drug development.[12][13]
Experimental Methodologies
Reproducible and validated protocols are essential for comparing the biological activity of novel compounds.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) for a test compound against a bacterial strain.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mg/mL stock solution of the test compound (e.g., 2-(2-nitrophenyl)acetamide) in dimethyl sulfoxide (DMSO).
-
Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12. Add 100 µL of the stock solution to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Well 11 serves as a growth control (no compound), and well 12 as a sterility control (no bacteria).
-
Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Reading: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria.
Protocol 2: Cell Viability Assessment (MTT Assay)
This protocol details the evaluation of a compound's cytotoxicity against a cancer cell line.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.[14]
-
Compound Addition: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with medium and vehicle (DMSO) as a negative control.
-
Incubation: Incubate the treated cells for the desired exposure time (typically 48 to 72 hours).
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[14][15]
-
Formazan Formation: Incubate the plate for an additional 3-4 hours to allow for the conversion of MTT to formazan crystals by viable cells.[14]
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11] Gently agitate the plate for 10-15 minutes.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.[11] Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated using non-linear regression analysis.
Conclusion and Future Perspectives
2-(2-Nitrophenyl)acetamide and its related analogues belong to a versatile class of nitroaromatic compounds with significant, tunable biological activity. Their efficacy as both antimicrobial and anticancer agents is fundamentally linked to the reductive activation of the nitro group, a mechanism that can be exploited for selective toxicity against pathogens and cancer cells.
Comparative analysis reveals that while the basic nitrophenylacetamide scaffold has inherent bioactivity, strategic chemical modifications can dramatically enhance potency and alter target specificity. The high antitubercular activity of certain derivatives and the potent cytotoxicity of others against cancer cells underscore the vast therapeutic potential residing in this chemical space.[9][10]
Future research must focus on elucidating detailed structure-activity relationships (SAR) to guide the design of next-generation compounds. Key objectives should include enhancing selective activation in target cells while minimizing metabolism in host tissues to mitigate off-target toxicity and potential mutagenicity.[4][13] The development of analogues that can be activated by specific tumor- or pathogen-associated enzymes remains a promising strategy for creating safer and more effective nitroaromatic therapeutics.
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Lyubenova, L., et al. (2022). Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. International Journal of Molecular Sciences, 23(15), 8234. [Link]
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Carradori, S., et al. (2014). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Archiv der Pharmazie, 347(4), 249-257. [Link]
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Lyubenova, L., et al. (2022). Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. PubMed. [Link]
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A Comparative Guide to the Reactivity of 2-(2-Nitrophenyl)acetamide and its Analogs in Heterocyclic Synthesis
Introduction
In the landscape of pharmaceutical and materials science, the efficient synthesis of nitrogen-containing heterocyclic compounds is of paramount importance. These scaffolds, such as quinoxalines and benzodiazepines, form the core of numerous therapeutic agents and functional materials. The choice of starting materials is a critical determinant of the overall efficiency, cost-effectiveness, and environmental impact of a synthetic route. This guide provides an in-depth comparative analysis of 2-(2-nitrophenyl)acetamide and its related nitroaromatic precursors against more traditional starting materials for the synthesis of quinoxalines and 1,4-benzodiazepines. Our focus will be on the mechanistic rationale behind the reactivity of these precursors, supported by experimental data to inform researchers, scientists, and drug development professionals in their synthetic endeavors.
Core Concepts: The Reactivity of 2-(2-Nitrophenyl)acetamide
The reactivity of 2-(2-nitrophenyl)acetamide is primarily dictated by the interplay between the ortho-nitro group and the acetamide side chain. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but, more importantly, serves as a latent amino group. The transformation of the nitro group into a nucleophilic amine via reduction is a cornerstone of its synthetic utility. This in situ generation of a reactive intermediate allows for one-pot tandem reactions, a desirable feature in modern organic synthesis.
The acetamide moiety, on the other hand, can participate in cyclization reactions or be modified to introduce further complexity. For the purpose of this guide, we will primarily focus on the role of the nitro group in the synthesis of heterocyclic systems, with the understanding that the acetamide side chain can be varied to produce a diverse range of target molecules.
Synthesis of Quinoxalines: A Comparative Analysis of Precursors
Quinoxalines are a class of bicyclic heteroaromatic compounds with a wide range of biological activities.[1] The traditional and most common method for their synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2] However, the use of 2-nitroaniline derivatives, which are precursors to o-phenylenediamines, offers an alternative synthetic strategy.
2-Nitroaniline Derivatives vs. o-Phenylenediamines
The use of 2-nitroaniline precursors, such as the parent 2-nitroaniline, for quinoxaline synthesis involves a reductive cyclization process. In this approach, the nitro group is reduced to an amino group in situ, which then condenses with a 1,2-dicarbonyl compound to form the quinoxaline ring. This can be achieved in a one-pot reaction, which is a significant advantage in terms of operational simplicity and time savings.[1]
In contrast, the synthesis starting from o-phenylenediamines is a direct condensation reaction. While this is a straightforward and often high-yielding method, it requires the prior synthesis and isolation of the o-phenylenediamine, which can be unstable and prone to oxidation.
Below is a comparative overview of these two approaches:
| Feature | 2-Nitroaniline Precursors | o-Phenylenediamine Precursors |
| Reaction Type | Reductive Cyclization (One-pot) | Condensation |
| Starting Material Stability | Generally stable and readily available | Can be unstable and prone to oxidation |
| Reaction Steps | Single step (reduction and cyclization) | Two steps (synthesis of diamine, then condensation) |
| Reagents | Requires a reducing agent (e.g., Na2S2O4, Fe/HCl, catalytic hydrogenation) | Typically requires an acid or base catalyst |
| Atom Economy | Lower due to the use of a reducing agent | Higher in the condensation step |
| Reaction Conditions | Can range from mild to harsh depending on the reducing agent | Generally mild |
| Yields | Moderate to excellent, depending on the substrate and reaction conditions | Good to excellent |
Experimental Data: A Comparative Look
The following table presents representative experimental data for the synthesis of quinoxalines from both 2-nitroaniline and o-phenylenediamine precursors, illustrating the differences in reaction conditions and yields.
| Precursor | Dicarbonyl Compound | Reaction Conditions | Product | Yield (%) | Reference |
| 2-Nitroaniline | Benzil | Ru-catalyst, 1,2-propanediol, 150 °C, 12 h | 2,3-Diphenylquinoxaline | 95 | [1] |
| o-Phenylenediamine | Benzil | I2 (20 mol%), DMSO, rt, 2 h | 2,3-Diphenylquinoxaline | 98 | [3] |
| 2-Nitroaniline | 1,2-Propanediol | NaOH, Toluene, 110 °C, 12 h | 2-Methylquinoxaline | 85 | [1] |
| o-Phenylenediamine | Pyruvaldehyde | DMF, rt, 2 h | 2-Methylquinoxaline | 92 | [2] |
Synthetic Pathways and Mechanism
The following diagrams illustrate the synthetic pathways for quinoxaline synthesis from both precursor types and the mechanism of reductive cyclization.
Caption: Comparative synthetic pathways to quinoxalines.
Caption: General mechanism of reductive cyclization of a nitroarene.
Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline from 2-Nitroaniline
This protocol is adapted from a literature procedure and serves as a representative example of a reductive cyclization approach.[1]
Materials:
-
2-Nitroaniline
-
Benzil
-
Sodium dithionite (Na₂S₂O₄)
-
Dimethylformamide (DMF)
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-nitroaniline (1 mmol) and benzil (1.1 mmol) in DMF (10 mL).
-
Add an aqueous solution of sodium dithionite (3 mmol in 5 mL of water) dropwise to the reaction mixture with stirring at room temperature.
-
After the addition is complete, heat the mixture to 80 °C and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Collect the precipitated solid by vacuum filtration and wash with water.
-
Recrystallize the crude product from ethanol to afford pure 2,3-diphenylquinoxaline.
Synthesis of 1,4-Benzodiazepines: A Comparative Analysis of Precursors
1,4-Benzodiazepines are a critical class of psychoactive drugs.[4] The classical synthesis often involves the use of 2-aminobenzophenones as key precursors.[5][6] However, alternative routes starting from other precursors, including those derived from 2-(2-nitrophenyl)acetamide, have been explored.
Nitro-Precursors vs. 2-Aminobenzophenones and o-Phenylenediamines
The use of a 2-(2-nitrophenyl)acetamide derivative as a precursor for 1,4-benzodiazepines would again rely on a reductive cyclization strategy. The in situ generated amino group would need to react with a suitable partner to form the seven-membered diazepine ring.
The more established routes to 1,4-benzodiazepines include:
-
From 2-Aminobenzophenones: This is a widely used and versatile method where the 2-aminobenzophenone is reacted with an amino acid derivative or a related compound to construct the benzodiazepine core.[7]
-
From o-Phenylenediamines: This approach involves the condensation of an o-phenylenediamine with a β-keto ester or a similar compound.[4]
A comparison of these strategies is presented below:
| Feature | Nitro-Precursors (e.g., from 2-(2-Nitrophenyl)acetamide) | 2-Aminobenzophenone Precursors | o-Phenylenediamine Precursors |
| Reaction Type | Reductive Cyclization | Condensation/Cyclization | Condensation/Cyclization |
| Starting Material Availability | Can be synthesized from readily available materials | Often require multi-step synthesis | Commercially available but can be unstable |
| Versatility | Potentially high, depending on the side chain | High, allows for diverse substitutions | Moderate, depends on the availability of the dicarbonyl partner |
| Reaction Conditions | Requires a reduction step | Generally mild to moderate | Can require acidic or basic catalysts |
| Yields | Variable, can be moderate to good | Generally good to excellent | Moderate to good |
Experimental Data: A Comparative Look
Direct comparative studies with quantitative data for the synthesis of the same 1,4-benzodiazepine from these different classes of precursors are less common in the literature. However, we can compare the typical yields and conditions for the synthesis of related benzodiazepine structures from different starting materials.
| Precursor | Reagent(s) | Reaction Conditions | Product Type | Yield (%) | Reference |
| 2-Aminobenzophenone | Glycine ethyl ester hydrochloride | Pyridine, reflux | 1,4-Benzodiazepin-2-one | ~70-80 | [5] |
| o-Phenylenediamine | Ethyl acetoacetate | Acetic acid, reflux | 1,5-Benzodiazepine | ~85-95 | [4] |
| 2-(2-Chloroacetamido)-5-nitrobenzophenone | Hexamethylenetetramine, NH4Cl, Ethanol, reflux | Intramolecular cyclization | 7-Nitro-1,4-benzodiazepin-2-one | ~60-70 | [7] |
Synthetic Pathways
The following diagram illustrates the different synthetic routes to the 1,4-benzodiazepine core.
Caption: Comparative synthetic pathways to 1,4-benzodiazepines.
Experimental Protocol: Synthesis of 7-Nitro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one from 2-Amino-5-nitrobenzophenone
This protocol is a classic example of benzodiazepine synthesis from a 2-aminobenzophenone precursor.
Materials:
-
2-Amino-5-nitrobenzophenone
-
Glycine ethyl ester hydrochloride
-
Pyridine
-
Ethanol
Procedure:
-
In a round-bottom flask, suspend 2-amino-5-nitrobenzophenone (1 mmol) and glycine ethyl ester hydrochloride (1.5 mmol) in pyridine (10 mL).
-
Heat the mixture to reflux and stir for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 1,4-benzodiazepin-2-one.
Expert Insights and Future Perspectives
The choice of a synthetic precursor is a strategic decision that depends on several factors, including the availability and cost of starting materials, the desired complexity of the target molecule, and the desired overall efficiency of the synthesis.
-
2-(2-Nitrophenyl)acetamide and its analogs are valuable precursors for the synthesis of N-heterocycles, particularly when a one-pot reductive cyclization strategy is desired. This approach can be more step-economical than traditional methods that require the pre-synthesis and isolation of reactive intermediates like o-phenylenediamines. However, the need for a reducing agent can lower the atom economy and may require harsher reaction conditions.
-
o-Phenylenediamines remain the workhorse for the synthesis of quinoxalines and some benzodiazepines due to the simplicity and high yields of the direct condensation reactions. Their main drawback is their potential instability.
-
2-Aminobenzophenones are the gold standard for the synthesis of a wide variety of 1,4-benzodiazepines, offering high versatility and good yields. However, their synthesis can be multi-step and add to the overall cost and complexity of the process.
The future of heterocyclic synthesis will likely focus on the development of more sustainable and efficient methods. This includes the use of greener solvents, catalytic systems with high turnover numbers, and flow chemistry approaches. In this context, the development of highly efficient and selective catalytic systems for the reductive cyclization of nitro-precursors could make them even more competitive with traditional synthetic routes.
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Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. (2026, January 18). PMC. [Link]
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Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024, August 3). [Link]
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Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. (2023, January 25). PMC. [Link]
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Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. (n.d.). MDPI. [Link]
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The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. (n.d.). ResearchGate. [Link]
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A Continuous-Flow Synthesis of 1,4-Benzodiazepin-5-ones, Privileged Scaffolds for Drug Discovery. (2025, August 6). ResearchGate. [Link]
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Recent advances in the transition-metal-free synthesis of quinoxalines. (n.d.). PubMed Central. [Link]
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the methods of synthesis of 2-aminobenzophenones. (2024, August 12). Prospects in Pharmaceutical Sciences. [Link]
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Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. (n.d.). PMC. [Link]
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Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (n.d.). MDPI. [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(2-Nitrophenyl)acetamide Analysis
This guide provides an in-depth comparison and cross-validation of two common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectrophotometry—for the quantitative analysis of 2-(2-Nitrophenyl)acetamide. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. The choice of analytical method can significantly impact the accuracy, reliability, and efficiency of results in process monitoring, quality control, and stability studies.
2-(2-Nitrophenyl)acetamide is a key chemical intermediate, and its accurate quantification is critical for ensuring reaction completion, purity of the final product, and identification of potential impurities. This document moves beyond a simple listing of procedures to explain the causality behind experimental choices and establishes a framework for methodological cross-validation, ensuring that the described protocols are inherently self-validating systems grounded in established scientific principles.
The Imperative of Cross-Validation
Before delving into specific methodologies, it is crucial to understand the principle of cross-validation. When two distinct analytical methods are available to measure the same analyte, cross-validation demonstrates that both methods are "fit for purpose" and yield comparable, reliable results. This process is essential when transferring methods between laboratories, replacing an older method with a newer one, or simply to gain a higher degree of confidence in analytical findings. The foundation of this process rests on the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, which provides a framework for validating analytical procedures.[1][2][3]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of modern analytical chemistry, prized for its high resolving power and sensitivity. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For 2-(2-Nitrophenyl)acetamide, a reverse-phase HPLC method is ideal, as the molecule possesses moderate polarity.
Scientific Rationale
The choice of a reverse-phase C18 column is based on the non-polar nature of the stationary phase, which effectively retains the moderately polar 2-(2-Nitrophenyl)acetamide through hydrophobic interactions. The mobile phase, a mixture of acetonitrile and water, is selected to elute the analyte with a sharp, symmetrical peak in a reasonable timeframe.[4] Acetonitrile serves as the organic modifier; adjusting its concentration allows for the fine-tuning of the retention time. The addition of a small amount of acid (e.g., phosphoric or formic acid) can improve peak shape by suppressing the ionization of any acidic or basic functional groups.[4] Detection is achieved using a UV detector set at a wavelength where the nitro-aromatic chromophore exhibits strong absorbance, ensuring high sensitivity.
Experimental Protocol: HPLC-UV Analysis
-
Preparation of Mobile Phase:
-
Prepare a solution of 60:40 (v/v) acetonitrile and water.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath to prevent air bubbles in the system.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 25 mg of 2-(2-Nitrophenyl)acetamide reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare working standards at concentrations of 5, 10, 25, 50, and 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample containing 2-(2-Nitrophenyl)acetamide and dissolve it in the mobile phase to achieve an expected final concentration within the calibration range (e.g., 25 µg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection to protect the column from particulate matter.
-
-
Chromatographic Conditions:
Parameter Condition Column C18, 4.6 x 150 mm, 5 µm Mobile Phase Acetonitrile:Water (60:40, v/v) Flow Rate 1.0 mL/min Injection Volume 10 µL Column Temperature 30°C | Detector | UV at 260 nm |
-
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (mobile phase), followed by the standard solutions in increasing order of concentration.
-
Inject the sample solutions in triplicate.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of 2-(2-Nitrophenyl)acetamide in the samples using the linear regression equation from the calibration curve.
-
Workflow for HPLC-UV Analysis
Caption: Experimental workflow for HPLC-UV analysis.
Method 2: UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a rapid and cost-effective analytical technique that measures the absorption of ultraviolet or visible light by a substance in solution. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. This method is suitable for 2-(2-Nitrophenyl)acetamide due to the presence of the nitro-aromatic system, which acts as a strong chromophore.[5][6]
Scientific Rationale
The fundamental requirement for UV-Vis analysis is the selection of a solvent that dissolves the analyte completely and is transparent in the wavelength range of interest. Methanol is an excellent choice as it is a good solvent for 2-(2-Nitrophenyl)acetamide and has a UV cutoff well below the analyte's maximum absorbance wavelength (λmax). The λmax is the wavelength at which the analyte shows the strongest absorbance; measuring at this wavelength provides the highest sensitivity and minimizes deviations from the Beer-Lambert law. This λmax is experimentally determined by scanning a solution of the analyte across a range of UV wavelengths.[7]
Experimental Protocol: UV-Vis Spectrophotometry
-
Solvent Selection:
-
Use HPLC-grade methanol as the solvent.
-
-
Determination of λmax:
-
Prepare a ~10 µg/mL solution of 2-(2-Nitrophenyl)acetamide in methanol.
-
Scan the solution from 400 nm to 200 nm using a UV-Vis spectrophotometer with methanol as the blank.
-
Identify the wavelength of maximum absorbance (λmax). For a similar compound, N-(4-nitrophenyl) acetamide, peaks have been observed around 315 nm.[7]
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 25 mg of 2-(2-Nitrophenyl)acetamide reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with methanol to obtain a stock solution of 1000 µg/mL.
-
Perform serial dilutions to prepare working standards at concentrations of 2, 4, 6, 8, and 10 µg/mL in methanol.
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in methanol to achieve an expected final concentration within the calibration range (e.g., 6 µg/mL).
-
-
Analysis Procedure:
-
Set the spectrophotometer to the predetermined λmax.
-
Zero the instrument using methanol as the blank.
-
Measure the absorbance of each standard solution and the sample solutions in triplicate.
-
Construct a calibration curve by plotting absorbance against the concentration of the standard solutions.
-
Determine the concentration of 2-(2-Nitrophenyl)acetamide in the samples using the linear regression equation.
-
Workflow for UV-Vis Spectrophotometry Analysis
Caption: Experimental workflow for UV-Vis analysis.
Cross-Validation Study Design
To objectively compare the performance of the HPLC-UV and UV-Vis methods, a cross-validation study must be conducted. The objective is to demonstrate that both analytical procedures are suitable for their intended purpose and produce equivalent results.[8]
Validation Parameters (as per ICH Q2(R1))[2]
The following parameters will be assessed for both methods:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components). For HPLC, this is demonstrated by peak purity analysis and resolution from other peaks. For UV-Vis, this is a significant limitation, as any substance absorbing at the λmax will interfere.
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2]
-
Accuracy: The closeness of the test results to the true value. It is typically assessed using recovery studies by spiking a blank matrix with a known amount of analyte.[9]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Comparative Performance Data
The following table summarizes the expected performance characteristics for each method based on established principles for similar compounds.[10]
| Parameter | HPLC-UV | UV-Vis Spectrophotometry | Justification |
| Specificity | High | Low to Moderate | HPLC physically separates interferences; UV-Vis is prone to spectral overlap. |
| Linearity (R²) | > 0.999 | > 0.998 | Both methods are expected to show excellent linearity. |
| Range (µg/mL) | 5 - 100 | 2 - 10 | HPLC typically has a wider dynamic range. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Both can be highly accurate in the absence of interferences. |
| Precision (%RSD) | < 2.0% | < 3.0% | HPLC systems generally offer higher precision. |
| LOD (µg/mL) | ~0.1 | ~0.5 | HPLC generally provides better sensitivity. |
| LOQ (µg/mL) | ~0.3 | ~1.5 | Consistent with the higher sensitivity of HPLC. |
| Analysis Time/Sample | ~10 min | ~2 min | UV-Vis is significantly faster. |
| Cost & Complexity | High | Low | HPLC requires more expensive equipment and skilled operators. |
Cross-Validation Workflow and Statistical Analysis
Sources
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A Comparative Guide to the Efficacy of 2-(2-Nitrophenyl)acetamide and Its Analogs as Synthetic Intermediates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selection of an appropriate starting material is a critical decision that dictates the efficiency, yield, and overall success of a synthetic route. Among the myriad of choices, nitrophenylacetamide derivatives serve as versatile precursors, particularly in the synthesis of heterocyclic compounds that form the backbone of many pharmaceutical agents. This guide provides an in-depth comparative analysis of the efficacy of 2-(2-nitrophenyl)acetamide as a synthetic intermediate against its positional isomers and other substituted analogs. By examining the interplay of electronic and steric effects, supported by available experimental insights, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
The Strategic Importance of the Nitrophenylacetamide Scaffold
The nitrophenylacetamide framework is a valuable asset in the synthetic chemist's toolbox. The nitro group, a strong electron-withdrawing moiety, activates the molecule for various transformations and can be readily reduced to an amino group, opening pathways to a diverse range of functionalizations. The acetamide group, on the other hand, can be hydrolyzed to reveal a primary amine or participate in cyclization reactions. The true efficacy of these intermediates, however, is profoundly influenced by the relative positions of the nitro and acetamido functionalities on the phenyl ring.
Comparative Efficacy in Heterocycle Synthesis: A Focus on Indoles
One of the most significant applications of nitrophenylacetamides is in the synthesis of indoles, a privileged scaffold in medicinal chemistry. The Fischer indole synthesis, a cornerstone of indole synthesis, typically proceeds via the reaction of a phenylhydrazine with an aldehyde or ketone. While 2-(2-nitrophenyl)acetamide itself is not a direct precursor for the classical Fischer indole synthesis, its corresponding hydrazine, 2-nitrophenylhydrazine, is a key reactant. The efficacy of indole synthesis is therefore indirectly tied to the properties of the starting nitrophenylacetamide.
A comprehensive review of synthetic methodologies indicates that the position of the nitro group has a profound impact on the reactivity of the corresponding phenylhydrazine and the subsequent cyclization to form the indole ring.
The Influence of Isomerism on Reactivity
The reactivity of nitrophenyl derivatives generally follows a trend influenced by a combination of electronic and steric factors. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution.[1]
-
Ortho-isomer (2-(2-Nitrophenyl)acetamide): The proximity of the bulky nitro group to the acetamido group introduces significant steric hindrance.[2] This steric congestion can impede the approach of reagents and influence the conformational preferences of the molecule, potentially lowering reaction rates and yields in subsequent transformations. In the context of reactions involving the acetamido group or the adjacent methylene, the ortho-nitro group can exert a significant steric and electronic influence.
-
Meta-isomer (2-(3-Nitrophenyl)acetamide): In the meta-isomer, the steric hindrance between the nitro and acetamido groups is minimized. The electron-withdrawing inductive effect of the nitro group is still felt at the reaction center, but the resonance effect is less pronounced compared to the ortho and para positions.
-
Para-isomer (2-(4-Nitrophenyl)acetamide): The para-isomer represents a scenario with minimal steric hindrance between the two functional groups. The strong electron-withdrawing resonance effect of the para-nitro group significantly influences the electronic properties of the entire molecule.[3]
Table 1: Predicted Reactivity Trends of Nitrophenylacetamide Isomers in Heterocyclic Synthesis
| Isomer | Key Influencing Factors | Predicted Efficacy as a Synthetic Intermediate |
| 2-(2-Nitrophenyl)acetamide | High Steric Hindrance: The bulky nitro group in the ortho position can sterically hinder reactions at the acetamido and adjacent methylene groups. Strong Inductive and Resonance Effects: The nitro group strongly deactivates the aromatic ring. | Lower Efficacy: Prone to lower yields and may require harsher reaction conditions due to steric hindrance. The close proximity of the functional groups can, however, be advantageous in specific intramolecular cyclizations. |
| 2-(3-Nitrophenyl)acetamide | Reduced Steric Hindrance: The meta position of the nitro group minimizes steric interactions with the acetamido functionality. Primarily Inductive Effect: The electron-withdrawing effect is mainly inductive, with no direct resonance delocalization involving the acetamido side chain. | Moderate Efficacy: Generally expected to exhibit reactivity intermediate to the ortho and para isomers. The absence of strong resonance deactivation at the reaction site might be beneficial in certain cases. |
| 2-(4-Nitrophenyl)acetamide | Minimal Steric Hindrance: The para-positioning of the nitro group eliminates steric clash with the acetamido group. Strong Resonance Effect: The powerful electron-withdrawing resonance effect significantly influences the electronic character of the molecule. | Higher Efficacy: Generally anticipated to provide higher yields and cleaner reactions in many standard transformations due to the absence of steric hindrance and predictable electronic effects. |
Key Synthetic Transformations and Mechanistic Considerations
The utility of 2-(2-nitrophenyl)acetamide and its analogs extends to a variety of named reactions crucial for the synthesis of complex heterocyclic systems.
Fischer Indole Synthesis
The Fischer indole synthesis is a powerful method for constructing the indole nucleus.[5][6] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the corresponding arylhydrazine and a carbonyl compound. The efficacy of this synthesis is highly dependent on the electronic nature of the substituents on the arylhydrazine. Electron-donating groups generally accelerate the reaction, while electron-withdrawing groups, such as the nitro group, tend to decrease the rate.[7]
Bischler-Napieralski and Pictet-Spengler Reactions
The Bischler-Napieralski and Pictet-Spengler reactions are fundamental methods for the synthesis of tetrahydroisoquinolines, another important class of heterocyclic compounds. The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent.[8][9] The Pictet-Spengler reaction, on the other hand, is the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure.[10][11]
For nitrophenylacetamide analogs to be utilized in these reactions, the nitro group would typically be reduced to an amine, and the acetamide would be hydrolyzed and the resulting amine acylated or used directly in the Pictet-Spengler reaction. The efficiency of these multi-step sequences would be influenced by the properties of the initial nitrophenylacetamide isomer. The presence of electron-donating groups on the aromatic ring generally facilitates the Bischler-Napieralski reaction.[12]
Experimental Protocols
To provide a practical context for the application of these intermediates, the following section outlines a general procedure for the synthesis of the parent compound, 2-phenylacetamide, and a representative protocol for a key transformation.
General Synthesis of 2-Phenylacetamide
This protocol describes a standard method for the synthesis of the parent acetamide from phenylacetic acid.
Materials:
-
Phenylacetic acid
-
Thionyl chloride
-
Ammonium hydroxide (concentrated)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylacetic acid in an excess of thionyl chloride.
-
Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Removal of Excess Thionyl Chloride: After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
Amidation: Cool the resulting crude phenylacetyl chloride in an ice bath. Slowly add concentrated ammonium hydroxide dropwise with vigorous stirring. A white precipitate of 2-phenylacetamide will form.
-
Work-up: Dilute the reaction mixture with water and extract the product with dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude 2-phenylacetamide can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Representative Protocol: Fischer Indole Synthesis from a Phenylhydrazine
This protocol outlines the general steps for a Fischer indole synthesis, for which the corresponding phenylhydrazines from nitrophenylacetamides would be the starting material after reduction.
Materials:
-
Substituted phenylhydrazine hydrochloride
-
Ketone or aldehyde
-
Glacial acetic acid or other suitable acid catalyst (e.g., polyphosphoric acid)
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve the substituted phenylhydrazine hydrochloride and the carbonyl compound in ethanol.
-
Add a catalytic amount of a suitable acid if necessary.
-
Stir the mixture at room temperature or with gentle heating until the formation of the hydrazone is complete (can be monitored by TLC).
-
Cyclization: Add the acid catalyst for the cyclization step (e.g., glacial acetic acid or polyphosphoric acid).
-
Heat the reaction mixture to reflux for several hours. The reaction progress should be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude indole product can be purified by column chromatography on silica gel.
Conclusion and Future Outlook
The choice between 2-(2-nitrophenyl)acetamide and its positional isomers or other analogs as a synthetic intermediate is a nuanced decision that hinges on the specific requirements of the target molecule and the reaction sequence. While the para-isomer, 2-(4-nitrophenyl)acetamide, is often favored due to its reduced steric hindrance and predictable electronic effects, the ortho- and meta-isomers remain valuable precursors for specific applications where their unique electronic and steric properties can be leveraged.
The ortho-isomer, 2-(2-nitrophenyl)acetamide, despite its inherent steric challenges, holds potential for intramolecular cyclization reactions where the proximity of the nitro and acetamido groups can facilitate ring formation. Future research focusing on direct, quantitative comparisons of these isomers in a range of named reactions would be invaluable to the synthetic community. Such studies would provide the empirical data necessary to move beyond qualitative predictions based on fundamental principles and enable a more precise and data-driven approach to synthetic route design.
References
- Baran, P. S., et al. (2008). One-pot synthesis of polysubstituted indoles from aliphatic nitro compounds under mild conditions. PMC.
- Hajra, A., et al. (2017).
- Coustard, J.-M., et al. (2014). Cyclization of Nitroacetamide Derivatives with a Tethered Phenyl Ring in Triflic Acid. Synlett.
- Conti, P., et al.
- Fanté, B., et al. (2014). ChemInform Abstract: Cyclization of Nitroacetamide Derivatives with a Tethered Phenyl Ring in Triflic Acid.
- Bischler–Napieralski reaction. Wikipedia.
- Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry.
- Pictet–Spengler reaction. Wikipedia.
- Bischler-Napieralski Reaction. J&K Scientific LLC.
- Exploring Enantioselective Pictet-Spengler Reactions. Organic Reactions.
- The Pictet-Spengler Reaction Updates Its Habits.
- Seidel, D., et al. Tunable and Cooperative Catalysis for Enantioselective Pictet-Spengler Reaction with Varied Nitrogen-Containing Heterocyclic Carboxaldehydes. NIH.
- Bischler-Napieralski Reaction. Organic Chemistry Portal.
- Gribble, G. W. (2016). New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI.
- Iannuzzi, M., et al. (2020).
- Fischer indole synthesis applied to the total synthesis of n
- Gascoigne, E. S. J. (2015).
- Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry.
- Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. PMC.
- Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. (2020). YouTube.
- Fischer indole synthesis – Knowledge and References. Taylor & Francis Online.
- Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences.
- Gribble, G. W. (2016). Fischer Indole Synthesis.
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A Technical Guide to the Structure-Activity Relationships of 2-(2-Nitrophenyl)acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-(2-nitrophenyl)acetamide derivatives and related analogues, focusing on their structure-activity relationships (SAR) across various therapeutic areas. By synthesizing data from multiple studies, this document offers insights into how structural modifications to the nitrophenylacetamide scaffold influence biological activity, supported by experimental data and detailed protocols.
Introduction: The Therapeutic Potential of the Nitrophenylacetamide Scaffold
The 2-(2-nitrophenyl)acetamide core is a versatile scaffold in medicinal chemistry. The presence of the nitro group, a strong electron-withdrawing moiety, significantly influences the molecule's electronic properties, reactivity, and potential for biological interactions. The metabolic reduction of the nitro group can lead to the formation of reactive intermediates, a mechanism implicated in the activity of several nitroaromatic drugs.[1] Modifications at the acetamide nitrogen, the phenyl ring, and the position of the nitro group itself have given rise to a diverse range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding the SAR of this class of compounds is crucial for the rational design of more potent and selective therapeutic agents.
Comparative Structural-Activity Relationship (SAR) Analysis
The biological activity of nitrophenylacetamide derivatives is highly dependent on the substitution pattern on both the phenyl ring and the acetamide moiety. This section compares the SAR of these derivatives in different therapeutic contexts.
Antimicrobial Activity
The antimicrobial potential of acetamide derivatives has been an area of active investigation. The nitro group's position and the presence of other substituents play a critical role in determining the antimicrobial spectrum and potency.
A study on N-(4-fluoro-3-nitrophenyl)acetamide derivatives against Klebsiella pneumoniae revealed that the presence of a chloro group on the acetamide moiety significantly enhances antibacterial activity. This highlights the importance of substitutions on the acetamide part of the scaffold.
Table 1: Comparison of Antimicrobial Activity of N-(4-fluoro-3-nitrophenyl)acetamide Derivatives against K. pneumoniae
| Compound | Structure | MIC (µg/mL) |
| N-(4-fluoro-3-nitrophenyl) acetamide | ![]() | 1024[2] |
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | ![]() | 512[2] |
The data suggests that the introduction of a chlorine atom at the alpha-carbon of the acetamide doubles the activity against K. pneumoniae.[2] This enhancement may be attributed to increased lipophilicity or improved interaction with the biological target, which is hypothesized to be a penicillin-binding protein.[2]
SAR Insights: Antimicrobial Activity
Caption: Key modification sites on the 2-(nitrophenyl)acetamide scaffold influencing antimicrobial activity.
Anti-inflammatory Activity
Chronic inflammation is implicated in a range of diseases, and the development of novel anti-inflammatory agents is a key research focus. Nitro-substituted benzamide and acetamide derivatives have shown promise in this area, primarily through the inhibition of nitric oxide (NO) production.
A study on a series of nitro-substituted benzamide derivatives (structurally related to nitrophenylacetamides) demonstrated that the number and position of nitro groups are critical for their inhibitory effect on lipopolysaccharide (LPS)-induced NO production in RAW264.7 macrophages.
Table 2: Anti-inflammatory Activity of Nitro Benzamide Derivatives
| Compound | Structure | NO Inhibition IC50 (µM) |
| Compound 5 | 4-nitro-N-(4-nitrophenyl)benzamide | 3.7[3][4] |
| Compound 6 | 3,5-dinitro-N-(4-nitrophenyl)benzamide | 5.3[3][4] |
These findings suggest that multiple nitro groups can contribute to potent anti-inflammatory activity, likely by enhancing the molecule's ability to interact with and inhibit inducible nitric oxide synthase (iNOS).[3][4] While these are benzamides, the principle of the nitro group's role in modulating activity is likely transferable to the phenylacetamide scaffold.
Hypothesized Anti-inflammatory Mechanism
Caption: Inhibition of the iNOS pathway by nitrophenylacetamide derivatives as a mechanism for their anti-inflammatory effect.
Anticancer Activity
The development of novel anticancer agents is a continuous effort in medicinal chemistry. Phenylacetamide derivatives, including those with nitro substitutions, have been explored for their cytotoxic effects against various cancer cell lines.
In a study of 2-(4-fluorophenyl)-N-phenylacetamide derivatives, compounds bearing a nitro group on the N-phenyl ring demonstrated higher cytotoxic effects compared to those with a methoxy group.
Table 3: Anticancer Activity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives against PC3 (Prostate Carcinoma) Cell Line
| Compound | N-phenyl Substitution | IC50 (µM) |
| 2b | 3-nitro | 52 |
| 2c | 4-nitro | 80 |
| 2d | 2-methoxy | > 100 |
| 2e | 3-methoxy | > 100 |
| 2f | 4-methoxy | > 100 |
This data indicates that the electron-withdrawing nitro group is more favorable for anticancer activity in this scaffold than the electron-donating methoxy group. The position of the nitro group also appears to influence potency, with the meta-substituted derivative (2b) being more active than the para-substituted one (2c).
Experimental Protocols
Representative Synthesis of 2-(2-Nitrophenyl)acetamide Derivatives
The synthesis of 2-(2-nitrophenyl)acetamide derivatives typically involves a two-step process: the preparation of 2-nitrophenylacetic acid and its subsequent amidation.
Step 1: Synthesis of 2-Nitrophenylacetic Acid
A common method for the synthesis of nitrophenylacetic acids is the nitration of phenylacetic acid.
-
Materials: Phenylacetic acid, acetic anhydride, nitric acid (98%), dichloromethane.
-
Procedure:
-
Dissolve phenylacetic acid in a mixture of acetic anhydride and dichloromethane in a reaction vessel.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add 98% nitric acid dropwise while maintaining the temperature between -10°C and 10°C.[5]
-
Stir the reaction mixture for 1-3 hours at this temperature.[5]
-
After the reaction is complete, pour the mixture into ice water to precipitate the product.
-
Filter the crude product, wash with cold water, and recrystallize from a suitable solvent to obtain pure 2-nitrophenylacetic acid.
-
Step 2: Amidation of 2-Nitrophenylacetic Acid
The carboxylic acid can be converted to an amide using various coupling agents.
-
Materials: 2-Nitrophenylacetic acid, desired amine, N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Procedure:
-
Dissolve 2-nitrophenylacetic acid in the chosen solvent.
-
Add the desired amine (1 equivalent) to the solution.
-
Add the coupling agent (e.g., DCC or EDC, 1.1 equivalents) portion-wise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once complete, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).
-
Wash the filtrate with dilute acid, base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired 2-(2-nitrophenyl)acetamide derivative.
-
General Synthesis Workflow
Caption: A generalized workflow for the synthesis of 2-(2-nitrophenyl)acetamide derivatives.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition
This protocol describes a common method to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in LPS-stimulated macrophages.[3][4]
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Materials: RAW 264.7 cells, DMEM medium, fetal bovine serum (FBS), penicillin-streptomycin, lipopolysaccharide (LPS), test compounds, Griess reagent.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a vehicle control (no compound) and a negative control (no LPS).
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of NO production.
-
Conclusion
The 2-(2-nitrophenyl)acetamide scaffold represents a promising starting point for the development of new therapeutic agents with a wide range of biological activities. The available data, although fragmented across different structural analogues, consistently highlights the crucial role of the nitro group and other substituents in modulating the potency and selectivity of these compounds. Structure-activity relationship studies indicate that:
-
The position of the nitro group on the phenyl ring significantly impacts biological activity.
-
Substitutions on both the phenyl ring and the acetamide moiety can fine-tune the pharmacological profile.
-
The electron-withdrawing nature of the nitro group is often beneficial for anticancer and anti-inflammatory activities.
Further systematic studies focusing on the 2-(2-nitrophenyl)acetamide core are warranted to fully elucidate its therapeutic potential and to design next-generation drug candidates with improved efficacy and safety profiles.
References
- Google Patents. (n.d.). Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Pharmaceuticals, 15(6), 717.
- Khan, I., et al. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives.
- Tommonaro, G., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(11), 8335-8349.
- Azar, M. F., et al. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 13(4), 1279–1286.
- De Oliveira, C. B., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Antibiotics, 9(9), 553.
- Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. (2017). Bioorganic & Medicinal Chemistry, 25(16), 4439-4448.
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- 3. researchgate.net [researchgate.net]
- 4. Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]
Comparative analysis of the synthetic routes to different nitrophenylacetamides
An In-Depth Comparative Analysis of Synthetic Routes to Nitrophenylacetamides
Introduction
Nitrophenylacetamides are a class of organic compounds that serve as crucial intermediates in the synthesis of a wide array of commercially significant molecules, including pharmaceuticals, dyes, and other fine chemicals.[1][2] The specific positioning of the nitro group on the phenyl ring—ortho (2-nitro), meta (3-nitro), or para (4-nitro)—profoundly influences the chemical properties and subsequent reactivity of the molecule, making the regioselective synthesis of these isomers a topic of considerable interest for researchers and process chemists.
This guide provides a comprehensive comparative analysis of the primary synthetic routes to o-, m-, and p-nitrophenylacetamides. As a senior application scientist, this document moves beyond a simple recitation of protocols to offer an in-depth examination of the underlying chemical principles, mechanistic nuances, and practical considerations for each method. We will explore the classic electrophilic nitration of phenylacetamide, the strategic amidation of nitrophenylacetic acids, and the utility of the Willgerodt-Kindler reaction, among other methods. Each route is evaluated based on experimental data for yield, regioselectivity, reaction conditions, and scalability, providing a robust framework for selecting the optimal synthetic strategy for a given research or development objective.
Route 1: Electrophilic Aromatic Substitution via Direct Nitration of Phenylacetamide
The most conventional and widely employed method for synthesizing nitrophenylacetamides is the direct nitration of a phenylacetamide precursor through electrophilic aromatic substitution. This approach leverages the directing effects of the acetamido group to guide the incoming nitro group to specific positions on the aromatic ring.
Mechanistic Insights
The acetamido group (-NHCOCH₃) is an activating, ortho-, para-directing group. The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack. The nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Due to steric hindrance from the relatively bulky acetamido group, the para-product is generally favored over the ortho-product.[2] The formation of the meta-isomer is minimal under these conditions.
Experimental Protocol: Synthesis of p-Nitrophenylacetamide and o-Nitrophenylacetamide
This protocol is adapted from the procedure described in the Journal of Chemical, Biological and Physical Sciences.[1]
Materials:
-
N-phenylacetamide (Acetanilide)
-
Glacial Acetic Acid (CH₃COOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Distilled Water
Procedure:
-
In a flask suitable for cooling, dissolve 6.75 g of N-phenylacetamide in 10 mL of glacial acetic acid with magnetic stirring.
-
Carefully add 10 mL of concentrated sulfuric acid. Gentle heating may be required to achieve complete dissolution.
-
Cool the resulting solution to approximately 5°C in an ice-salt bath.
-
Separately, prepare the nitrating mixture by cautiously adding 3.5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, ensuring this mixture is also cooled to 5°C.
-
Add the cold nitrating mixture dropwise to the N-phenylacetamide solution over a period of about 30 minutes. It is critical to maintain the reaction temperature below 20°C throughout the addition to prevent over-nitration and side reactions.[1]
-
After the addition is complete, allow the mixture to stand at room temperature for 30 minutes.
-
Pour the reaction mixture onto a slurry of 50 mL of water and 30 g of crushed ice to precipitate the product.
-
Collect the crude solid product by vacuum filtration and wash with cold water. The crude product is a mixture of p-nitrophenylacetamide and o-nitrophenylacetamide.
-
Purification: The isomers can be separated by recrystallization. o-Nitrophenylacetamide is more soluble in polar solvents like ethanol-water mixtures than the p-isomer.[1] Recrystallization from a binary ethanol-water mixture can yield the less soluble p-nitrophenylacetamide in high purity.[1]
Workflow Diagram
Caption: General workflow for amidation of nitrophenylacetic acid.
Advantages & Disadvantages
-
Advantages: Excellent regioselectivity; the final product is a single, pure isomer. Avoids the difficult separation of ortho/para isomers. Can be adapted for the synthesis of all three isomers, provided the corresponding starting acid is available.
-
Disadvantages: This is a multi-step synthesis, which can be longer and may have a lower overall yield compared to the direct nitration route. The availability and cost of the starting nitrophenylacetic acids can be a limiting factor. The use of reagents like thionyl chloride requires careful handling due to their corrosive and hazardous nature.
Route 3: Synthesis from Nitroanilines
A third powerful strategy begins with a commercially available nitroaniline. This method involves protecting the amino group via acetylation, which is a straightforward and high-yielding reaction. This route is particularly advantageous when the desired nitroaniline isomer is readily accessible.
Mechanistic Insights
This is a nucleophilic acyl substitution reaction. The amino group of the nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride. The reaction is often carried out in a solvent like glacial acetic acid or an inert aprotic solvent. [3][4]The reaction is typically efficient and clean, leading directly to the desired N-(nitrophenyl)acetamide.
Experimental Protocol: Synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide
This protocol demonstrates the principle using a substituted nitroaniline, as described by Hines III et al. (2022). [3][4] Materials:
-
4-Methoxy-2-nitroaniline
-
Acetic Anhydride
-
Glacial Acetic Acid
Procedure:
-
Dissolve 3.36 g (20 mmol) of 4-methoxy-2-nitroaniline in 30 mL of glacial acetic acid in a reaction flask.
-
Add 2.46 g (24 mmol) of acetic anhydride to the solution.
-
Stir the reaction mixture continuously at room temperature for 18 hours.
-
After the reaction is complete, remove the solvent under vacuum.
-
Purify the resulting residue, N-(4-methoxy-2-nitrophenyl)acetamide, by recrystallization from an aqueous solution to obtain the final product.
Workflow Diagram
Caption: Workflow for acetylation of a substituted nitroaniline.
Advantages & Disadvantages
-
Advantages: High regioselectivity, as the starting material is a pure isomer. The reaction is typically high-yielding and clean. It is a versatile method applicable to a wide range of substituted nitroanilines.
-
Disadvantages: The overall process is dependent on the commercial availability and cost of the specific nitroaniline isomer. While the acetylation step is simple, the synthesis of the nitroaniline itself might be complex.
Route 4: The Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a unique transformation that converts an aryl alkyl ketone into a thioamide, which can then be hydrolyzed to the corresponding terminal amide. [5][6]This provides a pathway to nitrophenylacetamides from nitroacetophenones.
Mechanistic Insights
The reaction involves heating the ketone with elemental sulfur and a secondary amine (typically morpholine). [7]The ketone first forms an enamine with the secondary amine. This enamine then reacts with sulfur. The key feature of the reaction is a complex series of rearrangements that result in the migration of the carbonyl (as a thioamide) to the terminal position of the alkyl chain. [5]The resulting thioamide is then hydrolyzed to the final amide product. Recent advancements have utilized microwave-assisted heating to dramatically reduce reaction times and improve yields. [8]
Advantages & Disadvantages
-
Advantages: Offers a unique synthetic route from readily available ketone starting materials. Can be a one-pot reaction to the thioamide.
-
Disadvantages: The reaction conditions can be harsh (high temperatures). The mechanism is complex and can lead to side products. The final step requires hydrolysis of the thioamide. This route is generally less common and more specialized than the other methods described.
Comparative Data Summary
The following table provides a comparative overview of the synthetic routes discussed. Yields and conditions are representative and can vary based on the specific substrate and optimization.
| Feature | Route 1: Direct Nitration | Route 2: Amidation of Acid | Route 3: From Nitroaniline | Route 4: Willgerodt-Kindler |
| Starting Material | Phenylacetamide | Nitrophenylacetic Acid | Nitroaniline | Nitroacetophenone |
| Key Reagents | HNO₃, H₂SO₄ | SOCl₂/NH₃ or Coupling Agents | Acetic Anhydride | Sulfur, Morpholine |
| Regioselectivity | Poor (yields o/p mixture) | Excellent (isomer-specific) | Excellent (isomer-specific) | Excellent (isomer-specific) |
| Typical Yield | Moderate (e.g., ~50% crude) [2] | Moderate to Good | Good to Excellent | Moderate |
| Reaction Steps | 1 (plus separation) | 2 or more | 1 | 2 (thioamide then amide) |
| Key Advantage | Inexpensive starting material | Unambiguous isomer synthesis | High yield, clean reaction | Unique transformation |
| Key Disadvantage | Isomer separation required | Multi-step, cost of acid | Depends on aniline availability | Harsh conditions, specialized |
Green Chemistry Perspectives
In line with modern synthetic chemistry, developing greener routes for the production of nitrophenylacetamides is a key goal. [9]* Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids can significantly reduce environmental impact. [9][10]* Catalysis: The use of recyclable catalysts, such as the NiCl₂-catalyzed amidation, avoids the need for stoichiometric activating agents and reduces waste. [11]Biocatalysis, using enzymes like P450s for direct nitration, represents a frontier in green synthesis, offering high selectivity under mild conditions. [12]* Energy Efficiency: Microwave-assisted synthesis has been shown to accelerate reactions like the Willgerodt-Kindler process, reducing energy consumption and reaction times. [8][10]
Conclusion
The synthesis of nitrophenylacetamides can be accomplished through several distinct routes, each with a unique profile of advantages and disadvantages.
-
Direct nitration of phenylacetamide is a rapid and economical entry point but is hampered by a lack of regioselectivity, necessitating challenging isomer separations.
-
Synthesis from nitroanilines via acetylation is often the most practical and efficient method, providing excellent yields of a single, pure isomer, provided the requisite nitroaniline is commercially available.
-
Amidation of nitrophenylacetic acids offers unparalleled regiocontrol, making it the method of choice when an unambiguous synthesis of a specific isomer is required, although it is a multi-step process.
-
The Willgerodt-Kindler reaction remains a more specialized but useful alternative for converting nitroacetophenones.
The selection of the optimal synthetic route will ultimately be guided by the specific research or production goals, including the desired isomer, required purity, scale of the reaction, and the availability and cost of starting materials. Future developments in catalytic and biocatalytic methods hold the promise of more sustainable and efficient pathways to these valuable chemical intermediates.
References
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Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.
-
BenchChem (n.d.). An In-Depth Technical Guide to N-(2-Methyl-5-nitrophenyl)acetamide: Discovery, Synthesis, and Biological.
-
ResearchGate (n.d.). Synthesis of N-(4 nitrophenyl) acetamide.
-
BenchChem (n.d.). A Comparative Guide to the Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide and Other Nitrated Anilines.
-
ResearchGate (n.d.). Synthesis of the compound N-(p-nitrophenyl)acetamide piperinoate (HE-02).
-
Wikipedia (n.d.). 2-Nitrophenyl)acetic acid.
-
Google Patents (2020). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.
-
Wikipedia (n.d.). Willgerodt rearrangement.
-
ResearchGate (n.d.). Nitration reactions of N-methylacetamide, N-phenylacetamide, and pyrrolidine using TFAA and LiNO3.
-
SynArchive (n.d.). Willgerodt-Kindler Reaction.
-
Organic Chemistry Portal (n.d.). Willgerodt-Kindler Reaction.
-
Hines III, W. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(3).
-
Li, H., et al. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Royal Society Open Science, 5(2), 171613.
-
International Journal of Advanced Chemistry Research (2024). Development of green synthetic routes for organic compounds.
-
Li, H., et al. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Wikimedia Commons.
-
MSU Chemistry (2009). Willgerodt‐Kindler Reac1on.
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ChemicalBook (n.d.). N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide synthesis.
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BenchChem (n.d.). Technical Support Center: Synthesis of N-(2-fluoro-4-nitrophenyl)acetamide.
-
Bolm, C., et al. (2013). Recent advances in the Willgerodt–Kindler reaction. Chemical Society Reviews, 42(19), 7870-7886.
-
ResearchGate (n.d.). Conversions on the direct amidation of phenylacetic acid vs. amidation using N,N′-diphenylurea.
-
BenchChem (n.d.). A Comparative Analysis of Experimental and Computationally Predicted Properties of N-(2-fluoro-4-nitrophenyl)acetamide.
-
BenchChem (n.d.). optimization of reaction conditions for the synthesis of N-(2-fluoro-4-nitrophenyl)acetamide.
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The Royal Society of Chemistry (2017). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source.
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National Institutes of Health (NIH) (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.
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IUCr Journals (2022). data reports N-(4-Methoxy-2-nitrophenyl)acetamide.
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MDPI (n.d.). Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development.
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Actylis (n.d.). 4-Nitrophenylacetic Acid - API Intermediate - Catalyst.
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The Royal Society of Chemistry (2015). Catalytic routes towards acrylic acid, adipic acid and ε-caprolactam starting from biorenewables.
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National Institutes of Health (NIH) (2024). Direct aromatic nitration by bacterial P450 enzymes.
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Safety Operating Guide
Navigating the Synthesis of 2-(2-Nitrophenyl)acetamide: A Guide to Personal Protective Equipment and Safe Handling
For Researchers, Scientists, and Drug Development Professionals
The synthesis and handling of nitrophenyl compounds are foundational in the development of various pharmaceuticals and advanced materials. 2-(2-Nitrophenyl)acetamide, a key intermediate, requires meticulous attention to safety protocols due to its chemical properties. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower researchers with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental integrity.
Understanding the Hazard Profile of 2-(2-Nitrophenyl)acetamide
2-(2-Nitrophenyl)acetamide is classified as a hazardous substance with the following primary concerns:
-
Acute Toxicity (Oral): The substance is harmful if swallowed.[1]
-
Skin Irritation: Direct contact can cause skin irritation.[1][2]
-
Serious Eye Irritation: The compound poses a significant risk of serious eye irritation upon contact.[1][2][3]
-
Respiratory Irritation: Inhalation of the dust may lead to respiratory tract irritation.[1][2][3]
Beyond these immediate hazards, the broader class of nitroaromatic compounds, to which 2-(2-Nitrophenyl)acetamide belongs, presents further considerations. Nitroaromatic compounds are recognized for their energetic properties and potential for thermal decomposition, which can be accelerated by contaminants.[1] While 2-(2-Nitrophenyl)acetamide itself is not classified as an explosive, this inherent characteristic of the nitro group demands respect and careful handling to prevent unforeseen reactions. The nitro group's electron-withdrawing nature also contributes to the compound's reactivity and biological activity, underpinning its toxicity.[4]
Personal Protective Equipment (PPE): Your Primary Barrier
A multi-layered approach to PPE is crucial. Each component is selected to counteract a specific hazard posed by 2-(2-Nitrophenyl)acetamide.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Butyl or Nitrile Rubber Gloves | Nitro compounds can penetrate standard latex gloves. Butyl rubber provides excellent resistance to nitro compounds, esters, and ketones.[5] Nitrile gloves offer a robust alternative with good chemical and abrasion resistance, though breakthrough times should be considered for prolonged exposure.[6][7] Always double-gloving is recommended during neat transfers. |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields and a full-face shield | The powder form of this compound presents a significant risk of airborne particles. A face shield worn over safety glasses is mandatory to protect against splashes and accidental dispersion of the powder, which can cause serious eye irritation.[1][3][8] |
| Body Protection | Flame-resistant (FR) lab coat | Given the energetic nature of nitroaromatic compounds, a flame-resistant lab coat provides an essential layer of protection against potential flash fires, however unlikely.[9] The lab coat must be fully buttoned to cover as much skin as possible.[8] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | For weighing and transferring the solid compound, a respirator is necessary to prevent inhalation of airborne particles that can cause respiratory irritation.[1][3][8] All respirator use must be in accordance with a documented respiratory protection program, including fit testing.[8] |
Operational Plan: A Step-by-Step Handling Protocol
This protocol is designed to minimize exposure and ensure a controlled environment.
Preparation and Engineering Controls
-
Designated Work Area: All handling of 2-(2-Nitrophenyl)acetamide must occur in a designated area within a certified chemical fume hood.[3][10] This engineering control is your primary defense against inhalation of the powdered compound.
-
Fume Hood Verification: Before beginning any work, verify that the fume hood is functioning correctly. A simple tissue test at the sash can provide a qualitative check of airflow.[11] Ensure the sash is as low as possible while allowing for comfortable work.[11][12]
-
Clutter-Free Workspace: The fume hood should be free of any unnecessary equipment or containers.[10][11] Obstructions can disrupt the airflow patterns, compromising the hood's containment capabilities.[13] All necessary equipment (spatulas, weigh boats, flasks) should be placed at least six inches inside the hood.[10][11][12]
-
Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed. An appropriate fire extinguisher (e.g., dry chemical or carbon dioxide) should be nearby.[1]
Weighing and Transferring the Compound
The handling of the solid, powdered form of 2-(2-Nitrophenyl)acetamide presents the highest risk of aerosolization and exposure.
Caption: Workflow for the safe weighing and transfer of 2-(2-Nitrophenyl)acetamide.
-
Don Full PPE: Before approaching the fume hood, ensure all PPE as specified in the table above is correctly worn.
-
Transfer to Weigh Boat: Inside the fume hood, carefully transfer the required amount of 2-(2-Nitrophenyl)acetamide from the stock container to a weigh boat using a dedicated spatula. Perform this action slowly and deliberately to minimize dust generation.[11]
-
Close Stock Container: Immediately cap the stock container tightly.
-
Transfer to Reaction Vessel: Carefully add the weighed powder to the reaction vessel.
-
Decontamination: Any tools, such as the spatula, that have come into contact with the compound should be immediately decontaminated by rinsing with an appropriate solvent (e.g., ethanol or acetone) into a designated waste container.
Emergency Procedures: Planning for the Unexpected
In the event of an exposure or spill, a swift and informed response is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[1]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
-
Spill: For a small spill within the fume hood, decontaminate the area with absorbent pads. For larger spills, evacuate the immediate area and follow your institution's emergency response protocol.[14]
Disposal Plan: Responsible Waste Management
Chemical waste from handling 2-(2-Nitrophenyl)acetamide must be segregated and disposed of according to institutional and regulatory guidelines.
Waste Segregation
Due to its chemical structure (containing nitrogen), this compound and its associated waste fall under specific disposal categories.
Caption: Waste segregation plan for 2-(2-Nitrophenyl)acetamide.
-
Solid Waste: All disposable items that have come into direct contact with 2-(2-Nitrophenyl)acetamide, such as gloves, weigh boats, and contaminated paper towels, must be placed in a designated, sealed, and clearly labeled hazardous waste container for solid chemical waste.
-
Liquid Waste: Solvents used for decontamination and any solutions containing the compound should be collected in a dedicated, sealed, and clearly labeled container for non-halogenated organic waste .[15][16] It is critical not to mix this with halogenated waste streams to ensure proper and cost-effective disposal.[16]
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste" and a full list of the chemical contents.[14] Do not use abbreviations.
-
Storage: Waste containers should be kept closed except when adding waste and stored in a well-ventilated area, such as a satellite accumulation area or a designated cabinet.[14][17]
By adhering to this comprehensive guide, researchers can confidently handle 2-(2-Nitrophenyl)acetamide, ensuring a safe laboratory environment while advancing their scientific objectives.
References
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- Thermo Fisher Scientific. (2025, December 22).
- Occupational Safety and Health Administration (OSHA). OSHA Glove Selection Chart.
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- University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
- Emory University. (2022, May 27). Chemical Fume Hood Best Practices.
- Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
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- University of California, Los Angeles.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


